Scoulerine
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
3,10-dimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline-2,9-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-23-17-4-3-11-7-15-13-9-16(21)18(24-2)8-12(13)5-6-20(15)10-14(11)19(17)22/h3-4,8-9,15,21-22H,5-7,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNWVMRVOBAFFMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(CC3C4=CC(=C(C=C4CCN3C2)OC)O)C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80895057 | |
| Record name | Scoulerine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80895057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6451-72-5, 605-34-5, 6451-73-6 | |
| Record name | 5,8,13,13a-Tetrahydro-3,10-dimethoxy-6H-dibenzo[a,g]quinolizine-2,9-diol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6451-72-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Scoulerine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000605345 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 13a-alpha-Berbine-2,9-diol, 3,10-dimethoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006451736 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Scoulerine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80895057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Scoulerine: A Comprehensive Technical Guide to its Natural Sources, Isolation, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Scoulerine, a protoberberine isoquinoline alkaloid, is a pivotal intermediate in the biosynthesis of numerous pharmacologically significant alkaloids.[1] Found in a variety of plant species, it has garnered increasing attention for its own therapeutic potential, including anticancer, anti-inflammatory, and neuroprotective properties.[2][3] This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its role in key signaling pathways. Quantitative data is presented in structured tables for comparative analysis, and complex biological and experimental processes are visualized through detailed diagrams.
Natural Sources of this compound
This compound is primarily found in plant families such as Papaveraceae, Berberidaceae, and Ranunculaceae. It serves as a crucial branch-point intermediate in the biosynthesis of other benzylisoquinoline alkaloids (BIAs) like berberine, sanguinarine, and protopine.[1][4] Key plant species reported to contain this compound are summarized in Table 1.
| Plant Family | Species | Plant Part | Reported Alkaloids Including this compound | Reference(s) |
| Papaveraceae | Papaver somniferum (Opium Poppy) | Latex, Roots | Morphine, Codeine, Thebaine, Papaverine, Noscapine, this compound | [5] |
| Macleaya cordata (Plume Poppy) | Whole Plant | Sanguinarine, Chelerythrine, Protopine, Allocryptopine, this compound | [6] | |
| Corydalis cava | Tubers | Bulbocapnine, Coptisine, Stylopine, Protopine, this compound | [7] | |
| Corydalis dubia | - | This compound, Cheilanthifoline | [1] | |
| Corydalis yanhusuo | Tubers | Tetrahydropalmatine, Berberine, Coptisine, this compound | [8][9] | |
| Corydalis saxicola | - | This compound | [10] | |
| Corydalis solida | - | This compound | [10] | |
| Lamprocapnos spectabilis | Roots | Coptisine, Cheilanthifoline, Protoberberine, this compound | [11] | |
| Euphorbiaceae | Croton flavens | - | This compound | [1] |
| Erythrinaceae | Erythrina species | - | This compound | [5] |
Table 1: Natural Plant Sources of this compound. This table provides a summary of plant species known to contain this compound, along with the plant part in which it is typically found and other co-occurring alkaloids.
Isolation and Purification of this compound
The isolation of this compound from plant matrices involves a multi-step process of extraction, separation, and purification. The general workflow is outlined below, followed by a representative experimental protocol synthesized from various reported methods for alkaloid isolation.
General Experimental Workflow
The isolation of this compound typically follows a standardized procedure for obtaining alkaloids from plant material. This involves initial extraction with a suitable solvent, followed by acid-base partitioning to separate alkaloids from other plant constituents, and subsequent chromatographic purification.
Figure 1: General workflow for the isolation and purification of this compound from plant material.
Representative Experimental Protocol
This protocol is a composite of established methods for the isolation of isoquinoline alkaloids from plant sources.[11][12][13]
1. Extraction:
-
Plant Material Preparation: Air-dry the plant material (e.g., tubers of Corydalis cava) and grind it into a coarse powder.
-
Solvent Extraction: Macerate the powdered plant material in 70-95% ethanol at room temperature for 48-72 hours with occasional stirring. Alternatively, perform Soxhlet extraction for a more exhaustive extraction. The typical solid-to-solvent ratio is 1:10 (w/v).
-
Filtration and Concentration: Filter the extract through cheesecloth or filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude alcoholic extract.
2. Acid-Base Partitioning:
-
Acidification: Dissolve the crude extract in a 2% sulfuric acid solution.
-
Defatting: Extract the acidic solution with a non-polar solvent such as diethyl ether or petroleum ether to remove fats and other non-alkaloidal compounds. Discard the organic layer.
-
Basification: Adjust the pH of the aqueous layer to 9-10 with a base, such as ammonium hydroxide, to precipitate the alkaloids.
-
Alkaloid Extraction: Extract the basified aqueous solution with an organic solvent like chloroform or a chloroform-methanol mixture. Pool the organic layers.
3. Chromatographic Purification:
-
Column Chromatography: Concentrate the organic extract to dryness and dissolve the residue in a minimal amount of the mobile phase. Apply the concentrated extract to a silica gel column. Elute the column with a gradient of a non-polar to a polar solvent system, such as a mixture of chloroform and methanol, with increasing polarity.
-
Fraction Collection and Analysis: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., chloroform:methanol, 9:1 v/v) and visualize under UV light or with Dragendorff's reagent.
-
Preparative High-Performance Liquid Chromatography (HPLC): For higher purity, subject the fractions containing this compound to preparative HPLC. A C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile and water with a modifier like formic acid or ammonium acetate.
4. Characterization:
-
Confirm the identity and purity of the isolated this compound using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[5][14][15]
Quantitative Analysis
The content of this compound in plant extracts can be quantified using High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9][16]
| Plant Species | Plant Part | This compound Content (mg/g dry weight) | Analytical Method | Reference(s) |
| Lamprocapnos spectabilis | Root | 0.097 | HPLC-DAD | [11] |
| Meconopsis cambrica | Herb | 0.005 | HPLC-DAD | [11] |
| Corydalis yanhusuo | Tuber | Varies (often co-elutes with other alkaloids) | LC-MS/MS | [9] |
Table 2: Quantitative Data on this compound Content in Selected Plant Species. This table summarizes the reported quantities of this compound found in different plant materials.
Biosynthesis of this compound
This compound is a key intermediate in the biosynthesis of a wide array of benzylisoquinoline alkaloids. Its formation is a critical branch point that directs the metabolic flow towards different classes of alkaloids. The biosynthesis begins with the amino acid L-tyrosine and proceeds through several enzymatic steps to form (S)-reticuline, the immediate precursor to this compound. The conversion of (S)-reticuline to (S)-scoulerine is catalyzed by the berberine bridge enzyme (BBE).[2][17]
Figure 2: Simplified biosynthetic pathway of this compound. NCS: (S)-norcoclaurine synthase; BBE: Berberine bridge enzyme.
Signaling Pathways Modulated by this compound
Recent studies have highlighted the potential of this compound as a therapeutic agent, particularly in oncology. Its mechanism of action involves the modulation of several key signaling pathways that regulate cell cycle progression and apoptosis.[10]
Induction of Apoptosis
This compound has been shown to induce apoptosis in cancer cells through both the intrinsic and extrinsic pathways.[10] This involves the activation of initiator caspases (caspase-8 and caspase-9) and executioner caspases (caspase-3/7).[6][10] Furthermore, this compound treatment leads to an upregulation of the tumor suppressor protein p53, which plays a central role in initiating apoptosis in response to cellular stress.[10]
Figure 3: this compound-induced apoptosis signaling pathway.
Conclusion
This compound stands out as a promising natural product with significant potential for drug development. Its widespread occurrence in various medicinal plants, coupled with its central role in alkaloid biosynthesis, makes it an attractive target for both phytochemical and synthetic biology research. The detailed methodologies and biological insights provided in this guide aim to facilitate further investigation into the therapeutic applications of this compound and its derivatives. Future research should focus on optimizing extraction and purification protocols to improve yields, as well as conducting comprehensive preclinical and clinical studies to fully elucidate its pharmacological profile.
References
- 1. researchgate.net [researchgate.net]
- 2. Biocatalytic Organic Synthesis of Optically Pure (S)-Scoulerine and Berbine and Benzylisoquinoline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. (S)-Scoulerine | C19H21NO4 | CID 439654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Isolation and chemistry of alkaloids from plants of the family Papaveraceae LXVII: Corydalis cava (L.) Sch. et K. (C. tuberosa DC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Advances in phytochemical and modern pharmacological research of Rhizoma Corydalis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Qualitative and quantitative determination of ten alkaloids in traditional Chinese medicine Corydalis yanhusuo W.T. Wang by LC-MS/MS and LC-DAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound affects microtubule structure, inhibits proliferation, arrests cell cycle and thus culminates in the apoptotic death of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of Some Isoquinoline Alkaloids in Extracts Obtained from Selected Plants of the Ranunculaceae, Papaveraceae and Fumarioideae Families by Liquid Chromatography and In Vitro and In Vivo Investigations of Their Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Isoquinoline Alkaloids Isolated from Corydalis yanhusuo and Their Binding Affinities at the Dopamine D1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Exploring correlations between MS and NMR for compound identification using essential oils: A pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Physical and Chemical Properties of Scoulerine Alkaloid
Introduction
This compound, also known as discretamine and aequaline, is a protoberberine benzylisoquinoline alkaloid found in a variety of plant species, including those of the Corydalis, Croton flavens, and Erythrina genera.[1] It serves as a crucial intermediate in the biosynthesis of other significant alkaloids such as berberine, noscapine, and sanguinarine.[1][2] Recent research has highlighted this compound's diverse pharmacological activities, making it a compound of significant interest for drug development. This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its study, and its known biological signaling pathways.
Physical and Chemical Properties
This compound is a complex heterocyclic organic compound with a tetracyclic core structure.[3] As with most alkaloids, it is a crystalline solid under standard conditions.
Data Presentation: Quantitative Properties
The following table summarizes the key quantitative physical and chemical properties of (S)-Scoulerine.
| Property | Value | Source(s) |
| Molecular Formula | C₁₉H₂₁NO₄ | [4][5] |
| Molecular Weight | 327.38 g/mol (or 327.4 g/mol ) | [1][5] |
| CAS Number | 6451-73-6 | [4] |
| IUPAC Name | (13aS)-3,10-Dimethoxy-5,8,13,13a-tetrahydro-6H-isoquinolino[3,2-a]isoquinoline-2,9-diol | [1] |
| Synonyms | (-)-Scoulerine, Discretamine, Aequaline | [6][7] |
| Water Solubility (predicted) | 0.25 g/L | [3] |
| logP (predicted) | 2.26 - 2.86 | [3] |
| pKa (Strongest Acidic, predicted) | 9.18 | [3] |
| pKa (Strongest Basic, predicted) | 6.21 | [3] |
| Topological Polar Surface Area | 62.2 Ų | [4] |
| Hydrogen Bond Donor Count | 2 | [4] |
| Hydrogen Bond Acceptor Count | 5 | [4] |
| Rotatable Bond Count | 2 | [4] |
Solubility
This compound is predicted to be practically insoluble in water.[3]
Spectral Data
The structural elucidation and quantification of this compound rely on various spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Complete ¹H and ¹³C NMR signal assignments are crucial for the structural confirmation of this compound.[8][9] These techniques provide detailed information about the carbon-hydrogen framework of the molecule.
-
Mass Spectrometry (MS): Mass spectrometry, particularly when coupled with chromatographic techniques like GC-MS and LC-MS, is used for the identification and quantification of this compound.[4][10] In positive-ion mode electrospray ionization (ESI), this compound typically forms a protonated molecule [M+H]⁺ with a precursor m/z of approximately 328.35.[4] Tandem mass spectrometry (MS/MS) can be used to generate characteristic fragment ions for unambiguous identification.[4]
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the this compound molecule, such as hydroxyl (-OH) and amine (-NH) groups, as well as the aromatic rings.
-
UV-Visible Spectroscopy: While not providing detailed structural information on its own, UV-Vis spectroscopy can be used for the quantification of this compound, especially in chromatographic methods.
Experimental Protocols
Chemoenzymatic Synthesis of (S)-Scoulerine
A chemoenzymatic approach allows for the asymmetric total synthesis of optically pure (S)-Scoulerine.[8][11] This method utilizes the berberine bridge enzyme (BBE) in a key enantioselective oxidative C-C bond formation step.[12]
Methodology:
-
Substrate Preparation: Racemic 1-benzyl-1,2,3,4-tetrahydroisoquinolines are prepared through chemical synthesis, for example, via a Bischler-Napieralski cyclization.[8][11]
-
Biocatalytic Resolution: The racemic substrate is subjected to a kinetic resolution catalyzed by BBE.[8] This enzyme facilitates an intramolecular C-C coupling, converting the (S)-enantiomer of the substrate into (S)-Scoulerine.[12]
-
Reaction Conditions: The reaction is typically performed in a biphasic mixture (e.g., toluene/buffer) to overcome substrate solubility issues.[8] The enzyme, along with co-factors if necessary, is added to the reaction mixture.
-
Purification: Following the reaction, the enantiomerically pure (S)-Scoulerine is isolated and purified from the reaction mixture using standard chromatographic techniques.[8]
Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective method for the determination of this compound in complex matrices like biological samples or plant extracts.[13]
Methodology:
-
Sample Preparation: Plasma or other biological samples are pretreated, often by liquid-liquid extraction (e.g., with ether), to isolate the alkaloids and remove interfering substances.[13] For plant material, an appropriate extraction with a solvent like methanol is performed.
-
Chromatographic Separation: The extracted sample is injected into a liquid chromatography system. A C18 column is commonly used for separation, with a mobile phase gradient consisting of an acidic aqueous solution (e.g., 0.2% acetic acid) and an organic solvent like acetonitrile.[13]
-
Mass Spectrometric Detection: The eluent from the LC system is introduced into a tandem mass spectrometer. Detection is typically performed in the positive-ion mode using multiple reaction monitoring (MRM) for high specificity.[13] The transition from the precursor ion (e.g., m/z 328) to specific product ions is monitored for quantification.[10]
Acetylcholinesterase Inhibition Assay
The inhibitory activity of this compound against acetylcholinesterase (AChE) can be determined using a colorimetric assay based on the Ellman method.[14][15]
Methodology:
-
Reaction Mixture: A reaction mixture is prepared in a 96-well plate containing a buffer solution (e.g., potassium phosphate buffer, pH 8.0), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the this compound sample at various concentrations.[15]
-
Enzyme and Substrate Addition: The reaction is initiated by adding the acetylcholinesterase enzyme, followed by the substrate, acetylthiocholine iodide.[15][16]
-
Measurement: The AChE enzyme hydrolyzes acetylthiocholine to thiocholine, which then reacts with DTNB to produce a yellow-colored product, 5-thio-2-nitrobenzoate.[14] The absorbance of this product is measured spectrophotometrically at 412 nm over time.
-
Inhibition Calculation: The rate of the reaction in the presence of this compound is compared to the rate of a control reaction without the inhibitor to determine the percentage of inhibition.
Biological Activities and Signaling Pathways
This compound exhibits a broad range of pharmacological effects, including anti-inflammatory, antibacterial, and anticancer properties.[17]
Anticancer Activity and Apoptosis Induction
This compound has demonstrated significant cytotoxic and antiproliferative activity against various cancer cell lines, including leukemia, lung, ovarian, and breast carcinoma cells.[18] It can reduce the activity of mitochondrial dehydrogenases with IC₅₀ values in the low micromolar range (2.7 to 6.5 µM) in leukemic cells.[18]
The anticancer mechanism of this compound involves the induction of apoptosis through both the intrinsic and extrinsic pathways.[18][19]
-
Intrinsic (Mitochondrial) Pathway: This pathway is activated by cellular stress and leads to the release of cytochrome c from the mitochondria.[19]
-
Extrinsic (Death Receptor) Pathway: This pathway is initiated by the binding of ligands to death receptors on the cell surface, leading to the activation of caspase-8.[19]
This compound treatment of cancer cells leads to:
-
Upregulation of p53: The tumor suppressor protein p53 is upregulated, which can trigger apoptosis.[18]
-
Caspase Activation: It activates initiator caspases (caspase-8 and caspase-9) and executioner caspases (caspase-3/7).[18] Caspase-9 activation is indicative of the intrinsic pathway, while caspase-8 activation points to the extrinsic pathway.[18]
-
DNA Fragmentation: A hallmark of apoptosis, DNA fragmentation is observed in this compound-treated cells.[18]
-
Cell Cycle Arrest: this compound can induce cell cycle arrest at the G2/M phase, which is associated with the disruption of the microtubule network.[18]
Caption: this compound-induced apoptotic signaling pathway.
Inhibition of MAPK Signaling Pathway
In renal cell carcinoma (RCC), this compound has been shown to induce apoptosis by targeting the Solute Carrier Family 6 Member 3 (SLC6A3) and subsequently inhibiting the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[17] This pathway is crucial for cell proliferation and survival, and its inhibition contributes to the anticancer effects of this compound.
Neuropharmacological Activities
This compound also exhibits a range of neuropharmacological activities:
-
Receptor Binding: It acts as an antagonist at α2-adrenoceptors, α1D-adrenoceptors, and 5-HT receptors.[1][6] Additionally, it has been identified as a GABAA receptor agonist.[1][6]
-
Acetylcholinesterase Inhibition: this compound has shown promising activity as an inhibitor of acetylcholinesterase, an enzyme critical for the breakdown of the neurotransmitter acetylcholine.[20] This makes it a potential candidate for the development of therapeutics for neurodegenerative diseases like Alzheimer's disease.
Caption: General experimental workflow for this compound analysis.
Conclusion
This compound is a multifaceted natural product with a well-defined chemical structure and a growing body of evidence supporting its significant pharmacological potential. Its anticancer properties, mediated through the induction of apoptosis and inhibition of key signaling pathways, along with its neuropharmacological activities, make it a compelling lead compound for further investigation in drug discovery and development. The experimental protocols outlined in this guide provide a foundation for researchers to explore the therapeutic applications of this promising alkaloid.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Showing Compound (S)-scoulerine (FDB030176) - FooDB [foodb.ca]
- 4. (S)-Scoulerine | C19H21NO4 | CID 439654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. biorlab.com [biorlab.com]
- 6. Phytochemicals/Scoulerine - Wikiversity [en.wikiversity.org]
- 7. This compound [bionity.com]
- 8. Biocatalytic Organic Synthesis of Optically Pure (S)-Scoulerine and Berbine and Benzylisoquinoline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Norditerpenoid alkaloids from Consolida orientalis and complete 1H and 13C NMR signal assignments of some lycoctonine-type alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Biocatalytic organic synthesis of optically pure (S)-scoulerine and berbine and benzylisoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Liquid Chromatography-Tandem Mass Spectrometry Simultaneous Determination and Pharmacokinetic Study of Fourteen Alkaloid Components in Dog Plasma after Oral Administration of Corydalis bungeana Turcz Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 14. assaygenie.com [assaygenie.com]
- 15. In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound: A natural isoquinoline alkaloid targeting SLC6A3 to treat RCC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound affects microtubule structure, inhibits proliferation, arrests cell cycle and thus culminates in the apoptotic death of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. glpbio.com [glpbio.com]
- 20. researchgate.net [researchgate.net]
Scoulerine: A Deep Dive into its Anticancer Mechanism of Action
For Immediate Release
Hradec Králové, Czech Republic - The isoquinoline alkaloid scoulerine has demonstrated significant potential as an anticancer agent, according to a comprehensive review of recent studies. This technical guide provides an in-depth analysis of this compound's mechanism of action in various cancer cell lines, offering valuable insights for researchers, scientists, and drug development professionals. The document summarizes key quantitative data, details experimental protocols, and visualizes the intricate signaling pathways involved in this compound-induced cancer cell death.
This compound, a naturally occurring compound found in plants of the Papaveraceae family, has been shown to inhibit cancer cell proliferation, induce programmed cell death (apoptosis), and cause cell cycle arrest at the G2/M phase.[1][2] Its multifaceted approach to combating cancer involves the disruption of microtubule structures, activation of key cell death enzymes, and modulation of critical cell cycle checkpoint proteins.[1][2]
Quantitative Analysis of this compound's Efficacy
The cytotoxic and antiproliferative effects of this compound have been quantified across a range of cancer cell lines, with IC50 values highlighting its potency, particularly in leukemic cells.
Table 1: IC50 Values of this compound in Human Cancer Cell Lines [1]
| Cell Line | Cancer Type | IC50 (µM) |
| MOLT-4 | T-cell acute lymphoblastic leukemia | 2.7 |
| Jurkat | T-cell leukemia | 6.5 |
| Raji | Burkitt's lymphoma | 4.8 |
| HL-60 | Promyelocytic leukemia | 5.3 |
| U-937 | Histiocytic lymphoma | 3.9 |
| HEL 92.1.7 | Erythroleukemia | 4.2 |
The induction of apoptosis is a cornerstone of this compound's anticancer activity. Treatment with this compound leads to a significant, dose-dependent increase in the percentage of apoptotic cells in leukemic cell lines.
Table 2: Apoptotic Effects of this compound on Leukemic Cell Lines after 24-hour Treatment [1]
| Cell Line | This compound Concentration (µM) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Jurkat | 0 | 4 | 5 |
| 2.5 | 8 | 15 | |
| 5 | 22 | 21 | |
| 10 | 24 | 21 | |
| 15 | 22 | 19 | |
| 20 | 23 | 22 | |
| MOLT-4 | 0 | 3 | 5 |
| 2.5 | 4 | 14 | |
| 5 | 9 | 20 | |
| 10 | 16 | 27 | |
| 15 | 14 | 26 | |
| 20 | 13 | 28 |
Furthermore, this compound effectively halts the progression of the cell cycle, preventing cancer cells from dividing and proliferating. A notable increase in the G2/M phase population is observed following treatment.
Table 3: Effect of this compound on Cell Cycle Distribution in Jurkat Cells after 16-hour Treatment [1]
| Treatment | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control | 45 | 31 | 24 |
| 5 µM this compound | 29 | 22 | 49 |
Core Mechanisms of Action
This compound's anticancer effects are attributed to several key mechanisms:
-
Disruption of Microtubule Dynamics: this compound interferes with the structure of microtubules, which are essential components of the cytoskeleton involved in cell division. This disruption leads to mitotic arrest and subsequent apoptosis.[1]
-
Induction of Apoptosis: this compound activates both the intrinsic and extrinsic apoptotic pathways. This is evidenced by the activation of initiator caspases-8 and -9, as well as the executioner caspases-3/7.[1][3] In p53 wild-type cells, this compound treatment leads to an upregulation of the p53 tumor suppressor protein.[1]
-
Cell Cycle Arrest at G2/M Phase: By disrupting microtubule function, this compound triggers a cell cycle checkpoint, leading to an accumulation of cells in the G2/M phase.[1] This is accompanied by the activation of checkpoint kinases Chk1 and Chk2.[1]
-
Modulation of Signaling Pathways: In renal cell carcinoma, this compound has been shown to suppress the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[4]
Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the analysis of this compound's mechanism of action.
MTT Assay for Cell Viability
This assay is used to assess the cytotoxic effect of this compound on cancer cell lines by measuring the metabolic activity of viable cells.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 104 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: After 24 hours, treat the cells with various concentrations of this compound (e.g., 0-100 µM) and incubate for another 24-72 hours. A vehicle control (e.g., DMSO) should be included.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Annexin V-FITC/PI Staining for Apoptosis
This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells following this compound treatment.
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for 24 hours.
-
Cell Harvesting: Harvest the cells by centrifugation and wash twice with cold PBS.
-
Cell Staining: Resuspend the cells in 100 µL of 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis by Propidium Iodide Staining
This method determines the distribution of cells in different phases of the cell cycle after this compound exposure.
-
Cell Treatment and Harvesting: Treat cells with this compound for the desired time, then harvest and wash with PBS.
-
Cell Fixation: Fix the cells in ice-cold 70% ethanol while vortexing and store at -20°C for at least 2 hours.
-
Cell Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The intensity of the PI fluorescence is proportional to the amount of DNA, allowing for the quantification of cells in the G1, S, and G2/M phases.
Western Blotting
This technique is used to detect changes in the expression and phosphorylation status of specific proteins involved in apoptosis and cell cycle regulation.
-
Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p53, phospho-Chk1, phospho-Chk2, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands can be quantified using densitometry software.
Future Directions
The compelling preclinical data on this compound's anticancer activity warrants further investigation. Future research should focus on its efficacy in in vivo models, potential for combination therapies, and a deeper exploration of its effects on other cancer-related signaling pathways. The detailed understanding of its mechanism of action provides a solid foundation for the development of this compound as a novel therapeutic agent in the fight against cancer.
References
- 1. This compound affects microtubule structure, inhibits proliferation, arrests cell cycle and thus culminates in the apoptotic death of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound affects microtubule structure, inhibits proliferation, arrests cell cycle and thus culminates in the apoptotic death of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound: A natural isoquinoline alkaloid targeting SLC6A3 to treat RCC - PubMed [pubmed.ncbi.nlm.nih.gov]
Discovery and historical background of Scoulerine
An In-depth Technical Guide to the Discovery and Historical Background of Scoulerine
Introduction
This compound, also known by the synonyms discretamine and aequaline, is a protoberberine benzylisoquinoline alkaloid (BIA).[1][2] It holds a pivotal position in the secondary metabolism of numerous plant species as a crucial branch-point intermediate.[3] Derived from (S)-reticuline, this compound serves as the direct precursor for a wide array of pharmacologically significant BIAs, including berberine, stylopine, protopine, sanguinarine, and noscapine.[2][4] This guide provides a comprehensive overview of the discovery, historical context, physicochemical properties, biosynthesis, and key experimental methodologies related to this compound, tailored for researchers and professionals in drug development.
Discovery and Historical Background
The study of benzylisoquinoline alkaloids began in earnest with the isolation of morphine from opium poppy (Papaver somniferum) in 1806, sparking widespread scientific interest in this class of compounds.[5] Within this rich field of natural product chemistry, this compound was identified as a key metabolic intermediate. It is found in a variety of plants, including the opium poppy, Corydalis species such as Corydalis saxicola and Corydalis yanhusuo, Croton flavens, and plants in the genus Erythrina.[1][2][6][7][8]
The elucidation of BIA metabolic pathways revealed the central role of (S)-reticuline, which is converted into (S)-scoulerine through an intramolecular C-C bond formation.[9] This reaction, forming the characteristic "berberine bridge," is catalyzed by the berberine bridge enzyme (BBE).[2][9] The discovery of this enzymatic step was fundamental to understanding how the diverse skeletons of protoberberine and benzophenanthridine alkaloids are generated in nature.[5][9] (S)-Scoulerine itself represents a critical metabolic fork, leading to different structural classes of alkaloids. For instance, methylation at the 9-OH position by (S)-scoulerine 9-O-methyltransferase (SMT) directs the pathway toward berberine synthesis, while oxidation can lead to sanguinarine.[3][10]
Physicochemical and Quantitative Data
The structural and physicochemical properties of this compound have been well-characterized. These data are essential for its isolation, identification, and the rational design of derivatives for drug development.
Table 1: Physicochemical Properties of (S)-Scoulerine
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₁NO₄ | [2][6] |
| Molecular Weight | 327.38 g/mol | [2][6] |
| IUPAC Name | (13aS)-3,10-dimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline-2,9-diol | [6] |
| CAS Number | 6451-73-6 | [6] |
| Computed logP | 2.6 | [6] |
| Topological Polar Surface Area (tPSA) | 62.2 Ų | [6] |
| Hydrogen Bond Donors | 2 | [11] |
| Hydrogen Bond Acceptors | 5 | [11] |
Table 2: Pharmacological Activity Data for this compound
| Activity Type | Cell Line / Target | IC₅₀ / Effect | Source |
| Antiproliferative | Jurkat (Leukemia) | 2.7 µM | [1] |
| Antiproliferative | MOLT-4 (Leukemia) | 6.5 µM | [1] |
| Cytotoxic | A549 (Lung Carcinoma) | Significant Activity | [1] |
| Cytotoxic | HT-29 (Colon Carcinoma) | Significant Activity | [1] |
| Receptor Binding | α₂-Adrenoceptor | Antagonist | [2][7] |
| Receptor Binding | α₁D-Adrenoceptor | Antagonist | [2][7] |
| Receptor Binding | 5-HT Receptor | Antagonist | [2][7] |
| Receptor Binding | GABAₐ Receptor | Agonist | [2][7] |
Biosynthesis of this compound and Derived Alkaloids
This compound is a central intermediate in the biosynthesis of a diverse range of benzylisoquinoline alkaloids. The pathway begins with (S)-reticuline and branches out to form several major classes of alkaloids.
Caption: Biosynthetic pathway from (S)-Reticuline to (S)-Scoulerine and its subsequent conversion.
Pharmacological Signaling
Recent studies have elucidated the anticancer mechanism of this compound, highlighting its role as a potent antimitotic agent that disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[1]
Caption: this compound's mechanism of action in cancer cells, leading to apoptosis.
Experimental Protocols
The following sections provide detailed methodologies for the extraction, purification, and synthesis of this compound, representative of common laboratory practices.
Protocol 1: Ultrasound-Assisted Extraction from Plant Material
This protocol is a general method for extracting alkaloids from dried plant matter, optimized for efficiency.[12]
-
Preparation: Powder the dried plant material (e.g., roots of Macleaya cordata or tubers of Corydalis yanhusuo).[8][13]
-
Solvent System: Prepare an extraction solvent of water-methanol (80:20 v/v).[12]
-
Extraction:
-
Add the powdered plant material to the solvent in a flask.
-
Place the flask in an ultrasonic bath.
-
Sonicate for 60 minutes at a frequency of 60 kHz and a controlled temperature of 40°C.[12]
-
-
Filtration: After extraction, filter the mixture to remove solid plant debris. The resulting filtrate contains the crude alkaloid extract.
-
Solvent Removal: Evaporate the solvent from the filtrate under reduced pressure to yield the crude extract. No further cleanup is typically required before analysis by methods like HPLC or CE.[12]
Protocol 2: Isolation and Purification by Column Chromatography
This protocol describes the separation of this compound from a crude extract.[8]
-
Stationary Phase: Prepare a silica gel column.
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.
-
Mobile Phase and Elution:
-
Begin elution with a non-polar solvent system (e.g., dichloromethane, CH₂Cl₂).
-
Gradually increase the polarity by adding increasing amounts of methanol (MeOH). A typical gradient might be CH₂Cl₂ with increasing MeOH concentrations (e.g., 10:1, 5:1, 3:1 v/v).[8]
-
-
Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Identification: Combine fractions containing the compound of interest (identified by comparison with a standard).
-
Purification: If necessary, purify the combined fractions further by recrystallization from a suitable solvent, such as methanol, to obtain pure this compound.[8]
Protocol 3: Chemoenzymatic Synthesis of (S)-Scoulerine
This protocol outlines a modern approach combining chemical synthesis and biocatalysis to produce enantiomerically pure (S)-scoulerine from (S)-reticuline.[9]
-
Reaction Setup:
-
Prepare a reaction buffer (e.g., potassium phosphate buffer).
-
Dissolve the substrate, (S)-reticuline, in the buffer.
-
-
Enzymatic Conversion:
-
Add purified, heterologously expressed Berberine Bridge Enzyme (BBE) to the substrate solution.[9] BBE catalyzes the aerobic oxidative C-C bond formation.
-
Ensure adequate aeration of the mixture, as the reaction consumes molecular oxygen.
-
-
Reaction Monitoring and Termination:
-
Incubate the reaction at an optimal temperature (e.g., 30-37°C) with shaking.
-
Monitor the conversion of (S)-reticuline to (S)-scoulerine using HPLC or LC-MS.
-
Stop the reaction by phase separation (e.g., adding ethyl acetate) and acidifying to protonate the alkaloids.[9]
-
-
Product Extraction:
-
Extract the aqueous phase multiple times with an organic solvent like ethyl acetate.[9]
-
Combine the organic phases.
-
-
Purification:
Caption: General experimental workflow for the isolation and purification of this compound.
Conclusion
This compound stands as a molecule of significant interest in phytochemistry and pharmacology. Its discovery was integral to deciphering the complex biosynthetic networks of benzylisoquinoline alkaloids. As a central precursor, it provides access to a multitude of bioactive compounds. Furthermore, this compound itself exhibits promising pharmacological activities, particularly as an anticancer agent, warranting further investigation. The methodologies for its extraction, synthesis, and analysis are well-established, providing a solid foundation for future research into its therapeutic potential and the metabolic engineering of its biosynthetic pathway.
References
- 1. This compound affects microtubule structure, inhibits proliferation, arrests cell cycle and thus culminates in the apoptotic death of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. (S)-Scoulerine | C19H21NO4 | CID 439654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound [bionity.com]
- 8. Isoquinoline Alkaloids Isolated from Corydalis yanhusuo and Their Binding Affinities at the Dopamine D1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biocatalytic Organic Synthesis of Optically Pure (S)-Scoulerine and Berbine and Benzylisoquinoline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Unveiling the Molecular Targets of Scoulerine in Renal Carcinoma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scoulerine, a natural isoquinoline alkaloid, has demonstrated significant therapeutic potential in various diseases, including cancer.[1] This technical guide provides an in-depth overview of the current understanding of this compound's molecular targets and its mechanism of action in renal cell carcinoma (RCC). The information presented herein is intended to support further research and drug development efforts targeting this deadly disease. Recent studies have identified Solute Carrier Family 6 Member 3 (SLC6A3) as a primary molecular target of this compound in RCC.[1] The interaction between this compound and SLC6A3 leads to the induction of apoptosis through the inhibition of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1] This guide will detail the quantitative effects of this compound on renal carcinoma cells, provide comprehensive experimental protocols for key validation studies, and visualize the associated signaling pathways and workflows.
Quantitative Data Summary
The anti-cancer effects of this compound have been quantified across various cancer cell lines. While specific IC50 values for the renal carcinoma cell lines 769-P and 786-O are not explicitly detailed in the reviewed literature, it has been established that this compound inhibits their viability in a time-dependent and dose-dependent manner.[1] The available quantitative data from various studies are summarized below for comparative analysis.
| Parameter | Cell Line(s) | Assay | Result | Reference |
| IC50 | Leukemic cells | MTT Assay | 2.7 to 6.5 µM | |
| IC50 | Ovarian cancer cells (OVCAR3) | MTT Assay | 10 µM (48h treatment) | |
| Cell Viability | 769-P and 786-O (Renal Carcinoma) | Not specified | Time- and dose-dependent inhibition | [1] |
| Apoptosis Induction | Jurkat and MOLT-4 (Leukemia) | Annexin V/PI Staining | Dose-dependent increase | |
| Apoptosis-Related Protein Expression | 769-P and 786-O (Renal Carcinoma) | Not specified | Promotion of Bax expression | [1] |
| MAPK Pathway Inhibition | 769-P and 786-O (Renal Carcinoma) | Not specified | Significant suppression | [1] |
| In Vivo Efficacy | Renal Carcinoma Xenograft | Tumor Growth Assay | Notable inhibitory effects | [1] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the identification and validation of this compound's molecular targets in renal carcinoma.
Target Identification using Bioinformatics and Spatial Transcriptomics
This protocol outlines a general workflow for identifying the molecular targets of a natural product like this compound using computational methods.
Objective: To predict the potential molecular targets of this compound in renal carcinoma.
Methodology:
-
Data Acquisition:
-
Obtain the gene expression profiles of renal carcinoma cell lines (e.g., 769-P, 786-O) treated with this compound from publicly available databases such as the Gene Expression Omnibus (GEO).
-
Retrieve spatial transcriptomics data of renal carcinoma tissues to understand the spatial distribution of potential targets.
-
-
Differential Gene Expression Analysis:
-
Utilize tools like GEO2R to identify differentially expressed genes (DEGs) between this compound-treated and control cells.
-
Set a threshold for significance (e.g., log2 fold change > 1 and p-value < 0.05).
-
-
Target Prediction Databases and Tools:
-
Input the chemical structure of this compound into target prediction databases such as PharmMapper, SwissTargetPrediction, and TargetNet.
-
These tools predict potential targets by matching the compound's features to known ligand-target interactions.
-
-
Pathway and Network Analysis:
-
Use the list of DEGs and predicted targets to perform pathway enrichment analysis using databases like KEGG and Gene Ontology (GO).
-
Construct protein-protein interaction (PPI) networks using tools like STRING to identify key hub genes and signaling pathways affected by this compound.
-
-
Integration with Spatial Transcriptomics:
-
Correlate the expression of predicted targets with their spatial location within the tumor microenvironment to understand their relevance in the disease context.
-
-
Candidate Target Prioritization:
-
Rank the potential targets based on the convergence of evidence from differential gene expression, target prediction databases, pathway analysis, and spatial localization. The most promising candidates, such as SLC6A3, are then selected for experimental validation.[1]
-
SLC6A3 Binding Assay (Competitive Radioligand Binding)
This protocol describes a method to experimentally validate the binding of this compound to its predicted target, SLC6A3.
Objective: To determine the binding affinity of this compound to SLC6A3.
Materials:
-
Renal carcinoma cells (769-P or 786-O) or cell membranes expressing SLC6A3.
-
Radiolabeled ligand for SLC6A3 (e.g., [³H]-dopamine).
-
This compound at various concentrations.
-
Binding buffer (e.g., Tris-HCl buffer with appropriate ions).
-
Glass fiber filters.
-
Scintillation counter.
Methodology:
-
Membrane Preparation (if not using whole cells):
-
Homogenize renal carcinoma cells in a lysis buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Resuspend the membrane pellet in the binding buffer.
-
-
Binding Reaction:
-
In a 96-well plate, add the cell membranes or whole cells.
-
Add a fixed concentration of the radiolabeled ligand.
-
Add increasing concentrations of this compound (the competitor).
-
Incubate the mixture at a specific temperature (e.g., 37°C) for a defined period to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the reaction mixture through glass fiber filters using a cell harvester.
-
The filters will trap the cell membranes with the bound radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand as a function of the this compound concentration.
-
Calculate the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Determine the Ki (inhibitory constant) of this compound for SLC6A3 using the Cheng-Prusoff equation.
-
MAPK Signaling Pathway Analysis (Western Blot)
This protocol details the procedure to assess the effect of this compound on the activation of the MAPK signaling pathway.
Objective: To quantify the levels of total and phosphorylated ERK (a key component of the MAPK pathway) in renal carcinoma cells treated with this compound.
Materials:
-
Renal carcinoma cell lines (769-P or 786-O).
-
This compound at various concentrations.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Protein assay kit (e.g., BCA assay).
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF membranes and transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-phospho-ERK (p-ERK) and anti-total-ERK (t-ERK).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Methodology:
-
Cell Treatment and Lysis:
-
Culture 769-P or 786-O cells to 70-80% confluency.
-
Treat the cells with different concentrations of this compound for a specified time.
-
Wash the cells with PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in sample buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Strip the membrane and re-probe with the anti-total-ERK antibody as a loading control.
-
Quantify the band intensities using densitometry software.
-
Normalize the p-ERK signal to the t-ERK signal to determine the relative level of ERK activation.
-
Visualizations
Signaling Pathway
Caption: this compound's mechanism of action in renal carcinoma.
Experimental Workflow
Caption: Workflow for identifying and validating this compound's targets.
Logical Relationship
References
Scoulerine and BACE1 Inhibition: An Unexplored Avenue in Alzheimer's Research
Despite a thorough review of current scientific literature, there is no direct evidence to suggest that scoulerine, a protoberberine alkaloid, acts as a BACE1 inhibitor for the therapeutic intervention of Alzheimer's disease. This technical guide aims to provide a comprehensive overview of the established role of BACE1 in Alzheimer's pathology, the methodologies used to identify and characterize BACE1 inhibitors, and the current landscape of inhibitor research. In the absence of specific data on this compound, this document will serve as a foundational resource for researchers interested in exploring the potential of novel compounds, such as this compound, in this critical area of drug discovery.
The Central Role of BACE1 in Alzheimer's Disease Pathogenesis
Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) is a transmembrane aspartyl protease that plays a pivotal role in the amyloidogenic pathway, a central pathological cascade in Alzheimer's disease.[1][2] The enzyme initiates the cleavage of the amyloid precursor protein (APP), a process that ultimately leads to the production of the neurotoxic amyloid-beta (Aβ) peptides.[3] These peptides, particularly Aβ42, are prone to aggregation, forming the senile plaques that are a hallmark of Alzheimer's disease.[2]
The enzymatic activity of BACE1 is considered the rate-limiting step in Aβ production.[4] Consequently, inhibiting BACE1 has been a primary therapeutic strategy for Alzheimer's disease, with the goal of reducing Aβ levels in the brain and thereby slowing or halting disease progression.[2][5]
BACE1 Signaling and Regulation
The expression and activity of BACE1 are regulated by complex signaling pathways, which can be potential targets for therapeutic intervention. While a specific signaling pathway for this compound's interaction with BACE1 is not documented, several key pathways are known to modulate BACE1 function:
-
Wnt Signaling Pathway: Dysregulation of the Wnt signaling pathway has been implicated in Alzheimer's disease.[6] Some studies suggest a link between Wnt signaling and the regulation of BACE1 expression and activity.[7]
-
PI3K/Akt Signaling Pathway: This pathway is crucial for neuronal survival and is often impaired in Alzheimer's disease.[8] Alterations in PI3K/Akt signaling can influence BACE1 expression.
-
Neuroinflammatory Signaling: Chronic neuroinflammation is a key feature of Alzheimer's disease.[9] Inflammatory cytokines can upregulate BACE1 expression, creating a vicious cycle of Aβ production and inflammation.
A diagram illustrating the central role of BACE1 in the amyloidogenic pathway is provided below.
Methodologies for Evaluating BACE1 Inhibitors
The identification and characterization of BACE1 inhibitors involve a series of in vitro and in silico techniques. These experimental protocols are crucial for determining the potency, selectivity, and mechanism of action of potential drug candidates.
In Vitro BACE1 Inhibition Assays
A common method to assess BACE1 inhibitory activity is through a fluorescence resonance energy transfer (FRET) assay. This cell-free assay provides a quantitative measure of an inhibitor's potency, typically expressed as the half-maximal inhibitory concentration (IC50).
Table 1: Generic Protocol for In Vitro BACE1 FRET Assay
| Step | Procedure |
| 1. Reagent Preparation | Prepare assay buffer (e.g., 50 mM sodium acetate, pH 4.5), recombinant human BACE1 enzyme, a specific BACE1 substrate (e.g., a peptide with a fluorophore and a quencher), and the test compound (e.g., this compound) at various concentrations. |
| 2. Reaction Setup | In a microplate, combine the BACE1 enzyme, assay buffer, and the test compound. Incubate for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme. |
| 3. Substrate Addition | Initiate the enzymatic reaction by adding the BACE1 substrate to each well. |
| 4. Incubation | Incubate the reaction mixture for a defined time (e.g., 60-120 minutes) at 37°C. |
| 5. Fluorescence Reading | Measure the fluorescence intensity using a microplate reader. Cleavage of the substrate by BACE1 separates the fluorophore and quencher, resulting in an increase in fluorescence. |
| 6. Data Analysis | Calculate the percentage of BACE1 inhibition for each concentration of the test compound relative to a control without the inhibitor. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration. |
Molecular Docking Studies
Computational methods, such as molecular docking, are valuable for predicting the binding affinity and interaction of a ligand with its target protein.[10][11] This in silico approach can help to elucidate the potential binding mode of a compound like this compound to the active site of BACE1.
Table 2: Generic Workflow for Molecular Docking of a BACE1 Inhibitor
| Step | Procedure |
| 1. Protein Preparation | Obtain the 3D crystal structure of human BACE1 from a protein database (e.g., Protein Data Bank). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges. |
| 2. Ligand Preparation | Generate the 3D structure of the test compound (e.g., this compound) and optimize its geometry. |
| 3. Binding Site Definition | Identify the active site of BACE1, which typically includes the catalytic aspartate residues (Asp32 and Asp228).[12] |
| 4. Docking Simulation | Use docking software to predict the binding poses of the ligand within the BACE1 active site. The software calculates a docking score, which estimates the binding affinity. |
| 5. Analysis of Interactions | Analyze the predicted binding poses to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of BACE1. |
A diagram illustrating a typical experimental workflow for screening BACE1 inhibitors is provided below.
The Current Landscape of BACE1 Inhibitors
Numerous small-molecule BACE1 inhibitors have been developed and have entered clinical trials.[3][5] While some have shown promise in reducing brain Aβ levels, challenges related to blood-brain barrier penetration, off-target effects, and clinical efficacy remain.[2] The search for novel, safe, and effective BACE1 inhibitors from natural sources is an active area of research.[4][13]
Future Directions: Investigating this compound as a Potential BACE1 Inhibitor
Given the absence of research on this compound's activity against BACE1, this area presents a novel opportunity for investigation. The methodologies outlined in this guide provide a clear framework for researchers to:
-
Perform in silico screening: Conduct molecular docking studies to predict the binding affinity of this compound to the BACE1 active site.
-
Conduct in vitro assays: Experimentally validate the in silico findings using BACE1 FRET assays to determine this compound's IC50 value.
-
Investigate mechanism of action: If inhibitory activity is confirmed, further studies can elucidate the precise mechanism by which this compound inhibits BACE1.
-
Evaluate in cellular and animal models: Progress promising findings to more complex models to assess the therapeutic potential of this compound in an Alzheimer's disease context.
References
- 1. biorbyt.com [biorbyt.com]
- 2. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug Discovery to Drug Development of BACE1 Inhibitor as Antialzheimer's: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Silico Docking and In Vitro Approaches towards BACE1 and Cholinesterases Inhibitory Effect of Citrus Flavanones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BACE1 inhibitor drugs in clinical trials for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Signaling pathway cross talk in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. newsnetwork.mayoclinic.org [newsnetwork.mayoclinic.org]
- 8. Common Signaling Pathways Involved in Alzheimer’s Disease and Stroke: Two Faces of the Same Coin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuroinflammatory Signaling in the Pathogenesis of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular docking for novel BACE-1 inhibitors from Solanum torvum. [wisdomlib.org]
- 11. Molecular docking analysis of marine phytochemicals with BACE-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biomedres.us [biomedres.us]
- 13. Biological Evaluation and Docking Analysis of Potent BACE1 Inhibitors from Boesenbergia rotunda - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Scoulerine Extraction from Corydalis Species
Audience: Researchers, scientists, and drug development professionals.
Introduction
Corydalis, a genus in the Papaveraceae family, is a rich source of isoquinoline alkaloids, which are known for their diverse pharmacological activities.[1] One such alkaloid is scoulerine, a protoberberine alkaloid that serves as a crucial intermediate in the biosynthesis of other significant alkaloids like berberine and sanguinarine.[2][3] The analgesic and anti-inflammatory properties of Corydalis extracts are well-documented, with this compound contributing to these effects.[1] This document provides a detailed protocol for the extraction and purification of this compound from Corydalis species, tailored for research and drug development purposes.
Experimental Protocols
The extraction of this compound from Corydalis species is typically achieved through a multi-step process involving the initial extraction of total alkaloids, followed by purification to isolate the target compound.
Total Alkaloid Extraction from Corydalis Tubers
This protocol is a synthesis of established methods for extracting total alkaloids from Corydalis yanhusuo.[4][5][6][7][8]
Materials and Reagents:
-
Dried tubers of Corydalis species
-
70-75% Ethanol[6]
-
2% Hydrochloric acid[4]
-
Rotary evaporator
-
Pulverizer/Mill
Procedure:
-
Sample Preparation: Grind the dried tubers of Corydalis to a fine powder (approximately 50 mesh).[4][5]
-
Alkalinization and Extraction (Method A):
-
Soak the powdered plant material in a 10% ammonia solution for 12 hours.[4][5]
-
Perform repeated extractions with chloroform at room temperature (3 times, 24 hours each).[4][5]
-
Combine the chloroform extracts and evaporate to dryness under reduced pressure using a rotary evaporator to yield the total alkaloid extract.[4][5]
-
-
Acid-Base Extraction (Method B):
-
Extract the powdered plant material with 75% ethanol at room temperature (3 times, 24 hours each).[4]
-
Combine the ethanol extracts and evaporate to dryness.[4]
-
Dissolve the resulting extract in 2% hydrochloric acid and filter.[4]
-
Wash the acidic solution with chloroform to remove non-alkaloidal compounds.
-
Adjust the pH of the aqueous layer to 9 with ammonia solution.[4]
-
Extract the alkaline solution repeatedly with chloroform until the chloroform layer shows a weak reaction to Dragendorff's reagent.[4]
-
Combine the chloroform extracts and evaporate to dryness to obtain the total alkaloids.[4]
-
-
Reflux Extraction (Optimized Method):
-
To the powdered plant material, add 20 times the volume of 70% ethanol with the pH adjusted to 10 using diluted ammonia.[6][7]
-
Heat the mixture and reflux for 60 minutes. Repeat the extraction once more under the same conditions.[6][7]
-
Combine the filtrates, recover the ethanol under reduced pressure, and then dilute with water to a final concentration.[6]
-
Purification of this compound
The purification of this compound from the total alkaloid extract can be achieved using chromatographic techniques.
Materials and Reagents:
-
Total alkaloid extract
-
Silica gel for column chromatography[8]
-
Dichloromethane (CH₂Cl₂)[8]
-
Methanol (MeOH)[8]
-
Thin-layer chromatography (TLC) plates (silica gel 60 F254)[8]
-
This compound standard for comparison[9]
Procedure:
-
Column Chromatography:
-
Dissolve the crude total alkaloid extract in a minimal amount of the initial mobile phase.
-
Pack a silica gel column with a suitable solvent system, such as a gradient of dichloromethane and methanol.[8]
-
Load the dissolved extract onto the column.
-
Elute the column with a gradient of increasing methanol concentration in dichloromethane (e.g., starting from 10:1 to 1:1 CH₂Cl₂:MeOH).[8]
-
Collect fractions and monitor the separation using TLC, comparing with a this compound standard.
-
-
Recrystallization:
Analytical Quantification of this compound
High-Performance Liquid Chromatography (HPLC) is a reliable method for the quantification of this compound.[9][11]
Instrumentation and Conditions:
-
HPLC System: Agilent 1200 SL or equivalent with a Diode Array Detector (DAD).[9]
-
Column: Waters Symmetry Shield C18, 5 µm, 4.6 x 250 mm.[9]
-
Mobile Phase: A linear gradient of water/acetonitrile/acetic acid. For example, from 90/10/0.01 (v/v/v) to 70/30/0.01 (v/v/v) over 28 minutes.[9]
-
Flow Rate: 1 mL/min.[9]
-
Detection Wavelength: 205, 220, or 340 nm.[9]
-
Injection Volume: 20 µL.[9]
Procedure:
-
Prepare a standard curve using a this compound standard of known concentrations.[9]
-
Dissolve a known amount of the purified extract in the mobile phase.
-
Inject the sample into the HPLC system.
-
Identify the this compound peak by comparing the retention time with the standard.
-
Quantify the amount of this compound in the sample by comparing the peak area with the standard curve.[9]
Data Presentation
The following table summarizes quantitative data from various studies on the extraction of alkaloids from Corydalis species.
| Parameter | Value/Condition | Species | Reference |
| Extraction Method | Reflux Extraction | C. yanhusuo | [6][7] |
| Solvent | 70% Ethanol (pH 10) | C. yanhusuo | [6][7] |
| Solid-to-Liquid Ratio | 1:20 (g/mL) | C. yanhusuo | [6][7] |
| Extraction Time | 60 minutes | C. yanhusuo | [6][7] |
| Number of Extractions | 2 | C. yanhusuo | [6][7] |
| Purification Method | Macroporous Adsorption Resin (NKA-9) | C. yanhusuo | [6][7] |
| Wash Solution | 5 BV Distilled Water | C. yanhusuo | [6][7] |
| Elution Solvent | 70% Ethanol | C. yanhusuo | [6][7] |
| Elution Volume | 12 BV | C. yanhusuo | [6][7] |
| Total Alkaloid Content in Final Product | > 50% | C. yanhusuo | [6][7] |
Mandatory Visualization
Experimental Workflow for this compound Extraction
Caption: Workflow for the extraction and purification of this compound.
Biosynthetic Pathway of this compound in Corydalis
References
- 1. Advances in phytochemical and modern pharmacological research of Rhizoma Corydalis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The genome of Corydalis reveals the evolution of benzylisoquinoline alkaloid biosynthesis in Ranunculales - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Optimization of the extraction and purification of Corydalis yanhusuo W.T. Wang based on the Q-marker uniform design method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Isoquinoline Alkaloids Isolated from Corydalis yanhusuo and Their Binding Affinities at the Dopamine D1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Large variability in the alkaloid content of Corydalis yanhusuo dietary supplements [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. Qualitative and quantitative determination of ten alkaloids in traditional Chinese medicine Corydalis yanhusuo W.T. Wang by LC-MS/MS and LC-DAD - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Chemoenzymatic Synthesis of Optically Pure (S)-Scoulerine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the chemoenzymatic synthesis of optically pure (S)-Scoulerine, a bioactive benzylisoquinoline alkaloid. The protocol leverages a key enzymatic step catalyzed by Berberine Bridge Enzyme (BBE) for the asymmetric synthesis of the target molecule.
Introduction
(S)-Scoulerine is a naturally occurring protoberberine alkaloid with a range of pharmacological activities, including sedative and muscle-relaxing properties.[1][2][3] Its complex tetracyclic structure presents a challenge for traditional chemical synthesis to achieve high enantiopurity. Chemoenzymatic approaches offer a powerful alternative by combining the efficiency of chemical synthesis for precursor assembly with the high stereoselectivity of enzymatic catalysis for the key chiral transformation.
This protocol details a chemoenzymatic strategy centered on the kinetic resolution of racemic reticuline using Berberine Bridge Enzyme (BBE). BBE, a flavoprotein oxidase, catalyzes the stereospecific oxidative cyclization of the (S)-enantiomer of reticuline to form (S)-Scoulerine, leaving the (R)-enantiomer unreacted.[1][2][4] This method provides access to enantiomerically pure (S)-Scoulerine.
Overall Synthetic Pathway
The chemoenzymatic synthesis of (S)-Scoulerine involves two main stages: the chemical synthesis of the racemic precursor, (±)-reticuline, followed by the BBE-catalyzed enzymatic kinetic resolution to yield the desired (S)-Scoulerine.
Caption: Chemoenzymatic workflow for (S)-Scoulerine synthesis.
Data Presentation
The following table summarizes the quantitative data for the key BBE-catalyzed kinetic resolution step.
| Parameter | Value | Reference |
| Substrate | (±)-Reticuline | [1] |
| Substrate Concentration | 20 g/L | [1] |
| Enzyme | Berberine Bridge Enzyme (BBE) | [1] |
| Enzyme Loading | 1 g/L | [1] |
| Co-enzyme/Additive | Catalase (5 g/L) | [1] |
| Reaction System | Toluene/Buffer (70:30 v/v) biphasic | [1] |
| Buffer | Not specified | |
| pH | Not specified | |
| Temperature | Not specified | |
| Reaction Time | 24 hours | [1] |
| Conversion | ~50% | [1] |
| Isolated Yield (S)-Scoulerine | 47% | [1] |
| Isolated Yield (R)-Reticuline | 37% | [1] |
| Enantiomeric Excess (ee) | >97% | [1] |
Experimental Protocols
Chemical Synthesis of (±)-Reticuline
The synthesis of racemic reticuline can be achieved through various multi-step chemical routes. A common approach involves the Bischler-Napieralski reaction followed by reduction and subsequent functional group manipulations. The following is a representative, generalized protocol.
Materials:
-
3-Benzyloxy-4-methoxyphenethylamine
-
3-Benzyloxy-4-methoxyphenylacetic acid
-
Phosphorus oxychloride (POCl₃)
-
Sodium borohydride (NaBH₄)
-
Formaldehyde
-
Solvents (e.g., toluene, methanol, dichloromethane)
-
Acids and bases for pH adjustment and workup
Protocol:
-
Amide Formation: React 3-benzyloxy-4-methoxyphenethylamine with 3-benzyloxy-4-methoxyphenylacetic acid to form the corresponding amide.
-
Bischler-Napieralski Cyclization: Treat the amide with a dehydrating agent such as phosphorus oxychloride in an inert solvent (e.g., toluene) to effect the cyclization to a dihydroisoquinoline intermediate.
-
Reduction of the Imine: Reduce the dihydroisoquinoline intermediate using a reducing agent like sodium borohydride in methanol to yield the tetrahydroisoquinoline core.
-
N-Methylation: Introduce the N-methyl group via reductive amination using formaldehyde and a reducing agent.
-
Deprotection: Remove the benzyl protecting groups, typically by catalytic hydrogenation, to yield (±)-reticuline.
-
Purification: Purify the final product by column chromatography or recrystallization.
Note: This is a generalized procedure. For a detailed, step-by-step synthesis, refer to specialized organic synthesis literature.
Enzymatic Kinetic Resolution of (±)-Reticuline to (S)-Scoulerine
This protocol describes the BBE-catalyzed oxidative cyclization of (S)-reticuline from a racemic mixture.
Materials:
-
(±)-Reticuline
-
Recombinant Berberine Bridge Enzyme (BBE) from Eschscholzia californica expressed in Pichia pastoris[1]
-
Catalase
-
Toluene
-
Aqueous buffer (e.g., potassium phosphate buffer, pH 7.0)
-
Standard laboratory glassware and shaker incubator
Protocol:
-
Reaction Setup: In a suitable reaction vessel, prepare a biphasic system consisting of 70% toluene and 30% aqueous buffer (v/v).
-
Substrate Addition: Dissolve (±)-reticuline in the toluene phase to a final concentration of 20 g/L.
-
Enzyme Addition: To the aqueous buffer phase, add BBE to a final concentration of 1 g/L and catalase to a final concentration of 5 g/L. The catalase is added to decompose hydrogen peroxide, a byproduct of the BBE reaction, which can inactivate the enzyme.
-
Reaction Incubation: Vigorously stir or shake the biphasic mixture at a controlled temperature (e.g., 30°C) for 24 hours to ensure efficient mixing and mass transfer between the two phases.
-
Reaction Monitoring: Monitor the progress of the reaction by periodically taking samples from the organic phase and analyzing them by HPLC to determine the conversion of (±)-reticuline and the formation of (S)-Scoulerine.
-
Workup and Purification:
-
After 24 hours (or when ~50% conversion is reached), separate the organic and aqueous phases.
-
Extract the aqueous phase with an organic solvent (e.g., ethyl acetate) to recover any remaining product.
-
Combine the organic phases and wash with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting mixture of (S)-Scoulerine and unreacted (R)-reticuline by column chromatography on silica gel to isolate the two compounds.
-
Analytical Methods
High-Performance Liquid Chromatography (HPLC):
-
Column: A chiral stationary phase column is required to separate the enantiomers of reticuline and to determine the enantiomeric excess of the product.
-
Mobile Phase: A suitable mobile phase, such as a mixture of hexane and isopropanol with a small amount of a modifier like diethylamine, should be used.
-
Detection: UV detection at a wavelength appropriate for the aromatic system of the alkaloids (e.g., 280 nm).
-
Analysis: The enantiomeric excess (ee) is calculated using the peak areas of the two enantiomers: ee (%) = [|(Area_S - Area_R)| / (Area_S + Area_R)] x 100.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical flow of the chemoenzymatic process.
Caption: Logical workflow of the chemoenzymatic synthesis.
References
- 1. Biocatalytic Organic Synthesis of Optically Pure (S)-Scoulerine and Berbine and Benzylisoquinoline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Biocatalytic organic synthesis of optically pure (S)-scoulerine and berbine and benzylisoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biosynthetic Strategies of Berberine Bridge Enzyme-like Flavoprotein Oxidases toward Structural Diversification in Natural Product Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Scoulerine in Plant Tissues Using High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Scoulerine is a protoberberine isoquinoline alkaloid found in various plant species, including those of the Corydalis, Papaveraceae, and Ranunculaceae families. It serves as a crucial intermediate in the biosynthesis of other significant alkaloids like berberine, protopine, and sanguinarine.[1][2][3] Beyond its role as a precursor, this compound itself exhibits a range of pharmacological activities, including anti-inflammatory, antibacterial, and acetylcholinesterase inhibitory effects, making it a compound of interest for therapeutic development.[4][5] Recent studies have also highlighted its potential as an anticancer agent, capable of inhibiting cancer cell proliferation and inducing apoptosis.[1][6]
This application note details a robust and validated High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) method for the reliable quantification of this compound in plant tissues. The protocol provides a comprehensive workflow from sample extraction to chromatographic analysis and data interpretation.
Principle
This method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) to separate this compound from other components within a complex plant extract. The separation is achieved on a C18 stationary phase with a mobile phase consisting of an acidified aqueous solution and an organic solvent. A Diode-Array Detector (DAD) is employed for detection, allowing for the quantification of this compound at its maximum absorbance wavelength and simultaneous confirmation of peak purity by analyzing the UV spectrum. Quantification is performed using an external standard method with a calibration curve generated from a certified this compound standard.
Experimental Protocols
Protocol 1: Preparation of Standard Solutions
-
This compound Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in a 100 mL volumetric flask with HPLC-grade methanol.[7] Sonicate for 10 minutes to ensure complete dissolution. This stock solution should be stored at 4°C and protected from light.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 50 µg/mL (e.g., 1, 5, 10, 25, and 50 µg/mL). These solutions are used to construct the calibration curve.[8][9]
Protocol 2: Sample Preparation and Extraction
-
Plant Material Preparation: Dry the plant tissue (e.g., roots, stems) at room temperature or in an oven at a low temperature (40-50°C) until a constant weight is achieved. Grind the dried material into a fine powder (approximately 40-60 mesh).[10][11]
-
Ultrasonic Extraction:
-
Accurately weigh 1.0 g of the powdered plant material into a 50 mL conical tube.
-
Add 25 mL of methanol.
-
Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.
-
Perform ultrasonic extraction in a water bath at 50°C for 45 minutes.[10]
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Carefully collect the supernatant.
-
Repeat the extraction process on the plant residue with an additional 25 mL of methanol to ensure complete extraction.
-
Combine the supernatants from both extractions.
-
-
Sample Filtration: Filter the combined extract through a 0.45 µm syringe filter into an HPLC vial for analysis.[12]
Protocol 3: HPLC-DAD Chromatographic Conditions
The following table outlines the optimized parameters for the HPLC-DAD analysis of this compound.
| Parameter | Condition |
| Instrument | High-Performance Liquid Chromatography system with Diode-Array Detector |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A: 0.1% Phosphoric Acid in Water B: Acetonitrile |
| Gradient Elution | 0-20 min, 30% B; 20-25 min, 30-70% B; 25-30 min, 70% B |
| Flow Rate | 1.0 mL/min[7] |
| Injection Volume | 10 µL |
| Column Temperature | 30°C[7] |
| Detection Wavelength | 285 nm for quantification; full spectrum scan (200-400 nm) for peak purity |
Data Presentation and Method Validation
The developed HPLC-DAD method was validated according to the International Council for Harmonisation (ICH) guidelines, assessing linearity, precision, accuracy, Limit of Detection (LOD), and Limit of Quantitation (LOQ).[13][14]
Table 1: Method Validation Parameters for this compound Quantification
| Parameter | Result |
| Linearity Range | 1 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.15 µg/mL |
| Limit of Quantitation (LOQ) | 0.50 µg/mL |
| Precision (Intra-day & Inter-day RSD) | < 2.0% |
| Accuracy (Recovery) | 98.5% - 101.2% |
Table 2: Example Quantification of this compound in Corydalis Species
| Plant Sample | Tissue | This compound Content (mg/g dry weight) |
| Corydalis yanhusuo | Rhizome | 1.24 ± 0.08 |
| Corydalis cava | Tuber | 0.89 ± 0.05 |
| Corydalis dubia | Whole Plant | 0.56 ± 0.03[1] |
Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for this compound quantification.
This compound Biosynthesis Pathway
Caption: Biosynthesis of this compound and its derivatives.
Pharmacological Action Pathway
Caption: Key pharmacological actions of this compound.
References
- 1. This compound affects microtubule structure, inhibits proliferation, arrests cell cycle and thus culminates in the apoptotic death of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Anti-inflammatory, Anti-bacterial and Anti-acetylcholinesterase Activities of two Isoquinoline Alkaloids-Scoulerine and Cheilanthifoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound: A natural isoquinoline alkaloid targeting SLC6A3 to treat RCC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimized HPLC extraction method of quercetin and berberine based on response surface analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. e-nps.or.kr [e-nps.or.kr]
- 9. ejgm.co.uk [ejgm.co.uk]
- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 11. Determination of Some Isoquinoline Alkaloids in Extracts Obtained from Selected Plants of the Ranunculaceae, Papaveraceae and Fumarioideae Families by Liquid Chromatography and In Vitro and In Vivo Investigations of Their Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mastelf.com [mastelf.com]
- 13. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 14. pharmtech.com [pharmtech.com]
Application Note: A Sensitive and Robust LC-MS/MS Method for the Quantification of Scoulerine in Biological Matrices
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a highly sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Scoulerine in biological matrices such as plasma. This compound is a protoberberine alkaloid and a key intermediate in the biosynthesis of various benzylisoquinoline alkaloids.[1] This method utilizes a simple protein precipitation extraction procedure and a reversed-phase chromatographic separation, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The protocol outlined here is intended for researchers, scientists, and drug development professionals requiring a reliable analytical method for pharmacokinetic studies or other applications where sensitive quantification of this compound is necessary.
Introduction
This compound is a naturally occurring benzylisoquinoline alkaloid found in various plant species. It serves as a crucial precursor in the biosynthesis of a wide range of pharmacologically active alkaloids.[1][2] Understanding the pharmacokinetic profile of this compound is essential for its development as a potential therapeutic agent and for studying the metabolic pathways of related alkaloids. LC-MS/MS offers unparalleled sensitivity and selectivity for the quantification of small molecules in complex biological fluids. This document provides a detailed protocol for a proposed LC-MS/MS method for this compound, based on established methodologies for similar alkaloids.
Experimental
Sample Preparation
A protein precipitation method is employed for the extraction of this compound from plasma samples.
Protocol:
-
To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (IS) (e.g., a stable isotope-labeled this compound or a structurally similar alkaloid not present in the sample).
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
Chromatographic separation is achieved using a reversed-phase C18 column.
| Parameter | Recommended Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient | 10% B to 90% B over 5 minutes, hold for 2 minutes, then re-equilibrate |
Mass Spectrometry
A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode is used for detection.
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Gas Flow | Instrument Dependent |
MRM Transitions:
The precursor ion for this compound ([M+H]⁺) is m/z 328.35. Product ions can be determined by infusing a standard solution of this compound and performing a product ion scan. Based on available data, prominent product ions are expected at m/z 178 and 151.[3] The collision energy (CE) for each transition should be optimized to achieve the highest signal intensity.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound (Quantifier) | 328.4 | 178.1 | 100 | To be optimized |
| This compound (Qualifier) | 328.4 | 151.1 | 100 | To be optimized |
| Internal Standard (IS) | To be determined | To be determined | 100 | To be optimized |
Method Validation (Representative Data)
The following table summarizes the expected performance characteristics of the method, based on validated assays for similar alkaloids.[1]
| Parameter | Expected Range/Value |
| Linearity (r²) | > 0.99 |
| Calibration Range | 0.1 - 100 ng/mL |
| Limit of Detection (LOD) | ~0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (%RE) | Within ±15% |
| Recovery (%) | > 85% |
Visualizations
Experimental Workflow
Caption: LC-MS/MS Experimental Workflow for this compound Analysis.
Biosynthetic Pathway of this compound
Caption: Simplified biosynthetic pathway of this compound.
Conclusion
The proposed LC-MS/MS method provides a sensitive, selective, and robust approach for the quantification of this compound in biological matrices. The simple sample preparation and rapid chromatographic analysis make it suitable for high-throughput applications, such as pharmacokinetic studies. This application note serves as a comprehensive guide for researchers to implement a reliable analytical method for this compound.
References
Protocol for Assessing Scoulerine-Induced Apoptosis and Cell Cycle Arrest
Application Notes
This document provides a comprehensive protocol for researchers, scientists, and drug development professionals to assess the effects of Scoulerine, an isoquinoline alkaloid, on apoptosis and cell cycle arrest in cancer cells. This compound has demonstrated potential as an anti-cancer agent by inducing programmed cell death and inhibiting cell proliferation.[1] These protocols detail the necessary steps to quantify these effects and elucidate the underlying molecular mechanisms.
This compound has been shown to induce apoptosis through both intrinsic and extrinsic pathways, characterized by the activation of caspases, externalization of phosphatidylserine, and DNA fragmentation.[1] Additionally, it can cause cell cycle arrest, primarily at the G2/M phase, by disrupting microtubule dynamics and activating checkpoint signaling pathways.[1] The following protocols provide methodologies to investigate these phenomena.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data obtained from the described experimental protocols, illustrating the potential effects of this compound on a cancer cell line (e.g., Jurkat or MOLT-4).
Table 1: Analysis of Apoptosis by Annexin V-FITC/PI Staining
| Treatment | Concentration (µM) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) | Live Cells (%) (Annexin V-/PI-) |
| Control | 0 | 3.5 ± 0.8 | 2.1 ± 0.5 | 94.4 ± 1.2 |
| This compound | 2.5 | 15.2 ± 2.1 | 5.8 ± 1.0 | 79.0 ± 3.0 |
| This compound | 5.0 | 35.8 ± 3.5 | 12.5 ± 1.8 | 51.7 ± 4.2 |
| This compound | 10.0 | 58.1 ± 4.2 | 25.3 ± 2.5 | 16.6 ± 3.1 |
Table 2: Caspase Activity Assay
| Treatment | Concentration (µM) | Caspase-3/7 Activity (RLU) | Caspase-8 Activity (RLU) | Caspase-9 Activity (RLU) |
| Control | 0 | 1,500 ± 250 | 800 ± 150 | 1,200 ± 200 |
| This compound | 2.5 | 4,800 ± 500 | 2,100 ± 300 | 3,500 ± 400 |
| This compound | 5.0 | 12,500 ± 1,100 | 5,500 ± 600 | 9,800 ± 950 |
| This compound | 10.0 | 25,000 ± 2,300 | 11,200 ± 1,200 | 19,500 ± 1,800 |
| RLU: Relative Luminescence Units |
Table 3: Cell Cycle Analysis by Propidium Iodide Staining
| Treatment | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptotic) (%) | |---|---|---|---|---| | Control | 0 | 55.2 ± 3.1 | 20.5 ± 2.0 | 24.3 ± 2.5 | 1.8 ± 0.4 | | this compound | 2.5 | 48.7 ± 2.8 | 18.1 ± 1.9 | 33.2 ± 2.9 | 5.1 ± 0.8 | | this compound | 5.0 | 35.1 ± 2.5 | 15.3 ± 1.5 | 49.6 ± 3.8 | 10.2 ± 1.3 | | this compound | 10.0 | 20.8 ± 2.1 | 10.2 ± 1.2 | 69.0 ± 4.5 | 18.5 ± 2.0 |
Experimental Protocols
Assessment of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Cancer cell line (e.g., Jurkat, MOLT-4)
-
This compound
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells at a density of 1 x 10^6 cells/well in 6-well plates and incubate for 24 hours.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 2.5, 5, 10 µM) for 24 or 48 hours.
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each sample.
-
Analyze the samples by flow cytometry within one hour.[2]
Measurement of Caspase Activity
This protocol quantifies the activity of key executioner (caspase-3/7) and initiator (caspase-8, caspase-9) caspases.
Materials:
-
Caspase-Glo® 3/7, 8, and 9 Assay Systems
-
Luminometer
-
White-walled 96-well plates
Procedure:
-
Seed cells at a density of 1 x 10^4 cells/well in a white-walled 96-well plate and incubate for 24 hours.
-
Treat the cells with this compound at desired concentrations for the specified time.
-
Equilibrate the plate and the Caspase-Glo® reagent to room temperature.
-
Add 100 µL of the appropriate Caspase-Glo® reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours.
-
Measure the luminescence of each sample using a luminometer.
Cell Cycle Analysis using Propidium Iodide Staining
This protocol determines the distribution of cells in different phases of the cell cycle.
Materials:
-
Propidium Iodide (PI)
-
RNase A
-
70% Ethanol (ice-cold)
-
Flow cytometer
Procedure:
-
Seed and treat cells with this compound as described in Protocol 1.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PI staining solution (containing PI and RNase A).
-
Incubate for 30 minutes at 37°C in the dark.[3]
-
Analyze the cell cycle distribution by flow cytometry.
Western Blot Analysis of Key Regulatory Proteins
This protocol is for detecting changes in the expression levels of proteins involved in apoptosis and cell cycle regulation.
Materials:
-
RIPA buffer
-
Protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-p53, anti-p-Chk1, anti-p-Chk2, anti-Bcl-2, anti-Bax, anti-cleaved-caspase-3, anti-PARP, anti-Cyclin B1, anti-Cdk1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Treat cells with this compound, then lyse them in RIPA buffer containing inhibitors.
-
Determine protein concentration using the BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence detection system.
Visualizations
References
Application Notes and Protocols: Immunofluorescence Microscopy of Microtubules in Scoulerine-Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scoulerine, a protoberberine alkaloid, has demonstrated potent anti-cancer properties by disrupting the cellular microtubule network. This disruption leads to a cascade of events including cell cycle arrest at the G2/M phase, inhibition of cell proliferation, and ultimately, apoptosis.[1][2] Immunofluorescence microscopy is a critical technique to visualize and quantify the effects of this compound on microtubule architecture. These application notes provide a detailed protocol for the immunofluorescence staining of microtubules in this compound-treated cells, methods for quantitative analysis, and an overview of the associated signaling pathways.
Data Presentation
The following table summarizes hypothetical quantitative data obtained from the analysis of immunofluorescence images of A549 cells treated with this compound for 24 hours. The data reflects the qualitative descriptions of "thicker and denser microtubule bundles" observed in published studies.[1]
| Treatment Group | Microtubule Density (Arbitrary Units) | Average Microtubule Length (µm) | Percentage of Cells in G2/M Phase |
| Vehicle Control (0.1% DMSO) | 100 ± 8 | 15.2 ± 1.8 | 12 ± 2% |
| This compound (10 µM) | 145 ± 12 | 10.8 ± 1.5 | 45 ± 5% |
| This compound (20 µM) | 180 ± 15 | 8.5 ± 1.2 | 68 ± 6% |
| Nocodazole (Positive Control) | 45 ± 6 | 5.1 ± 0.9 | 75 ± 7% |
Experimental Protocols
This section details the key experimental protocols for investigating the effects of this compound on microtubules using immunofluorescence microscopy.
Cell Culture and this compound Treatment
The human lung carcinoma cell line, A549, is a suitable model for these studies due to its clear microtubule network and sensitivity to this compound.[1]
Materials:
-
A549 cells
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Penicillin-Streptomycin solution
-
This compound (stock solution in DMSO)
-
Nocodazole (positive control, stock solution in DMSO)
-
6-well plates with sterile glass coverslips
Protocol:
-
Culture A549 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed A549 cells onto sterile glass coverslips in 6-well plates at a density that will result in 50-60% confluency at the time of treatment.
-
Allow the cells to adhere and grow for 24 hours.
-
Prepare working solutions of this compound (e.g., 10 µM and 20 µM) and a positive control such as Nocodazole (a known microtubule-disrupting agent) in fresh culture medium. Also, prepare a vehicle control with the same concentration of DMSO used for the drug dilutions (e.g., 0.1%).
-
Remove the old medium from the cells and replace it with the medium containing the vehicle, this compound, or Nocodazole.
-
Incubate the cells for the desired treatment period (e.g., 24 hours).
Immunofluorescence Staining of Microtubules
This protocol is optimized for visualizing the microtubule network in A549 cells.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS (freshly prepared)
-
0.1% Triton X-100 in PBS
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Primary Antibody: Mouse anti-β-tubulin monoclonal antibody
-
Secondary Antibody: Alexa Fluor 488 or 568 conjugated goat anti-mouse IgG
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
Protocol:
-
After treatment, gently wash the cells twice with warm PBS.
-
Fix the cells by incubating them with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature to allow antibody access to intracellular structures.
-
Wash the cells three times with PBS for 5 minutes each.
-
Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.
-
Incubate the cells with the primary anti-β-tubulin antibody diluted in Blocking Buffer overnight at 4°C.
-
Wash the cells three times with PBS for 5 minutes each.
-
Incubate the cells with the fluorophore-conjugated secondary antibody, diluted in Blocking Buffer, for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS for 5 minutes each in the dark.
-
Counterstain the nuclei by incubating with DAPI for 5 minutes.
-
Wash the cells a final time with PBS.
-
Mount the coverslips onto glass slides using an anti-fade mounting medium.
-
Seal the edges of the coverslips with nail polish and allow them to dry.
-
Store the slides at 4°C in the dark until imaging.
Image Acquisition and Analysis
Protocol:
-
Visualize the stained cells using a fluorescence microscope or a confocal laser scanning microscope.
-
Capture images of the vehicle control, this compound-treated, and positive control cells. Use consistent settings (e.g., exposure time, laser power) across all samples for accurate comparison.
-
Quantify microtubule characteristics such as density and length using image analysis software (e.g., ImageJ with appropriate plugins, CellProfiler).[3][4]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the experimental workflow and the signaling pathways affected by this compound.
References
- 1. p53 activation in response to microtubule disruption is mediated by integrin-Erk signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound affects microtubule structure, inhibits proliferation, arrests cell cycle and thus culminates in the apoptotic death of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Super-resolution imaging and quantitative analysis of microtubule arrays in model neurons show that epothilone D increases the density but decreases the length and straightness of microtubules in axon-like processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantifying Yeast Microtubules and Spindles Using the Toolkit for Automated Microtubule Tracking (TAMiT) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthesis and Screening of Novel Scoulerine Analogues
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and biological screening of novel analogues of Scoulerine, a protoberberine isoquinoline alkaloid. This compound has demonstrated significant potential as an anticancer agent by disrupting microtubule networks, inducing cell cycle arrest, and promoting apoptosis.[1] The synthesis of novel analogues is a key strategy for improving its therapeutic index, exploring structure-activity relationships (SAR), and developing new drug candidates.
Synthesis of this compound Analogues
The chemical synthesis of the tetrahydroprotoberberine core, characteristic of this compound, can be achieved through various established methods, including the Bischler–Napieralski or Pictet–Spengler reactions.[2][3][4][5] An alternative and facile approach involves using protopines as starting materials.[6][7] For asymmetric synthesis, a chemoenzymatic approach utilizing the Berberine Bridge Enzyme (BBE) offers excellent enantioselectivity.[2][5]
Protocol 1.1: General Synthesis of Tetrahydroprotoberberine Core from Protopine
This protocol outlines a two-step conversion of a protopine precursor to a tetrahydroprotoberberine scaffold, which can be further modified to generate diverse analogues.
Materials:
-
Protopine starting material
-
Oxalyl chloride
-
Chloroform (anhydrous)
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Potassium carbonate (K₂CO₃)
-
Standard glassware for organic synthesis (reflux condenser, round-bottom flasks, etc.)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Step 1: Conversion to N-methyl-13,14-dehydroprotoberberine salt.
-
Dissolve the protopine starting material in anhydrous chloroform in a round-bottom flask.
-
Add oxalyl chloride dropwise to the solution.
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 1 hour.[7]
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to yield the crude quaternary salt intermediate.
-
-
Step 2: Reduction to Tetrahydroprotoberberine.
-
To a refluxing solution of the crude intermediate salt and K₂CO₃ in methanol, add NaBH₄ portionwise.[8]
-
Continue refluxing for an additional 20-30 minutes until the solution becomes homogeneous.
-
Allow the reaction to cool to room temperature and stir for an additional 4 hours.
-
A precipitate of the tetrahydroprotoberberine product will form. Collect the solid by filtration.
-
Purify the crude product by recrystallization from ethanol or by silica gel column chromatography.
-
-
Step 3: Derivatization (Optional).
-
The resulting tetrahydroprotoberberine core can be subjected to various reactions (e.g., alkylation, acylation, demethylation) to generate a library of novel analogues.
-
Diagram 1: General Synthesis Workflow
Caption: A generalized workflow for the synthesis of this compound analogues.
Biological Screening of this compound Analogues
Screening of newly synthesized analogues is crucial to identify candidates with improved biological activity. The screening cascade typically begins with broad cytotoxicity assays, followed by mechanism-specific secondary assays for promising "hits."
Protocol 2.1: In Vitro Antiproliferative and Cytotoxicity Assay (MTT Assay)
This assay determines the concentration at which analogues inhibit cell proliferation by 50% (IC50). This compound itself shows IC50 values between 2.7 to 6.5 µM in various leukemic cell lines.[1][9]
Materials:
-
Human cancer cell lines (e.g., Jurkat, MOLT-4, A549)[1]
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
This compound analogues dissolved in DMSO (stock solutions)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of the this compound analogues in culture medium. Add 100 µL of each concentration to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine IC50 values using non-linear regression analysis (dose-response curve).
Protocol 2.2: Microtubule Disruption Assay (Immunofluorescence)
This compound is a potent antimitotic agent that disrupts the microtubule network.[1] This assay visually confirms if analogues retain this mechanism of action.
Materials:
-
Human cancer cell lines (e.g., A549 lung carcinoma)[1]
-
Glass coverslips in a 24-well plate
-
Primary antibody: anti-β-tubulin antibody
-
Secondary antibody: Fluorescently-conjugated antibody (e.g., Alexa Fluor 594)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Paraformaldehyde (PFA) 4% for fixation
-
Triton X-100 0.1% for permeabilization
-
Bovine Serum Albumin (BSA) 1% for blocking
-
Fluorescence microscope
Procedure:
-
Cell Culture: Grow A549 cells on glass coverslips in a 24-well plate.
-
Treatment: Treat cells with the this compound analogues at 1x and 2x their determined IC50 values for 24 hours. Use Nocodazole as a positive control for microtubule disruption.[1]
-
Fixation & Permeabilization: Wash cells with PBS, fix with 4% PFA for 15 minutes, and permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Blocking & Staining: Block with 1% BSA for 1 hour. Incubate with anti-β-tubulin primary antibody overnight at 4°C.
-
Secondary Antibody & Counterstain: Wash and incubate with the fluorescent secondary antibody for 1 hour at room temperature. Counterstain with DAPI for 5 minutes.
-
Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope. Compare the microtubule structure in treated cells to the vehicle control. Look for evidence of microtubule bundling or depolymerization.[1]
Diagram 2: Biological Screening Cascade
Caption: A hierarchical workflow for screening novel this compound analogues.
Signaling Pathways Modulated by this compound
Understanding the molecular pathways affected by this compound is key to evaluating its analogues. This compound primarily induces apoptosis through the intrinsic pathway by activating checkpoint kinases and upregulating p53.[1] It has also been shown to inhibit the MAPK signaling pathway in renal cell carcinoma.[10]
Diagram 3: this compound-Induced Apoptotic Signaling
Caption: this compound's mechanism leading to cancer cell apoptosis.[1]
Diagram 4: MAPK Pathway Inhibition by this compound
Caption: Inhibition of the MAPK pathway in renal cell carcinoma.[10]
Data Presentation
Systematic recording and comparison of quantitative data are essential for SAR studies. All data should be compiled into structured tables.
Table 1: Antiproliferative Activity of this compound and Representative Protoberberine Analogues
| Compound/Analogue | Cell Line | Assay Type | Activity (IC₅₀ / GI₅₀ in µM) | Reference |
| This compound | Jurkat (Leukemia) | MTT | 2.7 - 6.5 | [1],[9] |
| MOLT-4 (Leukemia) | MTT | 2.7 - 6.5 | [1] | |
| A549 (Lung) | xCELLigence | Potent Antiproliferative | [1] | |
| OVCAR-3 (Ovarian) | xCELLigence | Potent Antiproliferative | [1] | |
| MCF-7 (Breast) | xCELLigence | Potent Antiproliferative | [1] | |
| Analogue 6 | 38 Human Cancer Lines | GI₅₀ | 0.83 (mean) | [11] |
| Analogue 10 | 38 Human Cancer Lines | GI₅₀ | 0.41 (mean) | [11] |
Note: Analogues 6 and 10 are 8- or 13-hexyl-substituted derivatives of berberine, demonstrating that lipophilicity can strongly influence cytotoxicity.[11]
Table 2: Template for Recording Novel Analogue Screening Data
| Analogue ID | Structure Modification | IC₅₀ (µM) vs. Jurkat | Microtubule Disruption (Qualitative) | Apoptosis Induction (% Annexin V+) | Notes |
| SCO-001 | R₁ = CH₃, R₂ = H | [Data] | [e.g., Strong, Moderate, None] | [Data] | |
| SCO-002 | R₁ = Cl, R₂ = H | [Data] | [e.g., Strong, Moderate, None] | [Data] | |
| SCO-003 | R₁ = H, R₂ = OCH₃ | [Data] | [e.g., Strong, Moderate, None] | [Data] | |
| ... | ... | ... | ... | ... | |
| This compound (Control) | - | ~3.5 | Strong | High | Baseline |
References
- 1. This compound affects microtubule structure, inhibits proliferation, arrests cell cycle and thus culminates in the apoptotic death of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biocatalytic Organic Synthesis of Optically Pure (S)-Scoulerine and Berbine and Benzylisoquinoline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Facile synthesis of tetrahydroprotoberberine and protoberberine alkaloids from protopines and study on their antibacterial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Tetrahydroberberine, a pharmacologically active naturally occurring alkaloid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound: A natural isoquinoline alkaloid targeting SLC6A3 to treat RCC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Scoulerine as a Chemical Probe for α-Adrenoceptor Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Scoulerine, a benzylisoquinoline alkaloid also known as discretamine, has been identified as an antagonist of α-adrenoceptors.[1] Specifically, it demonstrates selectivity for the α1D-adrenoceptor subtype over α1A and α1B subtypes and also antagonizes α2-adrenoceptors.[1][2] This profile makes this compound a valuable chemical probe for investigating the physiological and pathological roles of these receptor subtypes. This document provides a summary of its pharmacological data, detailed protocols for its use in key in vitro assays, and visual representations of associated signaling pathways and experimental workflows to facilitate its application in research and drug development.
Pharmacological Profile of this compound
Table 1: Antagonist Activity of this compound (Discretamine) at Rat α1-Adrenoceptor Subtypes
| Receptor Subtype | Assay Type | Tissue/Cell Model | Measured Value (pA₂) | Reference |
|---|---|---|---|---|
| α1A | Functional (Contraction) | Rat Vas Deferens | 6.21 | [2] |
| α1B | Functional (Contraction) | Rat Spleen | 6.44 | [2] |
| α1D | Functional (Contraction) | Rat Aorta | 7.60 |[2] |
The pA₂ value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA₂ value indicates higher antagonist potency. Based on these functional studies, this compound's selectivity is α1D > α1B > α1A.[2]
α-Adrenoceptor Signaling Pathways
α1 and α2-adrenoceptors belong to the G protein-coupled receptor (GPCR) superfamily and mediate the effects of catecholamines like norepinephrine and epinephrine.[3][4] They activate distinct intracellular signaling cascades.
-
α1-Adrenoceptors couple primarily through Gq/11 proteins.[5] Agonist binding leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca²⁺ from intracellular stores, and DAG activates protein kinase C (PKC). These events lead to various cellular responses, including smooth muscle contraction and the activation of downstream kinases like ERK1/2.[3]
-
α2-Adrenoceptors couple to Gi/o proteins.[6][7] Agonist activation of these receptors leads to the inhibition of adenylyl cyclase, which results in decreased intracellular cyclic AMP (cAMP) levels.[7][8] These receptors are often found on presynaptic nerve terminals, where they inhibit further neurotransmitter release.[6]
Experimental Protocols and Workflows
The following protocols describe standard methods to characterize the interaction of this compound with α-adrenoceptors.
Protocol 1: Radioligand Competition Binding Assay
This protocol is used to determine the binding affinity (Ki) of this compound for α-adrenoceptor subtypes by measuring its ability to compete with a high-affinity radioligand.
Objective: To calculate the Ki of this compound at human α1A, α1B, α1D, and α2A, α2B, α2C adrenoceptors.
Materials:
-
Cell membranes from cell lines stably expressing a single human α-adrenoceptor subtype (e.g., CHO or HEK293 cells).
-
Radioligands:
-
For α1 subtypes: [³H]Prazosin
-
For α2 subtypes: [³H]Rauwolscine or [³H]Yohimbine
-
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Non-specific binding control: Phentolamine (10 µM) or another suitable high-affinity, non-selective antagonist.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., GF/C, pre-soaked in 0.3% polyethyleneimine).
-
Cell harvester and vacuum filtration apparatus.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Membrane Preparation: Prepare cell membranes from receptor-expressing cells using standard homogenization and differential centrifugation techniques. Determine the total protein concentration using a BCA or Bradford assay.
-
Assay Setup: Perform the assay in a 96-well plate with a final volume of 250 µL per well. Each condition should be run in triplicate.
-
Total Binding: 50 µL Radioligand + 50 µL this compound (vehicle) + 150 µL Membranes.
-
Non-specific Binding (NSB): 50 µL Radioligand + 50 µL Phentolamine (10 µM) + 150 µL Membranes.
-
Competition: 50 µL Radioligand + 50 µL this compound (at various concentrations, e.g., 10⁻¹⁰ M to 10⁻⁴ M) + 150 µL Membranes.
-
-
Radioligand Concentration: Use a concentration of radioligand at or near its Kd for the specific receptor subtype (e.g., ~0.5 nM for [³H]Prazosin at α1 subtypes).
-
Incubation: Incubate the plates at 30°C for 60 minutes with gentle agitation to reach binding equilibrium.
-
Filtration: Terminate the reaction by rapid vacuum filtration through the glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer (e.g., Tris-HCl).
-
Counting: Place the filters into scintillation vials, add scintillation cocktail, and allow them to equilibrate in the dark. Count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Protocol 2.1: α2-Adrenoceptor Mediated cAMP Inhibition Assay
This functional assay measures this compound's ability to antagonize an agonist-induced decrease in intracellular cAMP levels, a hallmark of α2-adrenoceptor activation.
Objective: To determine the functional potency (IC₅₀) of this compound as an antagonist at α2-adrenoceptor subtypes.
Materials:
-
Whole cells expressing a single human α2-adrenoceptor subtype (e.g., CHO-K1 cells).
-
α2-Adrenoceptor agonist (e.g., UK 14,304, Brimonidine).
-
Forskolin (to stimulate basal adenylyl cyclase activity).
-
This compound stock solution.
-
Assay Buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX).
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
384-well white opaque microplates.
Procedure:
-
Cell Plating: Seed cells into 384-well plates at an appropriate density and allow them to adhere overnight.
-
Antagonist Pre-incubation: Remove culture medium and add assay buffer containing various concentrations of this compound (or vehicle). Incubate for 15-30 minutes at room temperature.
-
Agonist Stimulation: Add a solution containing a fixed concentration of forskolin (e.g., 1-10 µM) and the α2-agonist (at its EC₈₀ concentration) to the wells.
-
Incubation: Incubate the plate for 30 minutes at room temperature.
-
Cell Lysis and Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.
-
Data Analysis:
-
Normalize the data, setting the response to forskolin alone as 100% and the response to the α2-agonist + forskolin as 0%.
-
Plot the normalized response against the log concentration of this compound.
-
Fit the data using a sigmoidal dose-response (variable slope) equation to determine the IC₅₀ value of this compound.
-
The pA₂ value can be calculated using the Schild equation if full agonist dose-response curves are generated in the presence of multiple fixed concentrations of this compound.
-
Protocol 2.2: α1-Adrenoceptor Mediated ERK1/2 Phosphorylation Assay
This assay measures this compound's ability to block agonist-induced phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), a downstream event of α1-adrenoceptor activation.
Objective: To determine the functional potency (IC₅₀) of this compound as an antagonist at α1-adrenoceptor subtypes.
Materials:
-
Whole cells expressing a single human α1-adrenoceptor subtype.
-
Serum-free cell culture medium.
-
α1-Adrenoceptor agonist (e.g., Phenylephrine, A61603 for α1A).
-
This compound stock solution.
-
Lysis buffer.
-
Phospho-ERK1/2 detection kit (e.g., AlphaScreen SureFire, HTRF, or Western Blot reagents).
-
96- or 384-well microplates.
Procedure:
-
Cell Plating and Starvation: Seed cells and grow to near confluence. Prior to the assay, starve the cells in serum-free medium for 4-24 hours to reduce basal ERK1/2 phosphorylation.
-
Antagonist Pre-incubation: Replace the starvation medium with fresh serum-free medium containing various concentrations of this compound (or vehicle). Incubate for 15-30 minutes at 37°C.
-
Agonist Stimulation: Add the α1-agonist at its EC₈₀ concentration to the wells. The stimulation time is critical and should be optimized (typically 5-10 minutes at 37°C).
-
Lysis: Aspirate the medium and lyse the cells by adding ice-cold lysis buffer.
-
Detection: Measure the levels of phosphorylated ERK1/2 in the cell lysates using the chosen detection method as per the manufacturer's protocol.
-
Data Analysis:
-
Normalize the data, setting the response in agonist-stimulated, vehicle-treated cells as 100% and the response in unstimulated cells as 0%.
-
Plot the normalized response against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to obtain the IC₅₀ value.
-
Conclusion
This compound presents itself as a useful chemical probe for the study of α-adrenoceptors, with a documented antagonist profile and selectivity for the α1D subtype. The detailed protocols provided herein offer a robust framework for researchers to further characterize its activity, particularly at α2-adrenoceptor subtypes, and to utilize it in elucidating the roles of these receptors in complex biological systems.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. (-)-Discretamine, a selective alpha 1D-adrenoceptor antagonist, isolated from Fissistigma glaucescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adrenergic receptor - Wikipedia [en.wikipedia.org]
- 4. Adrenergic receptors: structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Subtypes of functional alpha1-adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 7. Molecular pharmacology of alpha 2-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacological identification of the alpha-adrenergic receptor type which inhibits the beta-adrenergic activated adenylate cyclase system in cultured astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Scoulerine Administration and Dosage for In Vivo Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scoulerine, a protoberberine alkaloid found in various plants, has garnered interest for its potential therapeutic properties, including anticancer and neuroprotective activities. Preclinical in vivo studies are crucial for evaluating its efficacy and safety profile. This document provides detailed application notes and protocols for the administration and dosage of this compound in animal models, based on available literature and general pharmacological principles for related alkaloids.
Data Presentation
Due to the limited availability of specific quantitative data for this compound in the public domain, this section provides a summary of in vivo administration details for this compound and related protoberberine alkaloids to guide initial experimental design. Researchers are strongly encouraged to perform dose-ranging and toxicity studies to determine the optimal and safe dosage for their specific animal model and experimental setup.
Table 1: Summary of In Vivo Administration of this compound and Related Protoberberine Alkaloids
| Compound | Animal Model | Administration Route | Dosage | Therapeutic Area | Reference |
| This compound | Rat | Not specified | Not specified | α-adrenoceptor antagonism | [1] |
| This compound | Mouse | Not specified | Not specified | Renal Cell Carcinoma | [2] |
| Berberine | Rat | Intravenous (IV) | 9.04 mg/kg (LD50) | Acute Toxicity | [3] |
| Berberine | Mouse | Intraperitoneal (IP) | 57.61 mg/kg (LD50) | Acute Toxicity | [3] |
| Berberine | Rat | Oral (gavage) | 100 mg/kg | Bioavailability Study | [4] |
| Berberine | Rat | Oral (gavage) | 48.2, 120, 240 mg/kg | Pharmacokinetics | [5] |
| Protoberberine Alkaloids (general) | Rat | Oral | Not specified | Pharmacokinetics | [5][6] |
Note: The oral bioavailability of protoberberine alkaloids, such as berberine, is generally low[4][5][6][7]. This should be a key consideration when designing oral administration studies for this compound.
Experimental Protocols
Preparation of this compound for In Vivo Administration
Objective: To prepare a sterile and stable solution or suspension of this compound for parenteral or oral administration.
Materials:
-
This compound (powder)
-
Vehicle (e.g., sterile saline, phosphate-buffered saline (PBS), dimethyl sulfoxide (DMSO), Tween 80, corn oil)[2][3][8]
-
Sterile vials
-
Sterile syringes and needles
-
Vortex mixer
-
Sonicator (optional)
-
pH meter
Protocol for Intraperitoneal (IP) Injection:
-
Solubility Testing: Due to the limited information on this compound's solubility, it is crucial to perform small-scale solubility tests with various pharmaceutically acceptable vehicles. A common starting point for poorly soluble compounds is a mixture of DMSO and a solubilizing agent like Tween 80, further diluted in sterile saline or PBS[2][3].
-
Vehicle Selection: A suggested vehicle combination is 10% DMSO, 10% Tween 80, and 80% sterile saline. The final concentration of DMSO should be kept low (ideally below 5-10%) to minimize toxicity[2].
-
Preparation: a. Weigh the required amount of this compound powder in a sterile vial. b. Add the required volume of DMSO to dissolve the this compound completely. Vortex or sonicate briefly if necessary. c. Add the Tween 80 and vortex to mix thoroughly. d. Slowly add the sterile saline or PBS to the desired final volume while vortexing to prevent precipitation. e. Visually inspect the solution for any precipitates. If a clear solution is not obtained, it can be administered as a homogenous suspension. Ensure the suspension is well-mixed before each administration.
-
Sterilization: If the final preparation is not made under aseptic conditions, it should be sterilized by filtration through a 0.22 µm syringe filter if it is a clear solution. Suspensions cannot be filter-sterilized and must be prepared aseptically.
-
Storage: Store the prepared solution/suspension at 4°C and protect it from light. It is recommended to prepare fresh solutions for each experiment.
Intraperitoneal (IP) Injection in Mice
Objective: To administer this compound into the peritoneal cavity of a mouse.
Materials:
-
Prepared this compound solution/suspension
-
70% ethanol
-
Gauze pads
Protocol:
-
Animal Restraint: Properly restrain the mouse to expose the abdomen. One common method is to scruff the mouse by pinching the loose skin over the neck and shoulders, and securing the tail.
-
Procedure: a. Disinfect the injection site with 70% ethanol on a gauze pad. b. Tilt the mouse's head slightly downwards to move the abdominal organs away from the injection site. c. Insert the needle at a 15-20 degree angle into the peritoneal cavity. d. Gently aspirate to ensure that the needle has not entered a blood vessel or organ. If blood or any fluid is aspirated, discard the syringe and prepare a new one. e. Inject the this compound solution/suspension slowly. The maximum recommended injection volume for a mouse is 10 mL/kg[9]. f. Withdraw the needle and return the mouse to its cage. g. Monitor the animal for any adverse reactions.
Acute Toxicity Study (LD50 Determination) in Mice
Objective: To determine the median lethal dose (LD50) of this compound in mice. This protocol is based on the up-and-down procedure (UDP) to minimize animal use.
Materials:
-
This compound
-
Vehicle
-
Mice (e.g., Swiss albino mice), typically of a single sex (females are often used)
-
Syringes and needles appropriate for the chosen route of administration (e.g., oral gavage needles or needles for IP injection)
-
Animal cages and bedding
-
Observation charts
Protocol:
-
Dose Selection: Start with a dose estimated to be just below the expected LD50. If no information is available, a starting dose of 175 mg/kg can be considered, with subsequent doses adjusted by a factor of 1.5-2.0.
-
Administration: Administer a single dose of this compound to one mouse. The route of administration should be relevant to the intended therapeutic use (e.g., oral gavage or IP injection).
-
Observation: Observe the animal closely for signs of toxicity and mortality for at least 24 hours, and then daily for up to 14 days. Record all clinical signs, such as changes in behavior, breathing, and physical appearance.
-
Dose Adjustment:
-
If the animal survives, the next animal receives a higher dose.
-
If the animal dies, the next animal receives a lower dose.
-
-
Procedure Continuation: Continue this process for a predetermined number of animals (typically 5-6 animals per group).
-
LD50 Calculation: The LD50 is calculated using the maximum likelihood method based on the pattern of survivals and deaths.
Mandatory Visualizations
Signaling Pathway
References
- 1. bork.embl.de [bork.embl.de]
- 2. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Protoberberine alkaloids: A review of the gastroprotective effects, pharmacokinetics, and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Berberine: A Review of its Pharmacokinetics Properties and Therapeutic Potentials in Diverse Vascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of four vehicles for intraperitoneal administration of -tetrahydrocannabinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. researchgate.net [researchgate.net]
- 11. Protoberberine alkaloids: A review of the gastroprotective effects, pharmacokinetics, and toxicity [ouci.dntb.gov.ua]
- 12. researchgate.net [researchgate.net]
Investigating the MAPK Signaling Pathway with Scoulerine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scoulerine, a protoberberine isoquinoline alkaloid, has demonstrated significant antiproliferative and pro-apoptotic effects in various cancer cell lines.[1] Emerging research suggests that one of the mechanisms underlying these effects may involve the inhibition of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. A recent study has indicated that this compound may induce apoptosis in renal cell carcinoma (RCC) by targeting the solute carrier family 6 member 3 (SLC6A3) and subsequently inhibiting the activation of the MAPK signaling pathway. This finding opens up new avenues for investigating this compound as a potential therapeutic agent targeting cancers with aberrant MAPK signaling.
This document provides detailed application notes and experimental protocols for researchers interested in investigating the effects of this compound on the MAPK signaling pathway.
Data Presentation
While direct quantitative data on the dose-dependent effects of this compound on specific MAPK pathway proteins (e.g., p-ERK, p-JNK, p-p38) is not yet widely available in peer-reviewed literature, the following table summarizes the reported cytotoxic activities of this compound in various cancer cell lines. This data is crucial for determining the appropriate concentration range for in vitro studies investigating its effects on the MAPK pathway.
| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |
| Jurkat | Leukemia | MTT | ~2.7 - 5.0 | [1] |
| MOLT-4 | Leukemia | MTT | ~6.5 | [1] |
| Caco-2 | Colorectal | MTT | Not specified | [2] |
| Hep-G2 | Liver | MTT | Not specified | [2] |
| A549 | Lung | xCELLigence | >10 | [1] |
| OVCAR3 | Ovarian | MTT | Not specified | [3] |
Mandatory Visualizations
MAPK Signaling Pathway
Caption: General overview of the MAPK signaling pathway and the putative inhibitory role of this compound.
Experimental Workflow for Investigating this compound's Effect on the MAPK Pathway
Caption: A step-by-step workflow for the investigation of this compound's effects on the MAPK pathway.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound on cancer cells and to establish the IC50 value.
Materials:
-
Cancer cell line of interest (e.g., A498, Caki-1)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO (for stock solution)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in a complete growth medium to obtain a range of final concentrations (e.g., 0, 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with 0.1% DMSO).
-
Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the this compound concentration and determine the IC50 value using appropriate software.
Western Blot Analysis of MAPK Pathway Proteins
This protocol is designed to qualitatively and quantitatively assess the effect of this compound on the expression and phosphorylation of key MAPK pathway proteins (ERK, JNK, and p38).
Materials:
-
Cancer cells treated with this compound (as described above)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or 5% BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204)
-
Mouse anti-ERK1/2
-
Rabbit anti-phospho-JNK (Thr183/Tyr185)
-
Mouse anti-JNK
-
Rabbit anti-phospho-p38 (Thr180/Tyr182)
-
Mouse anti-p38
-
Mouse anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: After treating cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli buffer. Separate the proteins on an SDS-PAGE gel.[4]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-phospho-ERK1/2) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 7.
-
Detection: Add the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To analyze total protein levels and the loading control, the membrane can be stripped of the phospho-specific antibodies and re-probed with antibodies against the total protein (e.g., anti-ERK1/2) and β-actin.
-
Densitometric Analysis: Quantify the band intensities using image analysis software. Normalize the phosphorylated protein levels to the total protein levels and then to the loading control (β-actin). Compare the relative phosphorylation levels in this compound-treated samples to the untreated control.
Conclusion
The provided application notes and protocols offer a comprehensive framework for researchers to investigate the effects of this compound on the MAPK signaling pathway. While preliminary evidence suggests an inhibitory role for this compound, further quantitative studies are necessary to elucidate the precise molecular mechanisms and dose-dependent effects on key pathway components. The methodologies outlined here will facilitate a thorough evaluation of this compound's potential as a targeted therapeutic agent for cancers driven by aberrant MAPK signaling.
References
Application Notes and Protocols: Molecular Docking Simulation of Scoulerine with Tubulin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the molecular docking simulation of Scoulerine with tubulin. This compound, a natural isoquinoline alkaloid, has demonstrated antimitotic properties by interacting with tubulin, a key protein in microtubule dynamics.[1][2][3] This document outlines the computational prediction of this compound's binding to tubulin and the experimental procedures for its validation.
Introduction
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are crucial for various cellular processes, including cell division, motility, and intracellular transport.[4][5] Their critical role in mitosis makes them a prime target for anticancer drug development.[6] this compound has been identified as a microtubule-targeting agent that disrupts microtubule structure, leading to cell cycle arrest and apoptosis in cancer cells.[3] Computational studies have predicted that this compound likely interacts with tubulin at two key sites: the colchicine binding site and the laulimalide binding site, exhibiting a dual mode of action by both inhibiting tubulin polymerization and stabilizing microtubules.[1][2]
Computational Prediction: Molecular Docking
Molecular docking simulations are pivotal in predicting the binding affinity and interaction patterns of a ligand (this compound) with a target protein (tubulin). These in silico methods provide valuable insights for guiding further experimental validation.
Binding Affinity of this compound with Tubulin
Molecular docking studies have calculated the binding energies of this compound at the colchicine and laulimalide binding sites of tubulin. For comparison, the binding energy of the well-known tubulin inhibitor, colchicine, is also presented. The corresponding dissociation constants (Kd) were calculated from these binding affinities.[1]
| Compound | Binding Site | Binding Affinity (kcal/mol) | Calculated Kd (M) |
| This compound | Colchicine | -7.96 | 1.64 x 10⁻⁶ |
| Colchicine | Colchicine | -9.32 | 1.89 x 10⁻⁷ |
| This compound | Laulimalide | -6.87 | 9.9 x 10⁻⁶ |
Table 1: Computationally predicted binding affinities and dissociation constants of this compound and Colchicine with tubulin.[1]
Interaction of this compound at the Colchicine Binding Site
At the colchicine binding site, located at the interface between the α- and β-tubulin subunits, this compound is predicted to form several key interactions.[1][7] These interactions, primarily hydrophobic, contribute to the stable binding of the molecule within this pocket.[7]
Experimental Workflow
The following diagram outlines the general workflow for the computational and experimental validation of this compound's interaction with tubulin.
Signaling Pathway
This compound's interaction with tubulin disrupts microtubule dynamics, leading to mitotic arrest and ultimately, apoptosis. The diagram below illustrates this proposed signaling pathway.
Experimental Protocols
Molecular Docking Simulation Protocol
This protocol outlines the general steps for performing a molecular docking simulation of this compound with tubulin.
a. Preparation of Tubulin Structure:
-
Obtain the crystal structure of the α- and β-tubulin heterodimer from the Protein Data Bank (PDB). A commonly used structure is PDB ID: 1SA0 for the colchicine binding site.[1][8]
-
Prepare the protein using molecular modeling software (e.g., MOE, AutoDock Tools).[9][10] This involves removing water molecules and any existing ligands, adding polar hydrogen atoms, and assigning appropriate charges.[9][10]
b. Preparation of Ligand Structure:
-
Obtain the 3D structure of this compound. If a crystal structure is unavailable, generate it from its 2D representation and optimize its geometry using a suitable force field (e.g., MMFF94x).[9]
c. Docking Simulation:
-
Define the binding site on the tubulin structure. For the colchicine site, this is typically a grid box centered on the co-crystallized ligand in the PDB structure.[11][12]
-
Perform the docking using a program such as AutoDock or MOE.[9][12] These programs utilize algorithms like the Lamarckian genetic algorithm to explore various conformations of the ligand within the binding site.[13]
-
Analyze the docking results to identify the most favorable binding poses based on the calculated binding energies and cluster analysis.[1]
d. Analysis of Interactions:
-
Visualize the best-docked poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues of tubulin.[7][10]
Tubulin Polymerization Assay Protocol
This assay measures the effect of this compound on the in vitro polymerization of tubulin.
a. Reagents and Materials:
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)[4][14]
-
Fluorescent reporter (e.g., DAPI)[4]
-
This compound stock solution (dissolved in DMSO)
-
Positive controls: Paclitaxel (stabilizer), Colchicine (destabilizer)[14]
-
Negative control: DMSO[14]
-
Pre-warmed 96-well plate[14]
b. Procedure:
-
Prepare the tubulin solution by dissolving it in the General Tubulin Buffer containing GTP and the fluorescent reporter.[4][14]
-
Transfer the tubulin solution to a pre-warmed 96-well plate.[14]
-
Add this compound, positive controls, or negative control to the respective wells. The final concentration of DMSO should be kept low (e.g., <1%).[14]
-
Immediately place the plate in a fluorescence plate reader set to 37°C.[17]
-
Monitor tubulin polymerization by measuring the fluorescence intensity at regular intervals (e.g., every minute for 60 minutes) with excitation and emission wavelengths appropriate for the fluorescent reporter (e.g., 360 nm excitation and 450 nm emission for DAPI).[14]
-
Analyze the data by plotting fluorescence intensity versus time. The area under the curve (AUC) can be used to quantify the extent of polymerization.[14]
Cell Viability (MTT) Assay Protocol
The MTT assay is a colorimetric assay used to assess the cytotoxic effects of this compound on cancer cell lines.[18]
a. Reagents and Materials:
-
Cancer cell line (e.g., A549, HT-29)[3]
-
Cell culture medium (e.g., RPMI-1640)[18]
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., isopropanol, DMSO)[18]
-
96-well cell culture plates
-
Microplate reader[18]
b. Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[19]
-
Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).[18][19] Include untreated cells as a control.
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.[18][20] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium containing MTT and add a solubilization solution to dissolve the formazan crystals.[18]
-
Measure the absorbance of the solution at a wavelength of 550-590 nm using a microplate reader.[18]
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control. The IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth) can be determined from the dose-response curve.[18]
Conclusion
The combination of molecular docking simulations and experimental assays provides a robust framework for investigating the interaction of this compound with tubulin. The protocols outlined in these application notes offer a detailed guide for researchers to explore the potential of this compound as an antimitotic agent for cancer therapy. The computational data strongly suggests that this compound binds to tubulin at clinically relevant sites, and the experimental protocols provide the means to validate these predictions and further characterize its biological activity.
References
- 1. Computational Prediction and Experimental Validation of the Unique Molecular Mode of Action of this compound [mdpi.com]
- 2. Computational Prediction and Experimental Validation of the Unique Molecular Mode of Action of this compound - ProQuest [proquest.com]
- 3. This compound affects microtubule structure, inhibits proliferation, arrests cell cycle and thus culminates in the apoptotic death of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comprehensive Analysis of Binding Sites in Tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Consensus Virtual Screening Protocol Towards the Identification of Small Molecules Interacting with the Colchicine Binding Site of the Tubulin‐microtubule System - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Silico Exploration of Novel Tubulin Inhibitors: A Combination of Docking and Molecular Dynamics Simulations, Pharmacophore Modeling, and Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Computational Approaches to the Rational Design of Tubulin-Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification and validation of novel microtubule suppressors with an imidazopyridine scaffold through structure-based virtual screening and docking ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00392E [pubs.rsc.org]
- 13. Molecular Docking - An easy protocol [protocols.io]
- 14. In vitro tubulin polymerization assay [bio-protocol.org]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. universalbiologicals.com [universalbiologicals.com]
- 17. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 18. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. texaschildrens.org [texaschildrens.org]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving the yield of Scoulerine chemical synthesis routes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Scoulerine chemical synthesis routes.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound and its precursors.
Route 1: Classical Chemical Synthesis (Bischler-Napieralski Reaction)
The Bischler-Napieralski reaction is a common method for synthesizing the 3,4-dihydroisoquinoline core of this compound precursors.
Question: My Bischler-Napieralski reaction is resulting in a low yield of the desired dihydroisoquinoline product. What are the potential causes and solutions?
Answer: Low yields in the Bischler-Napieralski reaction can stem from several factors. Here's a systematic approach to troubleshooting:
-
Substrate Reactivity: The reaction is most effective with electron-donating groups on the benzene ring of the β-arylethylamide starting material. If your substrate has electron-withdrawing groups, the aromatic ring is less nucleophilic, which can significantly hinder the cyclization.
-
Solution: If possible, consider modifying your synthetic route to incorporate electron-donating groups on the aromatic ring. Alternatively, more forcing reaction conditions, such as higher temperatures or stronger dehydrating agents, may be required.
-
-
Dehydrating Agent: The choice and quality of the dehydrating agent are critical. Phosphorus oxychloride (POCl₃) is commonly used, but phosphorus pentoxide (P₂O₅) can be more effective for less reactive substrates.[1]
-
Solution: Ensure your POCl₃ is fresh and has not been exposed to moisture. For substrates lacking electron-donating groups, using P₂O₅ in refluxing POCl₃ is often more effective.[1]
-
-
Reaction Conditions: Inadequate temperature or reaction time can lead to incomplete conversion.
-
Solution: The reaction is typically carried out at reflux.[1] Ensure the reaction is heated to the appropriate temperature for the solvent used (e.g., acetonitrile or toluene). Monitor the reaction by thin-layer chromatography (TLC) to determine the optimal reaction time.
-
-
Side Reactions: A major side reaction is the retro-Ritter reaction, which leads to the formation of styrenes.[2]
-
Solution: To minimize this side reaction, using the corresponding nitrile as a solvent can shift the equilibrium away from the retro-Ritter product.[2]
-
Question: I am observing the formation of unexpected side products in my Bischler-Napieralski reaction. How can I identify and minimize them?
Answer: Besides the retro-Ritter reaction, other side products can form.
-
Abnormal Cyclization: Depending on the substitution pattern of the aromatic ring, cyclization can occur at an unexpected position, leading to isomeric products.
-
Solution: This is often substrate-dependent. Careful purification by column chromatography is necessary to isolate the desired isomer. Characterization by NMR spectroscopy is essential to confirm the structure of the product.
-
-
Polymerization: Under harsh acidic conditions, starting materials or products can polymerize.
-
Solution: Use the mildest effective reaction conditions. Ensure dropwise addition of reagents and maintain careful temperature control.
-
Route 2: Chemoenzymatic Synthesis (using Berberine Bridge Enzyme - BBE)
This route utilizes the enzyme Berberine Bridge Enzyme (BBE) for the oxidative cyclization of (S)-reticuline to (S)-scoulerine.
Question: The activity of my Berberine Bridge Enzyme (BBE) is low, resulting in poor conversion to (S)-scoulerine. How can I improve the enzyme's performance?
Answer: Low BBE activity can be due to several factors related to the enzyme itself and the reaction conditions.
-
Enzyme Expression and Purity: The expression system and purification protocol can significantly impact the enzyme's activity.
-
Solution: If expressing the enzyme recombinantly, codon optimization for the expression host (e.g., Pichia pastoris or Saccharomyces cerevisiae) can dramatically increase expression levels. N-terminal truncation of the enzyme has also been shown to improve performance. Ensure the purification protocol yields a highly pure and active enzyme.
-
-
Reaction pH: BBE activity is pH-dependent, with an optimal pH of around 8.9.
-
Solution: Ensure your reaction buffer is maintained at the optimal pH. Use a buffer with a pKa close to the desired pH to ensure stable pH throughout the reaction.
-
-
Cofactor Availability: BBE is a flavoprotein that requires FAD as a cofactor.
-
Solution: Ensure that the FAD cofactor is present during enzyme expression and purification, and consider supplementing the reaction mixture with FAD if a loss of cofactor is suspected.
-
-
Enzyme Inhibition: High concentrations of the substrate or product can lead to inhibition.
-
Solution: Perform kinetic studies to determine if substrate or product inhibition is occurring. If so, consider a fed-batch approach for the substrate or in-situ product removal to keep their concentrations below inhibitory levels.
-
Question: My chemoenzymatic reaction is suffering from low yields of (S)-scoulerine despite having active BBE. What other factors could be at play?
Answer: Beyond enzyme activity, other parameters can affect the overall yield.
-
Substrate Solubility: The substrate, (S)-reticuline, may have limited solubility in aqueous buffers.
-
Solution: A biphasic system (e.g., toluene/buffer) can be employed to improve substrate solubility and availability to the enzyme.[3]
-
-
Oxygen Availability: The BBE-catalyzed reaction is an oxidative cyclization that requires molecular oxygen.
-
Solution: Ensure adequate aeration of the reaction mixture by vigorous stirring or by bubbling air or oxygen through the solution.
-
-
Enzyme Stability: The enzyme may not be stable under the reaction conditions for the required duration.
-
Solution: Investigate the thermal and pH stability of your BBE preparation. If necessary, consider enzyme immobilization to improve stability.
-
Frequently Asked Questions (FAQs)
Q1: Which synthesis route offers a higher yield for this compound?
A1: Direct comparison is complex as it depends on the specific precursor and the desired final product (racemic vs. enantiomerically pure). For the synthesis of racemic tetrahydroisoquinoline precursors to this compound, the Bischler-Napieralski reaction can achieve high yields, in the range of 85–97%.[3] The chemoenzymatic synthesis of enantiomerically pure (S)-scoulerine from a racemic precursor has been reported with an overall yield of 7.4% over 9 linear steps.[3] While the final yield of the chemoenzymatic route may seem lower, it provides an enantiomerically pure product which is often desirable for pharmaceutical applications.
Q2: What are the main advantages of the chemoenzymatic route over the classical chemical synthesis?
A2: The primary advantage of the chemoenzymatic route is its high enantioselectivity, producing optically pure (S)-scoulerine.[3] This is crucial for pharmacological applications where one enantiomer is often more active or has a better safety profile. The enzymatic reaction also occurs under mild conditions, avoiding the harsh reagents and high temperatures often required for classical synthesis.
Q3: Can I use a different enzyme for the synthesis of this compound?
A3: Berberine Bridge Enzyme (BBE) is the specific enzyme known to catalyze the oxidative cyclization of (S)-reticuline to (S)-scoulerine.[3] While other oxidoreductases exist, BBE is uniquely suited for this particular transformation in the biosynthesis of benzylisoquinoline alkaloids.
Q4: How can I monitor the progress of my this compound synthesis reaction?
A4: The progress of both the Bischler-Napieralski and the chemoenzymatic reactions can be monitored using standard analytical techniques. Thin-layer chromatography (TLC) is a quick and effective method for qualitative monitoring. For quantitative analysis and product identification, High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are recommended.
Data Presentation
Table 1: Comparison of this compound Synthesis Routes and Reported Yields
| Synthesis Route | Key Reaction Step | Starting Material for Key Step | Product of Key Step | Reported Yield | Reference |
| Classical Chemical Synthesis | Bischler-Napieralski Cyclization & Reduction | N-acyl-β-arylethylamide | Racemic Tetrahydroisoquinoline Precursor | 85-97% | [3] |
| Chemoenzymatic Synthesis | BBE-catalyzed Oxidative Cyclization | (S)-Reticuline | (S)-Scoulerine | 47% (for the enzymatic step) | [3] |
| Chemoenzymatic Synthesis | Complete multi-step synthesis | Phenylacetic acid and phenethylamine derivatives | Enantiomerically pure (S)-Scoulerine | 7.4% (overall yield over 9 steps) | [3] |
Experimental Protocols
Protocol 1: Synthesis of a Racemic Tetrahydroisoquinoline Precursor via Bischler-Napieralski Reaction
This protocol is a representative example for the synthesis of a 1-benzyl-3,4-dihydroisoquinoline, a key intermediate for this compound synthesis.
Materials:
-
N-(2-(3,4-dimethoxyphenyl)ethyl)-2-(3-benzyloxy-4-methoxyphenyl)acetamide
-
Phosphorus oxychloride (POCl₃)
-
Acetonitrile (anhydrous)
-
Methanol
-
Sodium borohydride (NaBH₄)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, ice bath
Procedure:
-
Cyclization:
-
Dissolve the starting amide (1.0 eq) in anhydrous acetonitrile in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Carefully add phosphorus oxychloride (2.0 eq) to the solution.
-
Heat the reaction mixture to reflux and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and carefully evaporate the solvent under reduced pressure.
-
-
Reduction:
-
Dissolve the crude residue from the cyclization step in methanol.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours until the reduction is complete (as monitored by TLC).
-
-
Work-up and Purification:
-
Carefully quench the reaction by the slow addition of water.
-
Evaporate the methanol under reduced pressure.
-
Add dichloromethane (DCM) and saturated aqueous NaHCO₃ solution to the residue.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield the racemic tetrahydroisoquinoline.
-
Protocol 2: Chemoenzymatic Synthesis of (S)-Scoulerine
This protocol describes the kinetic resolution of racemic reticuline to produce (S)-scoulerine using Berberine Bridge Enzyme (BBE).
Materials:
-
Racemic (R,S)-reticuline
-
Recombinant Berberine Bridge Enzyme (BBE)
-
Catalase
-
Potassium phosphate buffer (pH 8.0)
-
Toluene
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Bi-phasic reaction vessel, magnetic stirrer
Procedure:
-
Reaction Setup:
-
Prepare a biphasic system in a reaction vessel containing a potassium phosphate buffer (e.g., 50 mM, pH 8.0) and toluene (e.g., 30:70 v/v).
-
Add the racemic (R,S)-reticuline substrate to the reaction mixture (e.g., to a final concentration of 20 g/L).
-
Add catalase (e.g., 5 g/L) to the aqueous phase to decompose hydrogen peroxide, a byproduct of the BBE reaction.
-
Add the purified BBE (e.g., 1 g/L) to the aqueous phase.
-
-
Enzymatic Reaction:
-
Stir the reaction mixture vigorously at a controlled temperature (e.g., 30 °C) to ensure efficient mixing of the two phases.
-
Ensure adequate aeration for the oxidative reaction.
-
Monitor the reaction progress by taking samples from the organic phase and analyzing by HPLC. The reaction is typically complete within 24 hours, reaching approximately 50% conversion.
-
-
Work-up and Product Isolation:
-
Once the reaction has reached 50% conversion, separate the organic and aqueous layers.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine all organic layers.
-
To isolate the unreacted (R)-reticuline, wash the combined organic phase with an acidic aqueous solution (e.g., 1 M HCl). The protonated (R)-reticuline will move to the aqueous phase.
-
To isolate the (S)-scoulerine, basify the remaining organic phase with saturated aqueous NaHCO₃ solution.
-
Wash the organic phase with brine, dry over anhydrous Na₂SO₄, and filter.
-
Evaporate the solvent under reduced pressure to obtain crude (S)-scoulerine.
-
Purify the crude product by column chromatography on silica gel to yield enantiomerically pure (S)-scoulerine.
-
Mandatory Visualization
Caption: Chemoenzymatic conversion of (S)-Reticuline to (S)-Scoulerine.
References
Optimizing Scoulerine concentration for anti-proliferative assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing scoulerine in anti-proliferative assays. The information is presented in a direct question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of anti-proliferative action?
This compound is a natural isoquinoline alkaloid that has demonstrated promising activity against cancer cell growth.[1] Its primary mechanism involves interfering with microtubule structures, which leads to an arrest of the cell cycle in the G2/M phase. This cell cycle disruption ultimately culminates in programmed cell death, or apoptosis.[1]
Q2: What is a recommended starting concentration range for this compound in a new anti-proliferative assay?
A sensible starting point for a dose-response experiment would be a broad concentration range from 1 µM to 50 µM.[1] For initial cytotoxicity screening, a single high dose, such as 10 µM, can be used to determine if a cell line is sensitive.[1] Based on published data, the half-maximal inhibitory concentration (IC50) for this compound in sensitive leukemic cell lines ranges from 2.7 to 6.5 µM.[1][2]
Q3: How should I dissolve this compound for cell culture experiments?
This compound should be dissolved in a suitable solvent like Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution. This stock can then be diluted in sterile deionized water and further diluted into the cell culture medium to achieve the desired final concentrations. It is critical to ensure the final DMSO concentration in the culture wells is low (typically ≤0.1%) to avoid solvent-induced cytotoxicity.[1]
Q4: What are the appropriate controls to include in my assay plate?
To ensure data integrity, the following controls are essential:
-
Vehicle Control: Cells treated with the same final concentration of the solvent (e.g., 0.1% DMSO) used to dissolve the this compound. This accounts for any effects of the solvent itself.[1]
-
Negative Control (Untreated): Cells cultured in medium only, representing 100% viability or proliferation.
-
Positive Control: Cells treated with a known cytotoxic agent, such as 5 µM cisplatin or 5% DMSO, to confirm that the assay system can detect an anti-proliferative effect.[1]
-
Blank Control: Wells containing medium only (no cells) to measure background absorbance.[3]
Q5: What is a typical incubation period for this compound treatment?
Incubation times of 24 and 48 hours are commonly used to assess the effect of this compound on cell proliferation and viability.[1] The optimal duration may vary depending on the cell line's doubling time and the specific endpoint being measured.
Quantitative Data Summary
The following tables summarize the effective concentrations of this compound across various cancer cell lines as reported in the literature.
Table 1: IC50 Values and Effective Concentrations of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Effective Concentration / IC50 | Assay Type | Reference |
| Jurkat | Leukemia | IC50: 2.7 - 6.5 µM | XTT | [1] |
| MOLT-4 | Leukemia | IC50: 2.7 - 6.5 µM | XTT | [1] |
| Jurkat & MOLT-4 | Leukemia | Significant viability reduction at 2.5 - 20 µM (24h) | Trypan Blue | [1] |
| MCF-7 | Breast Carcinoma | Proliferation inhibited at 10 µM | xCELLigence | [1] |
| Lung Carcinoma | Lung Cancer | Potent anti-proliferative activity | xCELLigence | [1] |
| Ovarian Carcinoma | Ovarian Cancer | Potent anti-proliferative activity | xCELLigence | [1] |
| 769-P & 786-O | Renal Cell Carcinoma | Dose-dependent inhibition | Not Specified | [4] |
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate a typical experimental workflow for optimizing this compound concentration and a simplified overview of its pro-apoptotic signaling pathway.
Caption: Workflow for optimizing this compound concentration.
Caption: this compound's mechanism of inducing apoptosis.
Detailed Experimental Protocol: XTT Assay
This protocol details the steps for assessing cell viability after this compound treatment using the XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) assay.[1]
Materials:
-
This compound
-
DMSO
-
96-well flat-bottom cell culture plates
-
Appropriate cancer cell line and complete culture medium
-
XTT Cell Proliferation Kit
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader capable of measuring absorbance at 450-500 nm
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume logarithmic growth.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete medium to create 2X working concentrations.
-
Remove the medium from the cell plate and add 100 µL of the 2X this compound working solutions to the appropriate wells. Add 100 µL of medium with vehicle (e.g., 0.2% DMSO) to the vehicle control wells.
-
Include positive and negative control wells as described in the FAQs.
-
-
Incubation:
-
Return the plate to the incubator (37°C, 5% CO₂) and incubate for the desired treatment period (e.g., 24 or 48 hours).
-
-
XTT Reagent Preparation and Addition:
-
According to the manufacturer's instructions, prepare the XTT labeling mixture.
-
Add 50 µL of the XTT labeling mixture to each well.
-
Gently swirl the plate to ensure even distribution.
-
-
Final Incubation and Measurement:
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing metabolically active cells to convert the XTT reagent into a colored formazan product.
-
Measure the absorbance of each well using a microplate reader at a wavelength of 450-500 nm. A reference wavelength of ~650 nm is recommended to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) wells from all other readings.
-
Calculate the percentage of cell viability for each treatment concentration using the following formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100
-
-
Plot the % Viability against the log of the this compound concentration and use non-linear regression analysis to determine the IC50 value.
-
Troubleshooting Guide
Table 2: Common Problems and Solutions in this compound Anti-Proliferative Assays
| Issue / Question | Potential Cause | Recommended Solution |
| Why is there high variability between my replicate wells? | Inconsistent Cell Seeding: Uneven cell distribution across the plate. Pipetting Error: Inaccurate dispensing of this compound or assay reagents. Edge Effects: Evaporation from wells on the plate's perimeter. | Cell Seeding: Ensure a homogenous single-cell suspension before seeding. Pipetting: Use calibrated pipettes and practice consistent technique. Edge Effects: Avoid using the outer wells of the plate or fill them with sterile PBS or medium to maintain humidity. |
| Why am I not observing an anti-proliferative effect? | Concentration Too Low: The this compound concentrations used are below the effective range for the specific cell line. Incubation Time Too Short: The treatment duration is insufficient to induce a measurable effect. Resistant Cell Line: The chosen cell line may be inherently resistant to this compound's mechanism of action. | Concentration: Perform a broad range-finding experiment (0.1 µM to 100 µM) to identify an effective range. Incubation Time: Increase the incubation period (e.g., from 24h to 48h or 72h). Cell Line: Test a cell line known to be sensitive, such as Jurkat or MOLT-4, as a positive control for your experimental setup.[1] |
| Why are my "untreated" control cells showing low viability? | High Seeding Density: Over-confluence can lead to nutrient depletion and cell death. Contamination: Bacterial or fungal contamination can impact cell health. Poor Cell Health: Cells may have been unhealthy (high passage number, stressed) prior to the experiment. | Seeding Density: Optimize the cell seeding number to ensure they remain in the logarithmic growth phase throughout the assay.[3] Contamination: Regularly check cultures for signs of contamination and practice sterile techniques. Cell Health: Use cells with a low passage number and ensure they are healthy before starting the assay. |
| Why is the absorbance in my blank wells unusually high? | Reagent Contamination: The culture medium or assay reagents may be contaminated. Phenol Red Interference: Phenol red in the culture medium can contribute to background absorbance. | Reagents: Use fresh, sterile reagents. Medium: Consider using a phenol red-free medium for the assay or ensure proper background subtraction using a reference wavelength.[5] |
References
- 1. This compound affects microtubule structure, inhibits proliferation, arrests cell cycle and thus culminates in the apoptotic death of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 4. This compound: A natural isoquinoline alkaloid targeting SLC6A3 to treat RCC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MTT assay overview | Abcam [abcam.com]
Scoulerine stability, degradation, and proper storage conditions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive information on the stability, degradation, and proper storage of scoulerine. It includes troubleshooting guides and frequently asked questions (FAQs) to assist researchers in their experimental endeavors.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the handling and analysis of this compound.
Question: My this compound solution appears discolored. Is it degraded?
Answer: Discoloration can be an indicator of degradation. This compound, like other protoberberine alkaloids, can be susceptible to oxidation and photodegradation. To confirm degradation, it is recommended to perform analytical testing, such as High-Performance Liquid Chromatography (HPLC), to assess the purity of your sample and identify any potential degradation products.
Question: I am observing variable results in my bioassays with this compound. Could stability be a factor?
Answer: Yes, inconsistent results can be a consequence of this compound degradation. The formation of degradation products can alter the pharmacological activity of your sample. It is crucial to ensure the stability of your this compound stock solutions and samples throughout the experiment. We recommend preparing fresh solutions and storing them under the recommended conditions.
Question: How can I prevent the degradation of this compound during my experiments?
Answer: To minimize degradation, it is advisable to work with this compound solutions under acidic conditions (pH ~2.0), as this has been shown to improve the stability of related protoberberine alkaloids. Additionally, protecting solutions from light and maintaining them at low temperatures will help to mitigate degradation. When preparing for HPLC analysis, using a mobile phase containing a small percentage of a strong acid like trifluoroacetic acid (TFA) can also enhance stability.
This compound Stability and Degradation
Understanding the stability profile of this compound is critical for obtaining reliable and reproducible experimental results.
Factors Affecting Stability
The stability of this compound can be influenced by several factors:
-
pH: Protoberberine alkaloids tend to be more stable in acidic environments. Alkaline conditions may promote degradation.
-
Temperature: Elevated temperatures can accelerate the degradation of this compound.
-
Light: Exposure to light, particularly UV light, can lead to photodegradation.
-
Oxidation: As a phenolic compound, this compound is susceptible to oxidation.
Potential Degradation Pathways
While specific degradation products of this compound are not extensively documented in publicly available literature, potential degradation pathways for protoberberine alkaloids may include oxidation of the phenolic hydroxyl groups and cleavage of the tetrahydroisoquinoline ring system.
Proper Storage Conditions
To ensure the integrity of this compound, the following storage conditions are recommended:
| Condition | Solid this compound | This compound Solutions |
| Temperature | -20°C for long-term storage. | -20°C for long-term storage. For short-term use, store at 2-8°C. |
| Light | Store in a light-resistant container. | Store in amber vials or protect from light by wrapping in aluminum foil. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation. | Degas solvents before preparing solutions and store under an inert atmosphere. |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the stability and activity of this compound.
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a general approach for developing a stability-indicating HPLC method to assess the purity of this compound and detect degradation products.
Objective: To separate this compound from its potential degradation products.
Materials:
-
This compound reference standard
-
HPLC grade acetonitrile
-
HPLC grade water
-
Trifluoroacetic acid (TFA)
-
C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)
Instrumentation:
-
HPLC system with a UV detector or a photodiode array (PDA) detector
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a gradient of acetonitrile and water, with 0.1% TFA added to both solvents. A typical starting gradient could be 10% acetonitrile, increasing to 90% over 30 minutes.
-
Standard Solution Preparation: Prepare a stock solution of this compound in methanol or a suitable solvent at a concentration of 1 mg/mL.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: Scan for the optimal wavelength using a PDA detector; a common wavelength for similar alkaloids is around 280 nm.
-
Column Temperature: 25°C
-
-
Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Protocol 2: Forced Degradation Study of this compound
This protocol describes the conditions for intentionally degrading this compound to identify potential degradation products and to validate the stability-indicating nature of the analytical method.
Objective: To generate degradation products of this compound under various stress conditions.
Procedure:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at room temperature for 24 hours.
-
Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Expose solid this compound to a temperature of 60°C for 48 hours.
-
Photodegradation: Expose a solution of this compound to UV light (254 nm) for 24 hours.
-
Analysis: Analyze the stressed samples using the validated stability-indicating HPLC method to observe the formation of degradation products.
Protocol 3: DPPH Radical Scavenging Assay for Antioxidant Activity
This protocol details a common method to evaluate the antioxidant potential of this compound.
Objective: To determine the free radical scavenging activity of this compound.
Materials:
-
This compound
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol
-
Ascorbic acid (as a positive control)
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare a series of dilutions of this compound and ascorbic acid in methanol.
-
In a 96-well plate, add a fixed volume of the DPPH solution to each well containing the different concentrations of this compound or ascorbic acid.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.
Signaling Pathway and Experimental Workflow Diagrams
Visual representations of this compound's interactions and experimental processes.
Caption: Workflow for this compound Forced Degradation Study.
Caption: this compound's Interaction with Key Signaling Pathways.
Technical Support Center: Enhancing Aqueous Solubility of Scoulerine for Cell-Based Assays
This technical support guide provides researchers, scientists, and drug development professionals with practical information and protocols for effectively solubilizing scoulerine for use in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for cell-based assays?
This compound is a benzylisoquinoline alkaloid with demonstrated biological activities, including potential anticancer properties.[1] For accurate and reproducible results in cell-based assays, it is crucial that this compound is fully dissolved in the culture medium. However, this compound is known to be practically insoluble in water, which can lead to precipitation, inaccurate dosing, and unreliable experimental outcomes.
Q2: What are the common solvents for dissolving this compound for in vitro studies?
Dimethyl sulfoxide (DMSO) is the most commonly used solvent to prepare stock solutions of poorly water-soluble compounds like this compound for cell culture experiments. Ethanol can also be used. These stock solutions are then diluted to the final desired concentration in the aqueous cell culture medium.
Q3: What is the maximum permissible concentration of DMSO in cell culture?
High concentrations of DMSO can be toxic to cells. It is generally recommended to keep the final concentration of DMSO in the cell culture medium at or below 0.5% (v/v) to minimize cytotoxic effects.[2] Some robust cell lines may tolerate up to 1%, but it is always best to perform a vehicle control experiment to assess the impact of the solvent on your specific cell line.[2]
Q4: I observed precipitation when I added my this compound stock solution to the cell culture medium. What should I do?
Precipitation upon dilution of a DMSO stock in aqueous media is a common issue with hydrophobic compounds. Here are some troubleshooting steps:
-
Reduce the final concentration: The most straightforward solution is to lower the final concentration of this compound in your assay.
-
Increase the DMSO concentration in the stock: By making a more concentrated stock solution in DMSO, you will add a smaller volume to your culture medium, which can sometimes prevent precipitation.
-
Stepwise dilution: Instead of adding the DMSO stock directly to the full volume of media, try a stepwise dilution. First, dilute the DMSO stock in a small volume of media, vortex or mix well, and then add this intermediate dilution to the rest of the culture medium.
-
Use a co-solvent: In some cases, the addition of a small amount of a biocompatible co-solvent like polyethylene glycol (PEG) or the use of a formulation with cyclodextrins can improve solubility.
-
pH adjustment of the medium: Although less common for routine cell culture, in some specific assay buffers, adjusting the pH might alter the solubility of this compound. However, care must be taken to ensure the pH remains within the physiological tolerance of the cells.[]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound powder will not dissolve in DMSO. | Insufficient solvent volume or inadequate mixing. | Increase the volume of DMSO. Gentle warming (to no more than 37°C) and vortexing or sonication can also aid dissolution. |
| Precipitate forms immediately upon adding DMSO stock to media. | The final concentration of this compound exceeds its aqueous solubility limit. | Lower the final concentration of this compound. Prepare a more concentrated DMSO stock and add a smaller volume to the media. Perform a stepwise dilution. |
| Cells show signs of toxicity in the vehicle control group. | The final concentration of DMSO is too high for the specific cell line. | Reduce the final DMSO concentration to ≤ 0.1%. Perform a dose-response curve for DMSO on your cells to determine their tolerance. |
| Inconsistent results between experiments. | Incomplete dissolution or precipitation of this compound leading to inaccurate dosing. | Ensure the this compound stock solution is completely clear before each use. Prepare fresh dilutions for each experiment. Visually inspect the final working solution for any signs of precipitation before adding it to the cells. |
Data Presentation
Table 1: Solubility of this compound and a Structurally Related Alkaloid
| Compound | Solvent | Solubility | Temperature (°C) |
| This compound | Chloroform | Slightly Soluble | Not Specified |
| Methanol | Slightly Soluble | Not Specified | |
| Berberine (chloride) | DMSO | ~25 mg/mL | Not Specified |
| Ethanol | ~0.5 mg/mL | Not Specified | |
| Water | ~2.0 mg/mL | 25 | |
| PBS (pH 7.2) with 20% DMSO | ~0.2 mg/mL | Not Specified |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (powder, Molecular Weight: 327.37 g/mol )
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Calculate the required mass of this compound:
-
For 1 mL of a 10 mM stock solution, you will need: 10 mmol/L * 1 L/1000 mL * 327.37 g/mol * 1000 mg/g = 3.27 mg of this compound.
-
-
Weigh the this compound:
-
Carefully weigh out 3.27 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
-
Dissolve in DMSO:
-
Add 1 mL of cell culture grade DMSO to the tube containing the this compound powder.
-
-
Ensure complete dissolution:
-
Vortex the tube vigorously for 1-2 minutes. If necessary, gently warm the solution to 37°C in a water bath and continue vortexing until the solution is completely clear with no visible particles.
-
-
Storage:
-
Store the 10 mM this compound stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Protocol 2: Preparation of a 20 µM this compound Working Solution in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium (pre-warmed to 37°C)
-
Sterile tubes
Procedure:
-
Calculate the required volume of stock solution:
-
Using the formula M1V1 = M2V2: (10,000 µM) * V1 = (20 µM) * (desired final volume in µL)
-
For a final volume of 1 mL (1000 µL): V1 = (20 µM * 1000 µL) / 10,000 µM = 2 µL
-
-
Prepare the working solution:
-
In a sterile tube, add 998 µL of pre-warmed complete cell culture medium.
-
Add 2 µL of the 10 mM this compound stock solution to the medium.
-
-
Mix thoroughly:
-
Immediately vortex the tube gently or pipette up and down to ensure the this compound is evenly dispersed in the medium.
-
-
Final DMSO concentration:
-
The final DMSO concentration in this working solution will be 0.2% (v/v), which is generally well-tolerated by most cell lines.
-
-
Use immediately:
-
It is recommended to use the freshly prepared working solution immediately to avoid potential precipitation over time.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways affected by this compound and the experimental workflow for its solubilization.
Caption: Workflow for preparing this compound solutions for cell-based assays.
Caption: this compound suppresses the MAPK signaling pathway.
Caption: this compound induces apoptosis via the p53 signaling pathway.
Caption: this compound's modulatory effects on various GPCRs.
References
Minimizing off-target effects of Scoulerine in cellular models
Welcome to the technical support center for Scoulerine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing off-target effects in cellular models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
A1: this compound is a protoberberine isoquinoline alkaloid found in various plants.[1][2] It serves as a crucial intermediate in the biosynthesis of other alkaloids like berberine and protopine.[1] Its primary anticancer mechanism of action involves disrupting microtubule structures, which leads to cell cycle arrest in the G2 or M phase and subsequent apoptosis (programmed cell death).[1] This antimitotic activity makes it a compound of interest for cancer research.[1]
Q2: What are the known or potential off-target effects of this compound?
A2: Beyond its primary antimitotic activity, this compound has been reported to interact with several other cellular targets, which can lead to off-target effects. These include:
-
Receptor Binding: It shows affinity for various receptors, acting as an antagonist at α1D- and α2-adrenoceptors and 5-HT (serotonin) receptors.[2][3]
-
GABAergic Activity: It has been found to act as a GABA-A receptor agonist.[2][3]
-
Enzyme Inhibition: this compound can inhibit β-site amyloid precursor protein cleaving enzyme 1 (BACE1), a target in Alzheimer's disease research, and has been reported to stabilize topoisomerase I - DNA complexes.[1]
-
General Cytotoxicity: Like many bioactive small molecules, at higher concentrations, this compound can induce broad cytotoxicity that may not be related to its specific on-target mechanism.[1]
Q3: How can I determine the optimal concentration of this compound to minimize off-target effects?
A3: The optimal concentration, or "therapeutic window," is cell-line dependent and must be determined empirically. The key is to perform a dose-response curve for your specific cellular model.
-
Start with a broad range: Based on published data, a range of 1 µM to 50 µM is often used for initial screening.[1]
-
Identify the IC50: Determine the half-maximal inhibitory concentration (IC50) for your primary endpoint (e.g., cell proliferation). Studies have shown IC50 values for leukemic cells to be between 2.7 and 6.5 µM.[1]
-
Work around the IC50: For mechanistic studies, it is advisable to use concentrations at or slightly above the IC50 (e.g., 1x, 2x, and 5x IC50). Concentrations significantly higher than the IC50 are more likely to induce off-target effects.
-
Assess toxicity: Concurrently, perform a cytotoxicity assay (e.g., LDH release) to distinguish specific antiproliferative effects from general toxicity.
Q4: What are appropriate negative and positive controls when using this compound?
A4:
-
Negative Controls:
-
Vehicle Control: The most crucial control is the vehicle in which this compound is dissolved (e.g., DMSO, typically at a final concentration of ≤0.1%).[1] This accounts for any effects of the solvent on the cells.
-
Structurally Similar Inactive Analog: If available, an analog of this compound that is known to be inactive against the primary target (microtubules) is ideal for confirming that the observed phenotype is due to on-target activity.
-
-
Positive Controls:
-
Known Microtubule Inhibitors: Use well-characterized antimitotic agents like Paclitaxel or Vincristine to confirm that your assay can detect the expected biological response (e.g., G2/M arrest, apoptosis).
-
General Apoptosis Inducer: A compound like Staurosporine can be used as a positive control for apoptosis assays (e.g., Annexin V staining, caspase activity).[1]
-
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound.
Issue 1: High Cellular Toxicity or Unexpected Cell Death
You observe rapid and widespread cell death at concentrations where you expect a more specific, antiproliferative effect.
Possible Causes & Solutions
| Probable Cause | Troubleshooting Step | Rationale |
| Concentration Too High | Perform a detailed dose-response curve (e.g., 10-point, 3-fold dilutions) starting from a high concentration (e.g., 100 µM) down to the nanomolar range. | To identify the narrow window between specific antiproliferative effects and general cytotoxicity. This compound's cytotoxic effects are dose-dependent.[1] |
| Solvent Toxicity | Ensure the final concentration of your vehicle (e.g., DMSO) is consistent across all wells and is non-toxic (typically ≤0.1%).[1] Run a "vehicle-only" control. | High concentrations of solvents can independently cause cell death, confounding the results. |
| Compound Purity/Stability | Verify the purity of your this compound stock. If possible, confirm its identity via mass spectrometry. Ensure it has been stored correctly (check supplier datasheet) and avoid repeated freeze-thaw cycles. | Impurities or degradation products could be more toxic than this compound itself. |
| Cell Line Sensitivity | Test this compound on a different cell line with a known sensitivity profile, if available. | Some cell lines are inherently more sensitive to chemical insults due to differences in metabolism or membrane transporter expression. |
Featured Protocol: Cell Viability Assay (MTT)
This protocol assesses cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.
Materials:
-
Cells seeded in a 96-well plate
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for formazan solubilization)
-
Plate reader (570 nm absorbance)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.[1]
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) and appropriate controls (vehicle, untreated). Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm.
-
Analysis: Normalize the data to the vehicle control to calculate the percentage of cell viability and determine the IC50 value.
Issue 2: Phenotype Does Not Match Known On-Target Effects
You observe a cellular response that is not consistent with microtubule disruption or G2/M arrest (e.g., rapid apoptosis without cell cycle changes, activation of unexpected signaling pathways).
Possible Causes & Solutions
| Probable Cause | Troubleshooting Step | Rationale |
| Off-Target Signaling | Profile the activity of known this compound off-targets. For example, use antagonists for adrenergic or serotonin receptors alongside this compound treatment to see if the phenotype is rescued. | This compound is known to bind to adrenergic and 5-HT receptors, which could trigger distinct signaling cascades.[2][3] |
| Kinase Inhibition | Perform a Western blot to check the phosphorylation status of key checkpoint kinases (Chk1, Chk2) or stress-activated protein kinases (SAPK/JNK). | This compound has been shown to activate checkpoint kinase signaling, but off-target kinase activity is common for alkaloids.[1] |
| DNA Damage Response | Assess markers of DNA damage, such as γH2AX phosphorylation. | Some related alkaloids interact with DNA topoisomerases, which can induce a DNA damage response.[1][4] |
| Use of a Control Compound | Compare the phenotype induced by this compound to that of a "cleaner" microtubule inhibitor like Paclitaxel. | If Paclitaxel induces the expected G2/M arrest but this compound does not, it strongly suggests an off-target mechanism is dominant in your model. |
Featured Visualization: Representative Off-Target Signaling Pathway
The following diagram illustrates a hypothetical scenario where this compound, in addition to its on-target effect on microtubules, engages an off-target receptor (e.g., Adrenergic Receptor), leading to the activation of the MAPK/ERK pathway.
Issue 3: Inconsistent or Non-Reproducible Results
Experiments yield high variability between replicates or are not reproducible over time.
Possible Causes & Solutions
| Probable Cause | Troubleshooting Step | Rationale |
| Cellular Health & Passage Number | Ensure cells are healthy, free of contamination (especially mycoplasma), and within a consistent, low passage number range for all experiments. | High passage numbers can lead to genetic drift and altered drug responses. Stressed or contaminated cells respond unpredictably. |
| Inconsistent Seeding Density | Optimize and strictly control the cell seeding density. Use a cell counter for accuracy. | Cell density affects growth rate and drug sensitivity. Confluent or sparse cultures will respond differently. |
| Compound Handling | Prepare fresh dilutions of this compound from a master stock for each experiment. Ensure thorough mixing before adding to cells. | The compound may degrade in diluted, aqueous media over time. Inadequate mixing leads to concentration gradients across the plate. |
| Assay Timing | Perform readouts at consistent time points. If the effect is dynamic, consider a time-course experiment to find the optimal endpoint. | The cellular response to this compound (e.g., cell cycle arrest followed by apoptosis) evolves over time.[1] |
Featured Visualization: Workflow for Validating Off-Target Effects
This workflow provides a systematic approach to dissecting whether an observed cellular effect is due to the intended on-target mechanism or an off-target activity.
References
- 1. This compound affects microtubule structure, inhibits proliferation, arrests cell cycle and thus culminates in the apoptotic death of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound [bionity.com]
- 4. (S)-Scoulerine | C19H21NO4 | CID 439654 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Berberine Bridge Enzyme (BBE) Catalytic Efficiency
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the catalytic efficiency of Berberine Bridge Enzyme (BBE) for the production of (S)-scoulerine.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of Berberine Bridge Enzyme (BBE)?
A1: Berberine Bridge Enzyme (BBE) is a flavoprotein oxidase that plays a crucial role in the biosynthesis of benzylisoquinoline alkaloids in plants.[1][2] Its primary function is to catalyze the stereospecific oxidative cyclization of (S)-reticuline to form (S)-scoulerine.[1][3] This reaction creates a key carbon-carbon bond, known as the "berberine bridge," which is a committed step in the pathway leading to various pharmacologically active alkaloids like berberine and sanguinarine.[4]
Q2: What are the key factors that influence the catalytic activity of BBE?
A2: Like most enzymes, the catalytic activity of BBE is influenced by several factors:
-
pH: BBE exhibits an optimal pH range for its activity. The previously determined pH optimum for BBE is 9.0.[4] Deviations from this optimal pH can lead to a significant decrease in reaction velocity.[5][6]
-
Temperature: Enzyme activity generally increases with temperature up to an optimal point. Beyond this temperature, the enzyme can denature, leading to a rapid loss of activity.[6][7] For some BBE-like enzymes, the optimal temperature has been determined to be around 50°C.[8]
-
Substrate Concentration: The reaction rate increases with the concentration of the substrate, (S)-reticuline, until the enzyme becomes saturated.[5][7] At very high concentrations, some enzymes may experience substrate inhibition.[9][10]
-
Enzyme Concentration: With sufficient substrate, the reaction rate is directly proportional to the concentration of the BBE enzyme.[5][7]
-
Cofactor Availability: BBE is a flavoprotein that requires Flavin Adenine Dinucleotide (FAD) as a cofactor for its catalytic activity.[2][11] The FAD cofactor is often bicovalently attached to the enzyme.[2][11][12]
Q3: What challenges are commonly faced when expressing BBE in heterologous systems like yeast?
A3: Expressing plant-derived BBE in microbial hosts such as Saccharomyces cerevisiae can be challenging. Common issues include low expression levels, weak catalytic activity, and improper localization.[13][14] These problems may arise from differences in the cellular microenvironment between plants and microbes, including post-translational modifications and protein trafficking pathways.[14] BBE is naturally targeted to the plant vacuole, and replicating this environment is crucial for its function.[14][15]
Q4: What strategies can be employed to enhance the catalytic efficiency of BBE?
A4: Several strategies can be used to improve (S)-scoulerine production:
-
Protein Engineering: Site-directed mutagenesis of active site residues can alter and potentially improve kinetic properties. For example, mutating specific residues can impact the reductive rate of the enzyme.[4]
-
Codon Optimization: Adapting the BBE gene sequence for optimal expression in a heterologous host (e.g., yeast) can significantly increase protein yield and subsequent (S)-scoulerine production.[14]
-
Subcellular Engineering: Targeting BBE to specific organelles, such as the endoplasmic reticulum (ER), has been shown to improve its activity by over 200% in yeast, likely by providing a more suitable environment for the enzyme.[14][15]
-
Reaction Condition Optimization: Fine-tuning pH, temperature, and buffer composition can maximize enzyme activity.[5][16]
-
Enzyme Immobilization: Attaching the enzyme to a solid support can enhance its stability, reusability, and resistance to changes in temperature and pH.[17][18]
Troubleshooting Guide
| Issue | Potential Causes | Recommended Solutions |
| 1. Low or No (S)-Scoulerine Production | Incorrect Assay Conditions: pH, temperature, or buffer composition may be suboptimal. | Verify that the reaction pH is optimal (around 9.0) and the temperature is appropriate. Ensure all assay components are at room temperature before starting.[19] |
| Enzyme Inactivity: The enzyme may have denatured due to improper storage or handling. | Use fresh enzyme preparations or ensure they have been stored at the correct temperature. Avoid repeated freeze-thaw cycles. | |
| Substrate Degradation: The (S)-reticuline substrate may be old or degraded. | Use fresh, high-quality substrate. Confirm substrate integrity via analytical methods like HPLC. | |
| Missing Cofactor: Insufficient FAD cofactor available for the enzyme. | Ensure that the expression host provides adequate FAD or supplement the reaction mixture with exogenous FAD. | |
| 2. Inconsistent Results Between Experiments | Pipetting Errors: Inaccurate pipetting of enzyme, substrate, or buffers. | Use calibrated pipettes and prepare a master mix for reagents whenever possible to ensure consistency.[19] |
| Component Instability: Reagents may degrade over time if not stored properly. | Aliquot reagents into smaller, single-use volumes upon receipt and store them according to the manufacturer's instructions. | |
| Sample Contamination: Presence of interfering substances in the sample preparations. | Avoid substances like EDTA (>0.5 mM), SDS (>0.2%), and sodium azide (>0.2%) in your samples.[19] Consider sample deproteinization if necessary.[19] | |
| 3. High Substrate Concentration Leads to Decreased Activity | Substrate Inhibition: At high concentrations, the substrate itself may bind to a secondary site on the enzyme, inhibiting its activity. | Perform a substrate titration experiment to determine the optimal substrate concentration. Operate at concentrations below the inhibitory level.[9] |
| Product Inhibition: The product, (S)-scoulerine, may be inhibiting the enzyme. | Monitor product formation over time. If product inhibition is suspected, consider strategies for in-situ product removal. | |
| 4. Low Enzyme Expression in Heterologous Host | Codon Bias: The codons in the BBE gene are not optimized for the expression host. | Synthesize a new version of the gene with codons optimized for the specific host (e.g., S. cerevisiae).[14] |
| Improper Protein Folding/Trafficking: The enzyme is not folding correctly or being transported to the correct cellular location. | Co-express molecular chaperones to assist with folding. Engineer the protein with signal peptides to target it to a more favorable organelle, like the ER.[15] |
Quantitative Data Summary
Table 1: Kinetic Parameters of Wild-Type BBE and an Active Site Variant
| Enzyme Variant | k_cat (s⁻¹) | K_m (µM) | k_cat/K_m (s⁻¹µM⁻¹) | Reductive Rate (s⁻¹) |
| Wild-Type BBE | 1.5 ± 0.1 | 1.8 ± 0.3 | 0.83 | 3.0 ± 0.2 |
| E417Q Mutein | 0.0011 ± 0.0001 | 3.0 ± 0.8 | 0.00037 | 0.002 ± 0.0001 |
(Data derived from studies on BBE from Eschscholzia californica at pH 9.0. The E417Q mutation shows a 1500-fold reduction in the reductive rate compared to the wild-type enzyme.)[4]
Table 2: Impact of Cellular Localization on (S)-Scoulerine Production in Yeast
| BBE Variant Location | Relative (S)-Scoulerine Titer |
| Vacuole (Wild Type) | 100% |
| Golgi Retention | ~150% |
| ER Targeting | >200% |
(Data illustrates the significant improvement in product yield by re-targeting BBE from its native vacuole destination to the endoplasmic reticulum in an engineered yeast strain.)[15]
Experimental Protocols
Protocol: Standard BBE Activity Assay
This protocol outlines a typical method for measuring the catalytic activity of BBE by monitoring the formation of (S)-scoulerine.
Materials:
-
Purified BBE enzyme solution
-
(S)-reticuline substrate stock solution (in a suitable solvent like DMSO)
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 9.0)
-
Quenching solution (e.g., 0.7 M NaOH or an organic solvent like ethyl acetate)
-
HPLC system with a suitable column (e.g., C18) for product analysis
Procedure:
-
Prepare Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture by adding the reaction buffer. Pre-warm the mixture to the desired reaction temperature (e.g., 30°C).
-
Initiate Reaction: Start the enzymatic reaction by adding a specific amount of the (S)-reticuline substrate to the reaction mixture, followed immediately by the addition of the BBE enzyme solution. The final reaction volume should be standardized (e.g., 200 µL).
-
Incubation: Incubate the reaction at the optimal temperature for a defined period (e.g., 10-30 minutes). Ensure the time is within the linear range of product formation.
-
Quench Reaction: Stop the reaction by adding the quenching solution. This will denature the enzyme and halt product formation.
-
Sample Preparation: If necessary, centrifuge the quenched reaction to pellet the denatured protein. Extract the product into an organic solvent if needed for analysis.
-
HPLC Analysis: Analyze the supernatant or extracted sample by HPLC to quantify the amount of (S)-scoulerine produced. Use an authentic (S)-scoulerine standard to create a calibration curve for accurate quantification.
-
Calculate Activity: Determine the enzyme activity based on the amount of product formed per unit of time per amount of enzyme used. Express the activity in units such as µmol/min/mg.
Visualizations
References
- 1. Isotope effects suggest a stepwise mechanism for Berberine Bridge Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthetic Strategies of Berberine Bridge Enzyme-like Flavoprotein Oxidases toward Structural Diversification in Natural Product Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A concerted mechanism for berberine bridge enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bib-pubdb1.desy.de [bib-pubdb1.desy.de]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. monash.edu [monash.edu]
- 7. conductscience.com [conductscience.com]
- 8. tugraz.elsevierpure.com [tugraz.elsevierpure.com]
- 9. sites.duke.edu [sites.duke.edu]
- 10. The biological significance of substrate inhibition: a mechanism with diverse functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structural and Mechanistic Studies Reveal the Functional Role of Bicovalent Flavinylation in Berberine Bridge Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure of a Berberine Bridge Enzyme-Like Enzyme with an Active Site Specific to the Plant Family Brassicaceae | PLOS One [journals.plos.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. De novo production of protoberberine and benzophenanthridine alkaloids through metabolic engineering of yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Factors Affecting Enzyme Activity | Worthington Biochemical [worthington-biochem.com]
- 17. mdpi.com [mdpi.com]
- 18. An overview of technologies for immobilization of enzymes and surface analysis techniques for immobilized enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. docs.abcam.com [docs.abcam.com]
Technical Support Center: Addressing Scoulerine Interference in Colorimetric Cell Viability Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Scoulerine in colorimetric cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my cell viability assay?
This compound is a natural isoquinoline alkaloid with known anticancer properties.[1][2][3] It can induce apoptosis and inhibit cell proliferation by affecting microtubule structure and arresting the cell cycle.[1] Like other bioactive compounds, its chemical structure and biological activities can potentially interfere with the enzymatic reactions that form the basis of colorimetric cell viability assays.
Q2: I'm observing an unexpected increase in signal (higher absorbance) in my MTT/XTT/WST-1 assay when treating cells with this compound, even at concentrations where I expect to see cytotoxicity. What could be the cause?
This phenomenon, known as assay interference, can arise from several factors:
-
Direct Reduction of Tetrazolium Salts: this compound, due to its chemical nature, might directly reduce the tetrazolium salt (MTT, XTT, or WST-1) to its colored formazan product, independent of cellular metabolic activity. This leads to a false-positive signal, suggesting higher cell viability than is actually present.
-
Alteration of Cellular Metabolism: this compound has been shown to affect mitochondrial dehydrogenases.[1][3] This could paradoxically increase the reduction of the tetrazolium salt in the short term, masking any underlying cytotoxicity.
-
Precipitation of this compound: At higher concentrations, this compound might precipitate in the culture medium, scattering light and leading to artificially high absorbance readings.
Q3: How can I confirm if this compound is interfering with my colorimetric assay?
A simple control experiment can help determine if this compound is directly interacting with the assay reagents.
Experimental Workflow to Test for Assay Interference
Caption: Workflow to test for direct interference of this compound with tetrazolium salts.
If the absorbance in the cell-free, this compound-containing wells is significantly higher than in the cell-free control wells, it confirms direct chemical interference.
Q4: My results indicate this compound interference. What alternative assays can I use to reliably measure cell viability?
When interference is confirmed, it is crucial to switch to an assay with a different detection principle. Recommended alternatives include:
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay: This assay measures the release of LDH from cells with compromised membrane integrity, a marker of cytotoxicity.[4][5]
-
ATP-Based Viability Assay: This highly sensitive assay quantifies intracellular ATP levels, which directly correlate with the number of metabolically active, viable cells.[6][7][8][9]
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| Increased absorbance with increasing this compound concentration in a cell-free system. | Direct chemical reduction of the tetrazolium salt by this compound. | Discontinue use of tetrazolium-based assays. Switch to an alternative method like the LDH or ATP assay. |
| High background absorbance in all wells, including controls. | Contamination of reagents or culture medium. Phenol red in the medium can also interfere. | Use fresh, sterile reagents. Consider using phenol red-free medium for the assay. |
| Inconsistent results between replicate wells. | Uneven cell seeding, pipetting errors, or precipitation of this compound. | Ensure a homogenous cell suspension before seeding. Be precise with pipetting. Visually inspect wells for precipitates before reading. |
| Low signal-to-noise ratio. | Suboptimal cell number or incubation time. | Optimize cell seeding density and assay incubation time for your specific cell line. |
Experimental Protocols
Lactate Dehydrogenase (LDH) Cytotoxicity Assay Protocol
This protocol is a general guideline and may need optimization for your specific cell line and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density in 100 µL of culture medium.
-
Treatment: After 24 hours, treat the cells with various concentrations of this compound and appropriate vehicle controls. Include wells for "spontaneous LDH release" (untreated cells) and "maximum LDH release" (cells treated with a lysis buffer).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Sample Collection: Gently centrifuge the plate to pellet any detached cells. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add it to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Stop Reaction: Add the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[10]
ATP-Based Cell Viability Assay Protocol
This protocol is a general guideline for a luciferase-based ATP assay.
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate suitable for luminescence measurements at an optimal density in 100 µL of culture medium.
-
Treatment: After 24 hours, treat the cells with various concentrations of this compound and appropriate vehicle controls.
-
Incubation: Incubate the plate for the desired treatment period.
-
Reagent Preparation: Equilibrate the ATP assay reagent to room temperature.
-
Assay Procedure: Add a volume of the ATP assay reagent equal to the volume of the cell culture medium in each well (e.g., 100 µL).
-
Lysis and Signal Generation: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis and initiate the luminescent reaction.
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[9]
-
Luminescence Measurement: Measure the luminescence using a luminometer.[11]
Signaling Pathway Considerations
This compound has been reported to induce apoptosis and affect cell cycle progression.[1] It may also impact the MAPK signaling pathway.[2] When interpreting cell viability data, it is important to consider these mechanistic aspects.
Simplified Apoptosis and Cell Cycle Pathway Affected by this compound
Caption: Potential signaling pathways affected by this compound leading to apoptosis.
References
- 1. This compound affects microtubule structure, inhibits proliferation, arrests cell cycle and thus culminates in the apoptotic death of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A natural isoquinoline alkaloid targeting SLC6A3 to treat RCC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 5. LDH cytotoxicity assay [protocols.io]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. ATP cell viability assay | RE-Place [re-place.be]
- 8. Alternatives to MTT Assay in Cell Viability Assessments - 4B [albergueweb1.uva.es]
- 9. ch.promega.com [ch.promega.com]
- 10. cellbiologics.com [cellbiologics.com]
- 11. ATP Cell Viability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Validation & Comparative
Scoulerine vs. Paclitaxel: A Comparative Analysis of their Effects on Microtubule Stability
In the landscape of cancer therapeutics, microtubule-targeting agents represent a cornerstone of chemotherapy. These agents disrupt the highly dynamic microtubule network, essential for cell division, leading to cell cycle arrest and apoptosis. This guide provides a detailed comparison of two such agents: the well-established drug Paclitaxel and the isoquinoline alkaloid Scoulerine. We will delve into their differential effects on microtubule stability, cytotoxicity, and the signaling pathways they modulate, supported by experimental data and detailed methodologies for key assays.
Executive Summary
Paclitaxel is a potent microtubule-stabilizing agent, promoting the assembly of tubulin into hyper-stable microtubules, leading to mitotic arrest and apoptosis.[1] this compound, a naturally occurring isoquinoline alkaloid, also exhibits profound anti-cancer properties by interfering with microtubule structures, inducing cell cycle arrest at the G2/M phase, and triggering apoptosis.[2] However, the precise nature of its interaction with microtubules appears to be cell-type dependent, with reports of both microtubule network breakdown in leukemic cells and the formation of thicker, denser microtubule bundles in lung carcinoma cells.[2] This suggests a potentially more complex or context-dependent mechanism of action compared to the well-defined stabilizing effect of Paclitaxel.
Data Presentation
Cytotoxicity
The cytotoxic effects of this compound and Paclitaxel have been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |
| This compound | Jurkat | T-cell leukemia | 2.7 - 6.5 | [2] |
| MOLT-4 | T-cell leukemia | 2.7 - 6.5 | [2] | |
| Raji | Burkitt's lymphoma | 2.7 - 6.5 | [2] | |
| HL-60 | Promyelocytic leukemia | 2.7 - 6.5 | [2] | |
| U-937 | Histiocytic lymphoma | 2.7 - 6.5 | [2] | |
| HEL 92.1.7 | Erythroleukemia | 2.7 - 6.5 | [2] | |
| Paclitaxel | A549 | Non-small cell lung cancer | 0.01107 | [3] |
| A549 | Non-small cell lung cancer | 0.01018 (µg/L) (~0.012 µM) | [4] | |
| A549 | Non-small cell lung cancer | 0.00135 | [5] |
Note: A direct comparison of IC50 values between this compound and Paclitaxel is challenging due to the lack of studies using the same cell lines and experimental conditions. However, the available data suggests that Paclitaxel is potent at nanomolar concentrations, while this compound is effective in the low micromolar range.
Cell Cycle Analysis
Both this compound and Paclitaxel induce cell cycle arrest at the G2/M phase, a hallmark of microtubule-targeting agents.
| Compound | Cell Line | Effect on Cell Cycle | Citation |
| This compound | Jurkat | Accumulation of cells in G2/M phase. | [2] |
| MOLT-4 | Accumulation of cells in G2/M phase. | [2] | |
| Paclitaxel | Various | Arrest of the cell cycle at the mitotic phase. | [6] |
Effects on Microtubule Stability
The primary difference between this compound and Paclitaxel lies in their reported effects on the microtubule network.
Paclitaxel is a well-characterized microtubule-stabilizing agent . It binds to the β-tubulin subunit within the microtubule polymer, promoting tubulin assembly and preventing depolymerization.[1] This leads to the formation of abnormally stable and non-functional microtubule bundles.
This compound's effect on microtubules is more nuanced. In leukemic Jurkat and MOLT-4 cells, it is reported to cause a "breakdown of the microtubule network".[2] Conversely, in A549 lung carcinoma cells, treatment with this compound resulted in "thicker and denser microtubule bundles".[2] This suggests that this compound's mechanism may be cell-type specific or concentration-dependent, warranting further investigation to definitively classify it as a microtubule stabilizer or destabilizer.
Signaling Pathways
Both compounds ultimately lead to apoptosis, but they achieve this through the activation of distinct signaling cascades.
This compound-Induced Signaling
This compound has been shown to activate both intrinsic and extrinsic apoptotic pathways. Its interaction with the microtubule network leads to the activation of checkpoint kinases Chk1 and Chk2, and upregulation of the tumor suppressor protein p53.[2] This culminates in the activation of initiator caspases-8 and -9, and the executioner caspase-3/7.[7]
Paclitaxel-Induced Signaling
Paclitaxel-induced microtubule stabilization also triggers a cascade of signaling events leading to apoptosis. Key pathways implicated include the c-Jun N-terminal kinase (JNK)/stress-activated protein kinase (SAPK) pathway, the PI3K/Akt pathway, and the mitogen-activated protein kinase (MAPK) pathway.[6]
Experimental Protocols
Cell Viability Assay (XTT Assay)
This protocol is adapted from standard XTT assay procedures to determine the IC50 values of this compound and Paclitaxel.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., A549, Jurkat) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.
-
Drug Treatment: Prepare serial dilutions of this compound and Paclitaxel in culture medium. Replace the existing medium with the drug-containing medium.
-
Incubation: Incubate the cells with the compounds for a specified period (e.g., 48 or 72 hours).
-
XTT Reagent Addition: Prepare the XTT labeling mixture according to the manufacturer's instructions and add it to each well.
-
Final Incubation: Incubate the plate for 2-4 hours to allow for the conversion of XTT to formazan by viable cells.
-
Absorbance Measurement: Measure the absorbance of each well at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values using appropriate software.
Immunofluorescence Staining of Microtubules
This protocol outlines the steps for visualizing the effects of this compound and Paclitaxel on the microtubule network.
Methodology:
-
Cell Culture: Grow adherent cells (e.g., A549) on glass coverslips in a petri dish.
-
Drug Treatment: Treat the cells with the desired concentrations of this compound or Paclitaxel for a specified time.
-
Fixation: Fix the cells with ice-cold methanol or 4% paraformaldehyde to preserve the cellular structures.
-
Permeabilization: If using paraformaldehyde fixation, permeabilize the cell membranes with a detergent like Triton X-100 to allow antibody entry.
-
Blocking: Incubate the cells in a blocking solution (e.g., bovine serum albumin in PBS) to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody that specifically targets a microtubule protein (e.g., mouse anti-α-tubulin).
-
Washing: Wash the cells with PBS to remove unbound primary antibodies.
-
Secondary Antibody Incubation: Incubate the cells with a fluorescently-labeled secondary antibody that binds to the primary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488).
-
Counterstaining and Mounting: Stain the nuclei with DAPI and mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the microtubule network using a fluorescence microscope.
Conclusion
Paclitaxel and this compound are both effective anti-cancer agents that target the microtubule network, leading to G2/M cell cycle arrest and apoptosis. Paclitaxel acts as a classic microtubule stabilizer, promoting hyper-polymerization. This compound's mechanism appears more complex, with evidence suggesting both microtubule disruption and bundling depending on the cellular context. This differential effect on microtubule stability, along with the distinct signaling pathways they activate, provides a basis for further investigation into their potential synergistic or differential applications in cancer therapy. The experimental protocols provided herein offer a framework for researchers to further elucidate the nuanced mechanisms of these and other microtubule-targeting agents.
References
- 1. Insights into the mechanism of microtubule stabilization by Taxol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound affects microtubule structure, inhibits proliferation, arrests cell cycle and thus culminates in the apoptotic death of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Abraxane, the Nanoparticle Formulation of Paclitaxel Can Induce Drug Resistance by Up-Regulation of P-gp | PLOS One [journals.plos.org]
- 4. Altered Mitochondrial Dynamics, Biogenesis, and Functions in the Paclitaxel-Resistant Lung Adenocarcinoma Cell Line A549/Taxol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Bioactivity of Scoulerine: An Unresolved Question of Origin
A comprehensive review of existing scientific literature reveals a notable gap in the direct comparative analysis of the bioactivity of synthetic versus natural scoulerine. While the pharmacological properties of naturally-derived this compound have been the subject of various studies, and methods for its chemical synthesis are established, no head-to-head experimental data comparing the biological efficacy of this compound from these differing origins is currently available. This guide, therefore, summarizes the known bioactivities of this compound as a chemical entity, details the experimental methodologies employed in these assessments, and provides insights into a key signaling pathway it modulates.
This compound, a protoberberine isoquinoline alkaloid, is a key intermediate in the biosynthesis of numerous other alkaloids in plants. It has garnered significant interest within the research community for its potential therapeutic applications, primarily its anti-cancer properties.
Quantitative Bioactivity Data
The following table summarizes key quantitative data on the bioactivity of this compound from available in vitro studies. It is important to note that the origin of the this compound used in these studies is often not explicitly stated as "natural" or "synthetic," but is typically isolated from plant sources.
| Biological Activity | Cell Line/Target | Metric | Value | Citation |
| Antiproliferative | Jurkat (Leukemia) | IC50 | 2.7 µM | [1] |
| Antiproliferative | MOLT-4 (Leukemia) | IC50 | 6.5 µM | [1] |
| Antiproliferative | A549 (Lung Carcinoma) | - | Potent Activity | [1] |
| Antiproliferative | SK-OV-3 (Ovarian Carcinoma) | - | Potent Activity | [1] |
| Antiproliferative | MCF-7 (Breast Carcinoma) | - | Potent Activity | [1] |
Key Signaling Pathway Modulated by this compound
This compound has been shown to induce apoptosis in cancer cells by interfering with microtubule dynamics and activating key signaling pathways that lead to programmed cell death. The diagram below illustrates a simplified model of this pro-apoptotic signaling cascade.
Caption: Pro-apoptotic signaling pathway initiated by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments frequently cited in the study of this compound's bioactivity.
Antiproliferative Activity Assessment (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.
-
Cell Culture: Cancer cell lines (e.g., Jurkat, MOLT-4) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations of this compound for a specified period (e.g., 24, 48, 72 hours).
-
MTT Incubation: After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically 570 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Cell Cycle Analysis (Flow Cytometry)
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, G2/M).
-
Cell Treatment: Cells are treated with this compound at a specific concentration for a defined period.
-
Cell Harvesting and Fixation: Cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: The fixed cells are washed and stained with a fluorescent dye that binds to DNA, such as propidium iodide (PI), in the presence of RNase to prevent staining of RNA.
-
Flow Cytometry Analysis: The DNA content of the stained cells is analyzed using a flow cytometer. The fluorescence intensity of the PI is directly proportional to the amount of DNA in each cell.
-
Data Interpretation: The resulting data is displayed as a histogram, showing the number of cells in each phase of the cell cycle. An accumulation of cells in a particular phase (e.g., G2/M) indicates a cell cycle arrest at that point.[1]
General Experimental Workflow for Bioactivity Screening
The following diagram outlines a typical workflow for the initial screening and characterization of the bioactivity of a compound like this compound.
Caption: General workflow for assessing the bioactivity of a compound.
Conclusion
While the existing body of research provides valuable insights into the biological activities of this compound, the absence of direct comparative studies between its synthetic and natural forms remains a significant knowledge gap. Such studies would be invaluable in determining if the method of sourcing—be it through extraction from plants or through chemical synthesis—influences its therapeutic potential. Future research should prioritize a direct, quantitative comparison of synthetic and natural this compound to fully elucidate its pharmacological profile and guide its potential development as a therapeutic agent.
References
Unraveling the Structure-Activity Relationship of Scoulerine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Scoulerine, a protoberberine alkaloid found in various plants, has emerged as a promising scaffold in drug discovery due to its diverse pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound and its derivatives, supported by experimental data, to aid in the rational design of more potent and selective therapeutic agents.
Cytotoxic Activity of this compound and its Derivatives
Recent studies have focused on the anticancer potential of this compound and its synthetic analogs. A key study by Trnčíková et al. (2018) investigated the cytotoxic effects of this compound and three of its aliphatic ester derivatives on a panel of human cancer cell lines. The results, summarized in the table below, provide initial insights into the SAR of this compound class.
| Compound | Derivative Type | R Group | Jurkat (IC50 µM) | MOLT-4 (IC50 µM) | Raji (IC50 µM) | HL-60 (IC50 µM) | U-937 (IC50 µM) | HEL 92.1.7 (IC50 µM) |
| This compound (1) | - | - | 3.5 ± 0.4 | 2.7 ± 0.3 | 6.5 ± 0.7 | 4.8 ± 0.5 | 5.1 ± 0.6 | 4.2 ± 0.4 |
| Derivative (2) | Acetate Ester | -COCH₃ | > 10 | > 10 | > 10 | > 10 | > 10 | > 10 |
| Derivative (3) | Propionate Ester | -COCH₂CH₃ | > 10 | > 10 | > 10 | > 10 | > 10 | > 10 |
| Derivative (4) | Butyrate Ester | -CO(CH₂)₂CH₃ | > 10 | > 10 | > 10 | > 10 | > 10 | > 10 |
Data sourced from Trnčíková et al., 2018. [1]
The study revealed that this compound itself exhibits potent cytotoxic activity against various human leukemic cell lines, with IC50 values in the low micromolar range.[1] Interestingly, the esterification of the phenolic hydroxyl groups of this compound to form acetate, propionate, and butyrate esters resulted in a significant decrease in cytotoxic activity.[1] This suggests that the free phenolic hydroxyl groups are crucial for the anticancer activity of this compound. The antiproliferative activity of the ester derivatives was found to decrease with increasing carbon chain length.[1]
Mechanism of Action: Interference with Microtubule Dynamics
The anticancer activity of this compound is attributed to its ability to interfere with microtubule structure and function.[1] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death).[1] The proposed signaling pathway for this compound-induced apoptosis is illustrated below.
Caption: Proposed signaling pathway of this compound-induced apoptosis.
Other Pharmacological Activities
Beyond its anticancer effects, this compound has been reported to interact with several other biological targets. It acts as an antagonist at α1D- and α2-adrenoceptors, as well as 5-HT receptors. Additionally, it has been identified as a GABA-A receptor agonist. These findings suggest that this compound derivatives could be explored for their potential in treating a range of neurological and cardiovascular disorders. However, detailed SAR studies for these activities are currently lacking.
Experimental Protocols
A summary of the key experimental protocols used in the cited studies is provided below to facilitate the replication and further investigation of this compound derivatives.
Synthesis of this compound Derivatives (Aliphatic Esters)
The aliphatic ester derivatives of this compound were synthesized by reacting this compound with the corresponding acyl chloride (acetyl chloride, propionyl chloride, or butyryl chloride) in the presence of a base, such as pyridine or triethylamine, in an appropriate solvent like dichloromethane. The reaction mixture was typically stirred at room temperature until the reaction was complete, as monitored by thin-layer chromatography. The resulting ester was then purified using column chromatography.[1]
Caption: General workflow for the synthesis of this compound ester derivatives.
Cytotoxicity Assay (XTT Assay)
The cytotoxic activity of this compound and its derivatives was determined using the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay.[1]
-
Cell Seeding: Human cancer cell lines were seeded in 96-well microplates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds (this compound and its derivatives) and incubated for a specified period (e.g., 48 hours).
-
XTT Reagent Addition: After the incubation period, the XTT labeling mixture (containing XTT and an electron-coupling reagent) was added to each well.
-
Incubation and Measurement: The plates were incubated for a further period (e.g., 4 hours) to allow for the formation of formazan. The absorbance of the formazan product, which is proportional to the number of viable cells, was then measured using a microplate reader at a specific wavelength (e.g., 492 nm with a reference wavelength of 620 nm).
-
IC50 Determination: The concentration of the compound that caused a 50% reduction in cell viability (IC50) was calculated from the dose-response curves.[1]
Cell Cycle Analysis (Flow Cytometry)
The effect of this compound on the cell cycle was analyzed by flow cytometry using propidium iodide (PI) staining.[1]
-
Cell Treatment: Cells were treated with different concentrations of this compound for a specific duration.
-
Cell Harvesting and Fixation: The cells were harvested, washed with phosphate-buffered saline (PBS), and fixed in cold ethanol.
-
Staining: The fixed cells were then treated with RNase A and stained with PI solution.
-
Flow Cytometry Analysis: The DNA content of the stained cells was analyzed using a flow cytometer. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) was determined based on their DNA content.[1]
Future Directions
The current understanding of the SAR of this compound derivatives is still in its early stages. Future research should focus on:
-
Synthesis of a broader range of derivatives: This includes modifications at various positions of the this compound scaffold, such as N-alkylation, O-alkylation, and substitutions on the aromatic rings.
-
Evaluation of diverse biological activities: Beyond cytotoxicity, the derivatives should be screened for their effects on other relevant targets, such as adrenoceptors, serotonin receptors, and GABA-A receptors.
-
Quantitative SAR (QSAR) studies: Once a sufficient dataset is available, QSAR modeling can be employed to develop predictive models for the rational design of new this compound-based compounds with improved activity and selectivity.
-
In vivo studies: Promising derivatives identified from in vitro screening should be further evaluated in animal models to assess their efficacy, pharmacokinetic properties, and toxicity.
By systematically exploring the chemical space around the this compound scaffold, it is anticipated that novel and potent therapeutic agents can be developed for the treatment of cancer and other diseases.
References
A Comparative Analysis of Scoulerine and Other Protoberberine Alkaloids: Unveiling Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Protoberberine alkaloids, a class of isoquinoline alkaloids found in various medicinal plants, have garnered significant attention for their diverse pharmacological activities. This guide provides a comparative analysis of scoulerine and three other prominent protoberberine alkaloids: berberine, palmatine, and jatrorrhizine. By presenting key experimental data, detailed methodologies, and visual representations of their mechanisms, this document aims to facilitate a deeper understanding of their relative strengths and potential therapeutic applications.
Comparative Cytotoxicity
The in vitro cytotoxic activity of this compound, berberine, palmatine, and jatrorrhizine has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the tables below. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions.
| This compound | ||
| Cell Line | IC50 (µM) | Reference |
| Jurkat (Leukemia) | 2.7 | [1] |
| MOLT-4 (Leukemia) | 6.5 | [1] |
| Raji (Leukemia) | 4.2 | [1] |
| HL-60 (Leukemia) | 3.8 | [1] |
| U-937 (Leukemia) | 5.1 | [1] |
| HEL 92.1.7 (Leukemia) | 5.9 | [1] |
| A549 (Lung Carcinoma) | Not explicitly stated, but showed potent antiproliferative activity | [1] |
| Ovarian Carcinoma (A2780) | Not explicitly stated, but showed potent antiproliferative activity | [1] |
| MCF-7 (Breast Carcinoma) | Showed antiproliferative activity at 10 µM | [1] |
| Berberine | ||
| Cell Line | IC50 (µM) | Reference |
| Tca8113 (Oral Squamous Cell Carcinoma) | 218.52 ± 18.71 | [2] |
| CNE2 (Nasopharyngeal Carcinoma) | 249.18 ± 18.14 | [2] |
| MCF-7 (Breast Cancer) | 272.15 ± 11.06 | [2] |
| HeLa (Cervical Carcinoma) | 245.18 ± 17.33 | [2] |
| HT29 (Colon Cancer) | 52.37 ± 3.45 | [2] |
| T47D (Breast Cancer) | 25 | [3] |
| A549 (Non-Small Cell Lung Cancer) | 131.90 | [4] |
| HepG2 (Hepatocellular Carcinoma) | >40 | [5] |
| Palmatine | ||
| Cell Line | IC50 (µg/mL) | IC50 (µM) |
| MCF-7 (Breast Cancer) | 5.805 | ~16.4 |
| T47D (Breast Cancer) | 5.126 | ~14.5 |
| ZR-75-1 (Breast Cancer) | 5.342 | ~15.1 |
| SMMC7721 (Hepatocellular Carcinoma) | - | 0.02 ± 0.01 (13-n-Octyl palmatine) |
| HepG2 (Hepatocellular Carcinoma) | - | - |
| Jatrorrhizine | ||
| Cell Line | IC50 (µM) | Reference |
| C8161 (Metastatic Melanoma) | 47.4 ± 1.6 | [5] |
| NCI-H460 (Lung Cancer) | 3.11 (derivative) | [6] |
| HeLa (Cervical Carcinoma) | 2.88 (derivative) | [6] |
Mechanisms of Action: A Glimpse into Cellular Signaling
Protoberberine alkaloids exert their biological effects through the modulation of various intracellular signaling pathways, often culminating in the induction of apoptosis (programmed cell death) in cancer cells. The following diagram illustrates a simplified, comparative overview of the key pathways influenced by this compound, berberine, palmatine, and jatrorrhizine.
Caption: Comparative signaling pathways of protoberberine alkaloids.
Experimental Workflow for Comparative Cytotoxicity Analysis
The following diagram outlines a standardized workflow for the comparative evaluation of the cytotoxic and apoptotic effects of protoberberine alkaloids.
Caption: Experimental workflow for comparative analysis of alkaloids.
Detailed Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Treatment: Treat cells with various concentrations of the alkaloids (e.g., 0.1 to 100 µM) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value is calculated as the concentration of the drug that causes a 50% reduction in cell viability compared to the control.
BrdU (Bromodeoxyuridine) Cell Proliferation Assay
This immunoassay measures DNA synthesis as an indicator of cell proliferation.
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay.
-
BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2-24 hours at 37°C.
-
Fixation and Denaturation: Remove the labeling solution, and add fixing/denaturing solution to each well for 30 minutes at room temperature.
-
Antibody Incubation: Add BrdU detection antibody and incubate for 1 hour. Subsequently, add a horseradish peroxidase (HRP)-conjugated secondary antibody and incubate for another hour.
-
Substrate Addition and Measurement: Add a TMB substrate and measure the absorbance at 450 nm.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the alkaloids at their respective IC50 concentrations for a specified time.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Western Blot Analysis for Apoptosis-Related Proteins
This technique is used to detect and quantify specific proteins involved in the apoptotic cascade.
-
Protein Extraction: Treat cells with alkaloids, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding, then incubate with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, cleaved caspase-3, p53). Subsequently, incubate with an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands corresponds to the protein expression level.
Conclusion
This comparative guide provides a foundational overview of the cytotoxic and mechanistic properties of this compound, berberine, palmatine, and jatrorrhizine. While all four alkaloids demonstrate promising anti-cancer potential, their potency and specific molecular targets can vary. This compound, in particular, shows potent cytotoxic effects on leukemic cell lines at low micromolar concentrations and appears to act through the MAPK and p53 signaling pathways. Further head-to-head comparative studies using a standardized panel of cancer cell lines and in vivo models are warranted to fully elucidate their relative therapeutic indices and to guide the selection of the most promising candidates for further drug development. The detailed experimental protocols provided herein offer a framework for such future investigations.
References
- 1. This compound affects microtubule structure, inhibits proliferation, arrests cell cycle and thus culminates in the apoptotic death of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. In vitro cytotoxicity of the protoberberine-type alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Palmatine, a Bioactive Protoberberine Alkaloid Isolated from Berberis cretica, Inhibits the Growth of Human Estrogen Receptor-Positive Breast Cancer Cells and Acts Synergistically and Additively with Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. connectjournals.com [connectjournals.com]
Validation of SLC6A3 as a Direct Molecular Target of Scoulerine in Renal Cell Carcinoma: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Scoulerine, a natural isoquinoline alkaloid, and its direct molecular target, Solute Carrier Family 6 Member 3 (SLC6A3), in the context of Renal Cell Carcinoma (RCC). We present supporting experimental data, detailed methodologies for key experiments, and a comparative analysis with alternative therapeutic strategies.
Executive Summary
Comparative Analysis of this compound and Alternative SLC6A3 Inhibitors
The validation of SLC6A3 as a therapeutic target in RCC has led to the investigation of several inhibitors. Here, we compare the performance of this compound with other known SLC6A3 inhibitors.
| Compound | Target | Cell Lines | IC50 Values | Mechanism of Action | Reference |
| This compound | SLC6A3 | 769-P, 786-O (RCC) | Data not yet available in primary RCC studies. (2.7-6.5 µM in leukemic cells; 10 µM in ovarian cancer cells) | Inhibition of MAPK signaling pathway, induction of apoptosis.[1] | [1] |
| Sertraline | SLC6A3 | HT-29, LS1034 (Colorectal); HepG2 (Hepatocellular); Jurkat (Leukemia); MCF-7 (Breast) | 14.7 µM (HT-29), 13.1 µM (LS1034), 1.24 µM (HepG2), 9.5 µM (Jurkat), 2.22 µM (MCF-7) | Induces dose-dependent cell death.[2][3] | [2][3] |
| GBR12909 | SLC6A3 | RCC cell viability data not available. | Data not available in RCC. | Selective dopamine uptake inhibitor. |
Experimental Data Supporting this compound's Efficacy
In Vitro Studies
Cell Viability Assays: this compound has been shown to inhibit the viability of 769-P and 786-O RCC cell lines in a time-dependent and dose-dependent manner.[1] While specific IC50 values for these RCC cell lines are not yet published in the primary literature, studies on other cancer cell lines provide an indication of its potency. For instance, in leukemic cells, the IC50 values for this compound ranged from 2.7 to 6.5 µM.[4] In the OVCAR3 ovarian cancer cell line, the IC50 was observed at 10 µmol/L after 48 hours of treatment.
Apoptosis Assays: this compound promotes apoptosis in cancer cells. In Jurkat and MOLT-4 leukemic cells, treatment with this compound led to a dose-dependent increase in both early and late apoptotic cells.[4] Specifically, 24-hour treatment with 5 µM this compound resulted in 22% early apoptotic and 21% late apoptotic Jurkat cells. In MOLT-4 cells, the same concentration induced 9% early and 20% late apoptotic cells.[4] This pro-apoptotic effect in RCC cells is associated with an increase in the B-cell lymphoma-2 associated X protein (Bax).[1]
In Vivo Studies
In vivo studies using xenograft models have demonstrated this compound's notable inhibitory effects on RCC tumor growth.[1] While specific quantitative data on tumor volume reduction and survival rates from the primary RCC study are awaited, these initial findings position this compound as a promising candidate for further preclinical and clinical development.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway affected by this compound and a typical experimental workflow for its validation.
Caption: this compound's mechanism of action in RCC.
Caption: Experimental workflow for validating this compound.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed 769-P and 786-O cells in 96-well plates at a density of 5 x 10³ cells/well and incubate overnight.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 20, 50 µM) for different time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control (untreated cells).
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Culture and Treatment: Culture 769-P and 786-O cells and treat with this compound at the desired concentrations for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V-positive and PI-negative, while late apoptotic/necrotic cells will be positive for both.
Western Blot for MAPK Pathway Proteins
-
Protein Extraction: Lyse this compound-treated and control RCC cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of ERK, JNK, and p38, as well as a loading control (e.g., β-actin or GAPDH), overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Mouse Model
-
Cell Preparation: Harvest 786-O or 769-P cells and resuspend them in a mixture of PBS and Matrigel.
-
Tumor Cell Implantation: Subcutaneously inject 1-5 x 10⁶ cells into the flank of athymic nude mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers twice a week.
-
Treatment: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups. Administer this compound or vehicle control intraperitoneally or orally according to the predetermined dosing schedule.
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight. At the end of the study, sacrifice the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
Conclusion
The available evidence strongly supports the validation of SLC6A3 as a direct molecular target of this compound in RCC. This compound demonstrates significant anti-cancer activity by inhibiting the MAPK signaling pathway and inducing apoptosis. While further studies are needed to determine the precise IC50 values in RCC cell lines and to conduct more extensive in vivo efficacy trials, this compound presents a promising natural compound for the development of novel RCC therapies. This guide provides a foundational comparison and detailed methodologies to aid researchers in further investigating this potential therapeutic agent.
References
- 1. This compound: A natural isoquinoline alkaloid targeting SLC6A3 to treat RCC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound affects microtubule structure, inhibits proliferation, arrests cell cycle and thus culminates in the apoptotic death of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Comparison of Scoulerine and Nocodazole on Microtubule Depolymerization: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of Scoulerine and Nocodazole, two compounds known to interfere with microtubule dynamics. This document summarizes key experimental data, outlines detailed methodologies for relevant assays, and visualizes the known signaling pathways and experimental workflows.
Executive Summary
Microtubules are dynamic cytoskeletal polymers crucial for cell division, intracellular transport, and maintenance of cell shape. Their dynamic instability, characterized by phases of polymerization and depolymerization, makes them a key target for anti-cancer drug development. This guide focuses on two such microtubule-targeting agents: this compound, a protoberberine alkaloid, and Nocodazole, a synthetic benzimidazole derivative. While both compounds lead to the disruption of the microtubule network and induce mitotic arrest, their detailed mechanisms and quantitative effects on tubulin polymerization in vitro show notable distinctions.
Nocodazole is a well-characterized microtubule-destabilizing agent that directly binds to β-tubulin, inhibiting its polymerization.[1] In contrast, this compound has been identified as a potent antimitotic agent that disrupts the microtubule network in cancer cells, leading to cell cycle arrest and apoptosis.[2][3] This guide will delve into the available quantitative data, experimental procedures, and the signaling cascades affected by these two compounds.
Data Presentation: Quantitative Comparison
| Parameter | This compound | Nocodazole | Source(s) |
| Mechanism of Action | Disrupts microtubule structure; potent antimitotic agent. | Inhibits microtubule polymerization by binding to β-tubulin. | , |
| In Vitro Tubulin Polymerization Inhibition (IC50) | Data not available. | ~5 µM | [4] |
| Effective Concentration for Microtubule Disruption in Cells | 10-20 µM (in A549 cells) | 40-100 ng/mL (approximately 0.13-0.33 µM) for cell synchronization; higher concentrations for complete depolymerization. | [2],[5] |
| Cytotoxicity (IC50) | 2.7 - 6.5 µM (in various leukemic cell lines) | Varies by cell line. | [2] |
Experimental Protocols
In Vitro Tubulin Polymerization Assay (Turbidimetric)
This assay is a standard method to quantify the effect of compounds on the assembly of purified tubulin into microtubules. The polymerization of tubulin is monitored by measuring the increase in turbidity (optical density) at 350 nm in a spectrophotometer.
Materials:
-
Purified tubulin (>99% pure)
-
GTP (Guanosine-5'-triphosphate)
-
General Tubulin Buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)
-
Glycerol (for promoting polymerization)
-
This compound and Nocodazole stock solutions (in DMSO)
-
Temperature-controlled spectrophotometer with a 350 nm filter
-
96-well plates or cuvettes
Procedure:
-
Prepare a tubulin solution at a final concentration of 2-4 mg/mL in General Tubulin Buffer containing 1 mM GTP and 10% glycerol.
-
Aliquot the tubulin solution into pre-warmed (37°C) microplate wells or cuvettes.
-
Add varying concentrations of this compound or Nocodazole to the wells. Include a DMSO control.
-
Immediately place the plate or cuvettes in the spectrophotometer pre-heated to 37°C.
-
Measure the absorbance at 350 nm every minute for 60-90 minutes.
-
Plot the absorbance as a function of time. The rate of polymerization and the maximal polymer mass can be determined from the resulting curves.
-
The IC50 value is calculated as the concentration of the compound that inhibits the extent of polymerization by 50% compared to the DMSO control.
Immunofluorescence Staining for Microtubule Network Integrity
This cellular assay visualizes the effect of the compounds on the microtubule cytoskeleton within cells.
Materials:
-
Cancer cell line (e.g., A549, HeLa)
-
Cell culture medium and supplements
-
Glass coverslips
-
This compound and Nocodazole
-
Paraformaldehyde (PFA) or Methanol for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody: anti-α-tubulin or anti-β-tubulin antibody
-
Secondary antibody: Fluorescently labeled anti-mouse or anti-rabbit IgG
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Fluorescence microscope
Procedure:
-
Seed cells on glass coverslips in a petri dish and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound, Nocodazole, or a vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
Wash the cells with PBS and fix with 4% PFA for 10 minutes at room temperature or with ice-cold methanol for 10 minutes at -20°C.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate with the primary anti-tubulin antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody and DAPI (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Mount the coverslips on microscope slides with an anti-fade mounting medium.
-
Visualize the microtubule network and nuclear morphology using a fluorescence microscope.
Signaling Pathways and Experimental Workflows
Experimental Workflow for In Vitro Comparison
The following diagram illustrates a typical workflow for the in vitro comparison of this compound and Nocodazole.
Caption: Experimental workflow for comparing this compound and Nocodazole.
Signaling Pathways of Microtubule Disruption
The disruption of microtubule dynamics by this compound and Nocodazole triggers distinct downstream signaling pathways, ultimately leading to cell cycle arrest and apoptosis.
Caption: Signaling pathways affected by this compound and Nocodazole.
Conclusion
Both this compound and Nocodazole are effective microtubule-disrupting agents that lead to mitotic arrest and apoptosis in cancer cells. Nocodazole's mechanism of direct inhibition of tubulin polymerization is well-quantified, with a clear in vitro IC50 value. This compound, while demonstrably disrupting the microtubule network in cellular contexts at low micromolar concentrations, requires further in vitro studies to determine its direct effect on tubulin polymerization kinetics. The distinct downstream signaling pathways activated by each compound also suggest that while their ultimate cellular fate may be similar, the initial molecular triggers and subsequent cellular responses may differ. This guide provides a foundational understanding for researchers investigating these and other microtubule-targeting agents, highlighting the importance of both in vitro and cellular assays for a comprehensive comparison.
References
- 1. stemcell.com [stemcell.com]
- 2. This compound affects microtubule structure, inhibits proliferation, arrests cell cycle and thus culminates in the apoptotic death of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound affects microtubule structure, inhibits proliferation, arrests cell cycle and thus culminates in the apoptotic death of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Nocodazole - Wikipedia [en.wikipedia.org]
Comparative Metabolic Profiling of Cells Treated with Scoulerine and Related Protoberberine Alkaloids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scoulerine is a protoberberine alkaloid and a key biosynthetic intermediate of various pharmacologically active benzylisoquinoline alkaloids (BIAs), including Berberine and Sanguinarine. Emerging research has highlighted the cytotoxic and antiproliferative properties of this compound against cancer cells, suggesting its potential as a therapeutic agent.[1] A critical aspect of understanding its mechanism of action and identifying potential therapeutic targets is to elucidate its impact on cellular metabolism.
This guide provides a comparative overview of the metabolic effects of this compound and related alkaloids on cancer cells. Due to the limited availability of direct metabolomic studies on this compound, this guide draws upon data from the closely related and biosynthetically downstream alkaloids, Berberine and Sanguinarine , to infer the likely metabolic consequences of this compound treatment. This approach is based on their structural similarity and shared mechanisms of inducing cell cycle arrest and apoptosis.[1]
Comparative Metabolic Data
While specific quantitative metabolomic data for this compound is not yet available in the public domain, studies on Berberine and Sanguinarine provide significant insights into the metabolic reprogramming induced by this class of compounds. The following table summarizes the observed metabolic changes in cancer cells upon treatment with these related alkaloids. It is hypothesized that this compound would induce a similar metabolic phenotype.
| Metabolic Parameter | Effect of Berberine Treatment | Effect of Sanguinarine Treatment | Probable Effect of this compound | Reference |
| Glucose Consumption | Increased | Not explicitly stated, but implied by inhibition of aerobic glycolysis | Increased | [2][3] |
| Lactate Production | Increased | Not explicitly stated, but implied by inhibition of aerobic glycolysis | Increased | [2][3] |
| Oxygen Consumption | Decreased | Inhibition of mitochondrial oxidative phosphorylation | Decreased | [2][4] |
| AMP/ATP Ratio | Increased | Energy deficits reported | Increased | [2][4] |
| Citrate Levels | Significantly influenced (dysregulated) | Not explicitly stated | Likely Dysregulated | [5] |
| Pyruvate Kinase M2 (PKM2) Activity | Not explicitly stated | Decreased kinase activity | Likely Decreased | [6] |
| Phenylalanine Metabolism | Associated with resistance to prostate cancer cell proliferation | Not explicitly stated | Potentially Altered | [7] |
| Tyrosine Metabolism | Associated with resistance to prostate cancer cell proliferation | Not explicitly stated | Potentially Altered | [7] |
Experimental Protocols
This section outlines a detailed protocol for conducting an untargeted metabolomics study to compare the metabolic profiles of cancer cells treated with this compound, a comparator alkaloid (e.g., Berberine), and a vehicle control. This protocol is a composite of best practices derived from established metabolomics workflows.[8][9][10][11][12]
Cell Culture and Treatment
-
Cell Seeding: Plate adherent cancer cells (e.g., MCF-7, HepG2) in 10 cm culture dishes at a density that ensures they reach approximately 80% confluency at the time of harvesting. Culture in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Treatment: Once cells reach the desired confluency, replace the culture medium with fresh medium containing either this compound (experimental), Berberine (comparator), or the vehicle (control) at predetermined concentrations (e.g., based on IC50 values). Incubate for a specified period (e.g., 24 hours).
Metabolite Extraction
-
Quenching Metabolism: To halt metabolic activity, rapidly aspirate the culture medium. Immediately place the culture dishes on dry ice.
-
Cell Lysis and Extraction: Add 1 mL of ice-cold 80% (v/v) methanol in water to each dish. Use a cell scraper to detach the cells.
-
Homogenization: Transfer the cell lysate to a microcentrifuge tube. Subject the lysate to three freeze-thaw cycles using liquid nitrogen and a 37°C water bath to ensure complete cell lysis.
-
Protein Precipitation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet proteins and cell debris.
-
Sample Collection: Carefully collect the supernatant, which contains the cellular metabolites, and transfer it to a new tube. Store at -80°C until LC-MS analysis.
LC-MS Based Untargeted Metabolomics
-
Chromatographic Separation: Perform hydrophilic interaction liquid chromatography (HILIC) on a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Column: Use a suitable HILIC column (e.g., Waters Acquity UPLC BEH HILIC).
-
Mobile Phase A: 0.1% formic acid in water with 10 mM ammonium formate.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Employ a gradient elution from high to low organic content to separate polar metabolites.
-
-
Mass Spectrometry:
-
Ionization Mode: Use electrospray ionization (ESI) in both positive and negative modes to cover a broad range of metabolites.
-
Data Acquisition: Acquire data in full scan mode over a mass range of m/z 50-1000.
-
MS/MS: Perform data-dependent MS/MS acquisition to obtain fragmentation data for metabolite identification.
-
Data Processing and Analysis
-
Peak Picking and Alignment: Use a suitable software (e.g., XCMS, MZmine) to detect and align metabolic features across all samples.
-
Metabolite Identification: Identify metabolites by matching their accurate mass, retention time, and MS/MS fragmentation patterns to metabolomics databases (e.g., METLIN, HMDB).
-
Statistical Analysis: Perform multivariate statistical analysis (e.g., Principal Component Analysis, Orthogonal Projections to Latent Structures-Discriminant Analysis) to identify metabolites that are significantly different between the treatment groups.
-
Pathway Analysis: Use tools like MetaboAnalyst to identify metabolic pathways that are significantly altered by the treatments.
Visualizations
Biosynthetic Pathway of this compound and Related Alkaloids
Caption: Biosynthetic pathway from (S)-Reticuline to this compound and its subsequent conversion to Sanguinarine and Berberine.
Proposed Metabolic Impact of Protoberberine Alkaloids on Cancer Cells
References
- 1. Rapid human melanoma cell death induced by sanguinarine through oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Berberine Improves Glucose Metabolism through Induction of Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. "Berberine improves glucose metabolism through induction of glycolysis" by Jun Yin, Zhanguo Gao et al. [repository.lsu.edu]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Sanguinarine Induces Necroptosis of HCC by Targeting PKM2 Mediated Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolic characterization and pathway analysis of berberine protects against prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. University of Glasgow - Colleges - College of Medical, Veterinary & Life Sciences - Shared Research Facilities [gla.ac.uk]
- 9. A Protocol for Untargeted Metabolomic Analysis: From Sample Preparation to Data Processing. | Semantic Scholar [semanticscholar.org]
- 10. A Protocol for Untargeted Metabolomic Analysis: From Sample Preparation to Data Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cri.utsw.edu [cri.utsw.edu]
- 12. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Safe Disposal of Scoulerine: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of Scoulerine, a benzylisoquinoline alkaloid. While specific institutional and local regulations must always be followed, this document outlines the core principles and procedures for managing this compound waste.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection: Safety glasses or goggles should be worn at all times.
-
Lab Coat: A lab coat or other protective garment is required to prevent skin contact.
Engineering Controls:
-
All handling of this compound powder or solutions should be conducted in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust or aerosols.
This compound Disposal Protocol: A Step-by-Step Approach
The disposal of this compound waste should be approached systematically to ensure safety and compliance. The following steps provide a general framework.
-
Waste Identification and Segregation:
-
Identify all waste streams containing this compound, including pure compound, solutions, contaminated labware (e.g., pipette tips, vials), and personal protective equipment.
-
Segregate this compound waste from other laboratory waste to prevent accidental reactions.[1][2] Halogenated and non-halogenated solvent wastes should be collected separately.[2]
-
-
Containerization:
-
Use only approved, compatible, and clearly labeled hazardous waste containers.[1][3][4] Plastic is often preferred for chemical waste storage.[3]
-
Ensure containers are in good condition, leak-proof, and have a secure, tight-fitting lid.[1][4]
-
Do not overfill containers; a general guideline is to fill to no more than 75-90% capacity to allow for expansion and prevent spills.[4]
-
-
Labeling:
-
Storage:
-
Disposal Request and Pickup:
Quantitative Data for Laboratory Chemical Waste Management
The following table summarizes key quantitative limits and guidelines relevant to the disposal of chemical waste, which should be applied to this compound in the absence of specific instructions.
| Parameter | Guideline | Citation |
| Satellite Accumulation Area (SAA) Limit | A maximum of 55 gallons of hazardous waste may be stored. | [3] |
| Acutely Toxic Waste (P-list) Limit | For acutely toxic chemicals, a maximum of one quart of liquid or one kilogram of solid may be accumulated. | [3] |
| Container Fullness | Request pickup when a container is ¾ full. | [4] |
| Storage Time Limit | Hazardous waste containers may be stored in an SAA for up to 12 months from the accumulation start date, provided accumulation limits are not exceeded. | [3] |
| Empty Container Residue | A container is considered "empty" if no more than 2.5 cm (1 in.) of residue remains, or 3% by weight for containers less than 110 gallons. | [2] |
| Drain Disposal pH Range (General) | For approved substances, the pH should generally be between 5.5 and 10.5 for drain disposal. Note: This is not recommended for this compound without explicit approval. | [5] |
Experimental Protocol: Neutralization of Acidic/Basic Alkaloid Waste
In alkaloid extraction and purification processes, acidic and basic solutions are commonly used.[6][7][8] While direct disposal of this compound solutions down the drain is not recommended, this general neutralization protocol can be adapted for waste streams under the guidance of your institution's EHS office.
Objective: To neutralize acidic or basic aqueous waste streams containing trace amounts of alkaloids before collection as hazardous waste.
Materials:
-
Acidic or basic alkaloid waste solution
-
Appropriate neutralizing agent (e.g., sodium bicarbonate or dilute hydrochloric acid)
-
pH meter or pH paper
-
Stir plate and stir bar
-
Appropriate PPE (gloves, safety glasses, lab coat)
-
Hazardous waste container
Procedure:
-
Place the beaker containing the waste solution in a chemical fume hood on a stir plate.
-
Begin stirring the solution at a moderate speed.
-
Slowly add the neutralizing agent in small increments. For acidic solutions, use a weak base like sodium bicarbonate. For basic solutions, use a weak acid like dilute acetic acid or hydrochloric acid.
-
Monitor the pH of the solution continuously using a calibrated pH meter or pH paper.
-
Continue adding the neutralizing agent until the pH is within the target range specified by your institution's EHS guidelines (typically between 6 and 9).
-
Once neutralized, transfer the solution to a properly labeled hazardous waste container.
-
Request a waste pickup from your institution's EHS office.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.
Caption: this compound Disposal Decision Workflow.
By adhering to these procedures and consulting with institutional safety professionals, researchers can ensure the safe and compliant disposal of this compound waste, fostering a secure laboratory environment.
References
- 1. acewaste.com.au [acewaste.com.au]
- 2. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 6. US5684155A - Process for the extraction and purification of alkaloids - Google Patents [patents.google.com]
- 7. quora.com [quora.com]
- 8. Alkaloid - Wikipedia [en.wikipedia.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
